4-Methyl-1-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZGDMUIMPTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002134 | |
| Record name | 4-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-91-4, 68526-79-4 | |
| Record name | 4-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanol, branched and linear | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1-heptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3F8V410R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling 4-Methyl-1-heptanol: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on 4-Methyl-1-heptanol, a branched-chain primary alcohol. While research on this specific isomer is not as extensive as its counterparts, this document consolidates available information on its natural occurrence, plausible synthetic pathways, and methods for its isolation and characterization. The content herein is intended to serve as a foundational resource for scientific exploration into the chemical and biological attributes of this molecule.
Discovery and Natural Occurrence
The discovery of this compound is linked to its identification as a natural product. It has been reported as a constituent of the essential oil of Zanthoxylum schinifolium, a plant belonging to the Rutaceae family, which is widely used as a spice in East Asian countries.[1] However, it is important to note that this compound is generally considered a minor component of the essential oil, with other compounds such as linalool, limonene, and sabinene being the major constituents.[2] The low concentration of this compound in its natural source presents challenges for its direct isolation in significant quantities.
Isolation from Natural Sources
The isolation of this compound from its natural source, Zanthoxylum schinifolium, involves the extraction of the essential oil followed by chromatographic separation.
Experimental Protocol: Steam Distillation for Essential Oil Extraction
A common method for extracting essential oils from plant material is steam distillation.[3][4][5]
Materials:
-
Fresh or dried leaves and pericarps of Zanthoxylum schinifolium
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
The plant material is placed in the biomass flask of the steam distillation apparatus.
-
Steam is generated in a separate boiling flask and passed through the plant material.
-
The steam, carrying the volatile components of the plant, is then cooled in a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
The essential oil, being immiscible with water, is separated using a separatory funnel.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The crude essential oil is then ready for further purification.
Chromatographic Purification
Due to the complex composition of the essential oil, further purification is necessary to isolate this compound. Gas chromatography (GC) is the primary analytical technique for separating and identifying the components of the essential oil.[6][7][8] For preparative isolation, fractional distillation under reduced pressure followed by preparative gas chromatography or column chromatography on a suitable stationary phase (e.g., silica gel) would be employed.
Synthetic Approaches to this compound
Given the low abundance of this compound in its natural source, chemical synthesis provides a more practical route to obtain this compound in higher purity and larger quantities. Two plausible synthetic strategies are outlined below.
Synthesis via Reduction of 4-Methylheptanoic Acid or its Derivatives
A straightforward approach to this compound is the reduction of 4-methylheptanoic acid or its more reactive derivatives, such as the corresponding acyl chloride or ester.[9][10][11][12]
Materials:
-
4-Methylheptanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry workup reagents (e.g., sodium sulfate decahydrate, ethyl acetate)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
Step 1: Synthesis of 4-Methylheptanoyl Chloride
-
4-Methylheptanoic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), to form 4-methylheptanoyl chloride.
-
The reaction is typically performed at room temperature or with gentle heating.
-
Excess chlorinating agent is removed by distillation under reduced pressure.
Step 2: Reduction of 4-Methylheptanoyl Chloride
-
A solution of 4-methylheptanoyl chloride in an anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, maintained at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting precipitate of aluminum salts is removed by filtration.
-
The organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is achieved by distillation under reduced pressure.
Synthesis via Hydroboration-Oxidation of 4-Methyl-1-heptene
An alternative route involves the anti-Markovnikov hydroboration-oxidation of 4-methyl-1-heptene.[13][14][15][16][17][18] This two-step process allows for the regioselective addition of a hydroxyl group to the terminal carbon of the alkene.
Materials:
-
4-Methyl-1-heptene
-
Borane-tetrahydrofuran complex (BH₃·THF) or diborane (B₂H₆)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
Step 1: Hydroboration
-
4-Methyl-1-heptene is dissolved in anhydrous THF in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The borane-THF complex is added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is then stirred at room temperature for a specified period to ensure the complete formation of the trialkylborane intermediate.
Step 2: Oxidation
-
The reaction mixture is cooled in an ice bath, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The mixture is stirred and may be gently heated to ensure complete oxidation.
-
The aqueous layer is separated and the organic layer is washed with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by distillation under reduced pressure.
Quantitative Data and Characterization
Comprehensive quantitative data for this compound is limited. The following tables summarize the available physical and spectroscopic information.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [19] |
| Molar Mass | 130.23 g/mol | [19] |
| CAS Number | 817-91-4 | [19] |
| Appearance | Colorless liquid | |
| Boiling Point | 179-181 °C (at 760 mmHg) | |
| Density | 0.822 g/cm³ (at 20 °C) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected signals include a triplet for the terminal methyl group, a doublet for the methyl group at the 4-position, a triplet for the -CH₂OH protons, and a series of multiplets for the other methylene and methine protons. |
| ¹³C NMR | Expected signals include a peak for the -CH₂OH carbon at ~60-65 ppm, and other aliphatic carbon signals in the range of 10-40 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage. |
Visualizations
Workflow for Isolation from Zanthoxylum schinifolium
Caption: General workflow for the isolation of this compound.
Synthetic Pathway via Reduction
References
- 1. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. lanijam.com [lanijam.com]
- 4. engineering.iastate.edu [engineering.iastate.edu]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. adichemistry.com [adichemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. guidechem.com [guidechem.com]
- 17. 4-methyl-1-heptene [stenutz.eu]
- 18. 1-Heptene, 4-methyl- [webbook.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-1-heptanol. The information is curated for professionals in research and development, with a focus on data clarity and experimental reproducibility.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, compiled from various scientific databases.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 182.7 °C | [1] |
| Melting Point | -61.15 °C (estimate) | |
| Density | 0.8065 g/cm³ | |
| Refractive Index | 1.4253 |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Source |
| Kovats Retention Index (Standard Polar Column) | 1973 | [1] |
| ¹³C NMR Spectrum | Available | [2] |
| ¹H NMR Spectrum | Available | [2] |
| Mass Spectrum (Electron Ionization) | Available | [2] |
Table 3: Computed Properties
| Property | Value | Source |
| pKa | 15.17 ± 0.10 (Predicted) | [2] |
| XLogP3-AA | 2.7 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Complexity | 52.5 | |
| Rotatable Bond Count | 5 | |
| Heavy Atom Count | 9 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of alcohols like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid can be determined using a capillary tube method with a Thiele tube or a similar heating apparatus.[3]
Apparatus:
-
Thiele tube or other oil bath setup
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in the Thiele tube containing heating oil.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.
-
The heat is increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.[4]
Apparatus:
-
Pycnometer (volumetric flask with a ground-glass stopper with a capillary tube)
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches thermal equilibrium. The volume is adjusted precisely to the mark.
-
The pycnometer filled with water is weighed to determine the mass of the water. The density of water at that temperature is known, allowing for the precise calculation of the pycnometer's volume.
-
The pycnometer is then emptied, dried thoroughly, and filled with this compound.
-
The same procedure of thermal equilibration and volume adjustment is followed.
-
The pycnometer filled with the sample is weighed.
-
The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.[4]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.[5] An Abbe refractometer is commonly used for this measurement.[6]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Sample of this compound
-
Dropper
-
Lens paper and a suitable solvent (e.g., ethanol or acetone)
Procedure:
-
The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent.[6]
-
A few drops of this compound are placed on the surface of the measuring prism.[6]
-
The prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
-
The temperature should be recorded as the refractive index is temperature-dependent. A correction can be applied if the measurement is not performed at the standard temperature (usually 20°C).[7]
Determination of Solubility in Water
The solubility of an alcohol in water can be determined by observing the miscibility of the two liquids.[8]
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer or shaker
-
Sample of this compound
-
Distilled water
Procedure:
-
A specific volume of distilled water (e.g., 1 mL) is placed in a test tube.
-
A small, measured amount of this compound is added to the water.
-
The test tube is sealed and agitated vigorously for a set period.
-
The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct layers (insoluble).
-
The process can be repeated with varying ratios of the alcohol and water to determine the approximate solubility limit.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.
Caption: Workflow for determining physicochemical properties.
Safety Information
This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
References
- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calnesis.com [calnesis.com]
- 5. faculty.weber.edu [faculty.weber.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
Technical Guide: 4-Methyl-1-heptanol (CAS 817-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Methyl-1-heptanol (CAS 817-91-4), a chiral primary alcohol. It is intended for researchers and professionals in chemistry and drug development who require detailed information on its properties, synthesis, and analysis. This guide summarizes key physicochemical and spectroscopic data, outlines a probable synthetic route, and details a standard analytical workflow for identity and purity verification. Currently, there is limited publicly available information regarding its specific applications in drug development or its role in biological signaling pathways.
Physicochemical Properties
This compound is a combustible and irritant liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for experimental design, safety assessments, and computational modeling.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₈O | - | |
| Molecular Weight | 130.23 | g/mol | |
| IUPAC Name | 4-methylheptan-1-ol | - | |
| Boiling Point | 182.7 - 190.5 | °C | |
| Melting Point | -61.15 (estimate) | °C | |
| Density | 0.8065 | g/cm³ | |
| Refractive Index | 1.4253 | - | |
| Water Solubility | 1379 (estimate) | mg/L @ 25°C | |
| Vapor Pressure | 0.146 (estimate) | mmHg @ 25°C | |
| Flash Point | 71.1 (estimate) | °C | |
| pKa | 15.17 ± 0.10 (Predicted) | - | |
| LogP (o/w) | 2.721 (estimate) | - |
Spectroscopic Data for Molecular Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. While detailed spectral data with peak assignments are proprietary or found in specialized databases, the availability of reference spectra is confirmed across several sources.
| Spectroscopy Type | Data Availability | Source(s) |
| Mass Spectrometry (MS) | Electron Ionization (EI) spectra available. | |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Reference spectra available. | |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Predicted spectra available. |
Synthesis and Experimental Protocols
Plausible Synthesis Route: Hydroboration-Oxidation
The synthesis would involve the anti-Markovnikov addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) to 4-methyl-1-heptene, followed by an oxidative workup with hydrogen peroxide and a base (e.g., sodium hydroxide).
General Experimental Protocol:
-
Reaction Setup: A solution of 4-methyl-1-heptene is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) in a suitably sized reaction vessel.
-
Hydroboration: The vessel is cooled in an ice bath (0 °C). A solution of borane-THF complex is added dropwise to the stirred alkene solution, maintaining the temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of the trialkylborane intermediate.
-
Oxidation: The reaction mixture is again cooled to 0 °C. An aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide (30% solution), ensuring the reaction temperature does not rise excessively.
-
Workup and Isolation: After the oxidation is complete, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
-
Purification: The resulting crude oil is purified, typically by fractional distillation under reduced pressure, to yield pure this compound.
Analytical Workflow
For quality control, lot release, and research purposes, a standardized workflow is essential to confirm the identity and assess the purity of this compound.
Applications and Biological Activity
Information regarding the biological activity of this compound and its application in drug development is sparse in publicly accessible literature. It is not a widely recognized pharmacophore or active pharmaceutical ingredient. Its primary documented use is as a fragrance ingredient. The compound has also been identified as a volatile organic compound in some natural sources. Further research is required to determine if it possesses any significant biological or pharmacological properties relevant to drug discovery.
Safety Information
According to GHS classifications, this compound is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are required when handling this chemical. All work should be performed in a well-ventilated area or a chemical fume hood.
4-Methyl-1-heptanol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Methyl-1-heptanol, a branched-chain primary alcohol. It is intended to serve as a comprehensive resource for professionals in research, and drug development, offering key data, and visualizations to support scientific endeavors.
Core Molecular Data
This compound is an organic compound with the chemical formula C8H18O.[1][2][3][4][5][6][7] Its molecular structure consists of a seven-carbon heptane chain with a methyl group attached to the fourth carbon and a hydroxyl group at the first position.
A summary of its key molecular and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H18O | [1][2][3][4][5][6][7] |
| Molecular Weight | 130.23 g/mol | [1][2][6][7] |
| Alternate Molecular Weight | 130.2279 g/mol | [3][4] |
| Alternate Molecular Weight | 130.22792 g/mol | [5] |
| IUPAC Name | 4-methylheptan-1-ol | [1] |
| CAS Registry Number | 817-91-4 | [1][3][4] |
Logical Relationship of Molecular Identifiers
The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.
Figure 1. Relationship of molecular identifiers for this compound.
References
- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 4. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound CAS#: 817-91-4 [m.chemicalbook.com]
A Technical Guide to the Physicochemical Properties of 4-Methyl-1-heptanol
This guide provides an in-depth overview of the boiling point and density of 4-Methyl-1-heptanol, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental methodologies for their determination, and a logical workflow for property verification.
Core Physicochemical Data
The essential physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Units |
| Boiling Point | 182.7 | °C[1] |
| Density | 0.8065 | g/cm³[1] |
| Molar Mass | 130.23 | g/mol [2] |
| Molecular Formula | C₈H₁₈O | [1][2][3] |
Experimental Protocols
The determination of the boiling point and density of a chemical substance like this compound is fundamental to its characterization. The following sections detail the standard laboratory procedures for these measurements.
The capillary method is a common and effective technique for determining the boiling point of a liquid sample.[4]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Beaker
-
Stirring rod or magnetic stirrer
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is then attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is submerged in a heating bath (e.g., oil or water), making sure the liquid level in the bath is above the liquid level in the test tube.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids with high precision.[5]
Apparatus:
-
Pycnometer (with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Thermometer
-
The liquid sample (this compound)
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.
-
The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density, typically distilled water, and weighed again at the same temperature.
-
The density of the sample is calculated using the following formula:
Density_sample = (Mass_sample / Mass_water) * Density_water
Where:
-
Mass_sample is the mass of the this compound (mass of filled pycnometer - mass of empty pycnometer).
-
Mass_water is the mass of the water (mass of pycnometer filled with water - mass of empty pycnometer).
-
Density_water is the known density of water at the experimental temperature.
-
Logical Workflow for Property Determination
The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound.
Caption: A flowchart illustrating the logical steps for determining and verifying the physical properties of a chemical substance.
References
4-Methyl-1-heptanol: A Technical Guide to its Natural Occurrence in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 4-Methyl-1-heptanol in the plant kingdom. Due to the limited research specifically focused on this compound, this document synthesizes available data, proposes a putative biosynthetic pathway, and outlines a generalized experimental protocol for its detection and quantification in plant matrices. The information is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development.
Natural Occurrence
The presence of this compound in plants is not widely documented in scientific literature, suggesting it is likely a minor constituent of plant volatile organic compounds. To date, its occurrence has been reported in the essential oil of a single plant species.
Table 1: Documented Natural Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Reference(s) |
| Zanthoxylum schinifolium | Rutaceae | Pericarp | [1] |
Further research is required to identify other plant sources of this compound and to quantify its abundance in various plant tissues.
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway for this compound has not been elucidated in plants, a putative pathway can be proposed based on known metabolic routes for branched-chain amino acids and fatty acid synthesis. It is hypothesized that this compound originates from the catabolism of L-isoleucine.
The proposed pathway involves the following key steps:
-
Transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoate, catalyzed by a branched-chain amino acid aminotransferase.
-
Decarboxylation of (S)-3-methyl-2-oxopentanoate to 2-methylbutanal via a dehydrogenase complex.
-
Chain elongation of a derivative of 2-methylbutanal, likely 2-methylbutanoyl-CoA, through the fatty acid synthesis machinery, involving the addition of two acetyl-CoA units.
-
A series of reduction, dehydration, and reduction steps to form the saturated eight-carbon acyl chain.
-
Finally, reduction of the resulting 4-methylheptanoyl-CoA or 4-methylheptanal to this compound by an alcohol dehydrogenase.
Experimental Protocols
The following provides a generalized methodology for the extraction, identification, and quantification of this compound from plant material. This protocol is based on standard methods for the analysis of volatile organic compounds in plants and may require optimization for specific tissues.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds from a sample's headspace.
-
Sample Preparation:
-
Weigh approximately 2-5 g of fresh, homogenized plant material (e.g., leaves, flowers, or pericarp) into a 20 mL headspace vial. For dried material, use 0.5-1 g.
-
Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles.
-
If quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., a C7 or C9 branched-chain alcohol not expected to be in the sample).
-
Immediately seal the vial with a PTFE-faced silicone septum.
-
-
Extraction:
-
Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Desorption:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.
-
-
Gas Chromatography Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 220°C.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Identification:
-
The identification of this compound can be confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley, and by comparing the retention index with published values.
-
-
Quantification:
-
For quantitative analysis, a calibration curve can be generated using authentic standards of this compound. The concentration in the sample is determined by relating the peak area of the analyte to that of the internal standard.
-
Conclusion
This compound is a sparsely documented natural product in the plant kingdom, with its only confirmed presence in Zanthoxylum schinifolium. The lack of extensive research presents an opportunity for further investigation into its distribution, biosynthesis, and potential biological activities. The proposed biosynthetic pathway and generalized analytical protocol in this guide offer a starting point for researchers interested in exploring this and other related branched-chain volatile compounds in plants. Future studies should focus on screening a wider range of plant species, particularly those known to produce other branched-chain volatiles, to better understand the natural occurrence and chemotaxonomic significance of this compound.
References
An In-depth Technical Guide to the Stereoisomers of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1-heptanol, a chiral alcohol, possesses a single stereocenter at the fourth carbon position, giving rise to a pair of enantiomers: (R)-4-Methyl-1-heptanol and (S)-4-Methyl-1-heptanol. While the pharmacological and toxicological profiles of individual enantiomers of a chiral compound can differ significantly, detailed experimental data and specific protocols for the synthesis and separation of the enantiomers of this compound are not extensively documented in publicly available literature. This guide provides a comprehensive overview of the stereochemistry of this compound, outlines general methodologies for the synthesis and resolution of its enantiomers based on established principles for chiral alcohols, and presents its known physical and chemical properties. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction to the Stereoisomers of this compound
This compound is an organic compound with the chemical formula C8H18O.[1][2][3] Its molecular structure features a seven-carbon chain with a methyl group attached to the fourth carbon and a hydroxyl group at the first carbon. The presence of four different substituents on the fourth carbon atom (a hydrogen atom, a methyl group, a propyl group, and a 3-hydroxypropyl group) renders it a chiral center.
Consequently, this compound exists as two non-superimposable mirror images, known as enantiomers:
-
(R)-4-Methyl-1-heptanol
-
(S)-4-Methyl-1-heptanol
These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.[4] The specific biological activities and pharmacological effects of each enantiomer are also expected to differ, a critical consideration in drug development and toxicology.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H18O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| CAS Number | 817-91-4 (for the racemic mixture) | [1][2][3] |
| IUPAC Name | 4-methylheptan-1-ol | [1] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Refractive Index | Not specified | |
| Optical Rotation | Not available for individual enantiomers |
Methodologies for the Synthesis and Separation of Stereoisomers
While specific, detailed experimental protocols for the enantioselective synthesis or resolution of this compound enantiomers are scarce in the literature, established methods for the preparation of chiral alcohols can be applied. These methodologies fall into two primary categories: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer directly. Several strategies are commonly employed for the asymmetric synthesis of chiral alcohols:
-
Asymmetric Hydrogenation: The reduction of a prochiral ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. For this compound, a suitable precursor would be 4-methyl-1-oxo-heptane, though this is not a standard starting material. More practically, a multi-step synthesis involving the asymmetric reduction of a ketone at the C4 position followed by chain extension and reduction of a terminal functional group could be envisioned.
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective reaction. The auxiliary is then removed to yield the desired enantiomer. The SAMP/RAMP hydrazone method is a well-established example for the synthesis of chiral ketones, which can then be reduced to the corresponding alcohols.[5]
-
Catalytic Asymmetric Addition: The enantioselective addition of an organometallic reagent to an aldehyde in the presence of a chiral ligand is a powerful method for creating chiral secondary alcohols.[6]
A logical workflow for the enantioselective synthesis of a specific enantiomer of this compound could involve the asymmetric alkylation of a suitable starting material to create the chiral center at C4, followed by further synthetic modifications to elaborate the final structure.
Chiral Resolution of Racemic Mixtures
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:
-
Kinetic Resolution using Enzymes: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols.[7][8] In this process, the enzyme selectively catalyzes the acylation (or hydrolysis of an ester) of one enantiomer at a faster rate than the other. This results in a mixture of one enantiomer in its alcohol form and the other as an ester, which can then be separated by standard chromatographic techniques. The ester can subsequently be hydrolyzed to yield the other enantiomer.[9]
Illustrative Experimental Protocol (General):
-
A racemic mixture of this compound is dissolved in an appropriate organic solvent (e.g., hexane, toluene).
-
An acyl donor (e.g., vinyl acetate, acetic anhydride) is added.
-
A lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) is added to the mixture.
-
The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
The enzyme is filtered off, and the mixture is concentrated.
-
The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer is separated by column chromatography.
-
The separated ester is hydrolyzed (e.g., using NaOH in methanol/water) to afford the other alcohol enantiomer.
-
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in either GC or HPLC to directly separate the enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[10][11] Derivatization of the alcohol to an ester or urethane can sometimes enhance the separation.
Analytical Characterization
The characterization of the stereoisomers of this compound would involve standard analytical techniques to confirm the chemical structure and determine the enantiomeric purity.
-
Spectroscopy (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure of this compound. The spectra of the two enantiomers are identical.
-
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric excess (ee) of a sample. By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.[10]
-
Polarimetry: This technique measures the optical rotation of a sample.[4] A solution of a pure enantiomer will rotate plane-polarized light to a specific degree, known as the specific rotation ([α]). The other enantiomer will rotate the light by the same magnitude but in the opposite direction. A racemic mixture will have an optical rotation of zero.
Conclusion
The stereoisomers of this compound, (R)- and (S)-4-Methyl-1-heptanol, represent an important area of study, particularly in fields where stereochemistry dictates biological activity, such as drug development. While specific experimental data for these particular enantiomers is not widely reported, this guide provides a framework based on established chemical principles for their synthesis, separation, and characterization. Researchers and scientists can utilize the general methodologies outlined herein as a starting point for developing specific protocols tailored to their research needs. Further investigation into the enantioselective synthesis and resolution of this compound is warranted to fully elucidate the properties and potential applications of its individual stereoisomers.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Construction of Remote Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
4-Methyl-1-heptanol safety and hazards information
An In-depth Technical Guide to the Safety and Hazards of 4-Methyl-1-heptanol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and hazard profile of chemical compounds is paramount. This guide provides a detailed overview of the available safety information for this compound (CAS No. 817-91-4), focusing on its physicochemical properties, hazard classifications, handling procedures, and emergency responses.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C8H18O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 817-91-4 | [1][2][3][4] |
| Boiling Point | 182.7°C | [1] |
| Melting Point | -61.15°C (estimate) | [1] |
| Density | 0.8065 g/cm³ | [1] |
| Refractive Index | 1.4253 | [1] |
| pKa | 15.17 ± 0.10 (Predicted) | [1][3] |
Globally Harmonized System (GHS) Hazard Classification
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification provides a standardized understanding of its intrinsic hazards.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
-
Flame
-
Exclamation Mark
Toxicological Information
While a comprehensive toxicological profile for this compound is not extensively detailed in the available literature, the GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system.[2][5] It is important to note that one source states that the toxicological properties of this chemical have not been thoroughly investigated.[5] Therefore, appropriate precautions should be taken to minimize exposure.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial when working with this compound to ensure personnel safety and experimental integrity.
Handling:
-
Utilize in a well-ventilated area or under a chemical fume hood.[5]
-
Avoid breathing dust, vapor, mist, or gas.[5]
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[4][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Open and handle containers with care.[5]
Storage:
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.[4]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[4] |
| Ingestion | Do not induce vomiting. Seek immediate medical attention.[5] |
Spill Response Workflow:
The following diagram outlines a logical workflow for responding to a this compound spill.
References
A Technical Guide to the Solubility of 4-Methyl-1-heptanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1-heptanol, a C8 branched-chain alcohol. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and as a solvent or intermediate in various industrial and pharmaceutical processes. This document outlines the theoretical principles governing its solubility, presents available solubility data, details a standard experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams.
Core Principles of Solubility
The solubility of this compound is governed by its molecular structure, which consists of two key features: a polar hydroxyl (-OH) group and a nonpolar eight-carbon alkyl chain (C8H17). The guiding principle for solubility is "like dissolves like," which means that substances with similar polarities and intermolecular forces tend to be miscible.
-
Polarity and Hydrogen Bonding : The hydroxyl group is polar and capable of forming strong hydrogen bonds. This allows this compound to interact favorably with other polar solvents, particularly those that can also act as hydrogen bond donors or acceptors (e.g., other alcohols).[1][2]
-
Nonpolar Alkyl Chain : The relatively long, branched alkyl chain is nonpolar and interacts primarily through weaker van der Waals forces (London dispersion forces). This part of the molecule contributes to its solubility in nonpolar organic solvents like hydrocarbons.[1]
The overall solubility of this compound in a given solvent is a balance between the polar interactions of the hydroxyl group and the nonpolar interactions of the alkyl chain. While short-chain alcohols (like methanol and ethanol) are miscible with water, the solubility of alcohols in polar solvents like water decreases as the length of the carbon chain increases. Conversely, the longer chain enhances solubility in nonpolar solvents.
Solubility Data for this compound and Related Alcohols
Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the solubility of structurally similar C7 and C8 alcohols, a reliable qualitative and estimated quantitative profile can be established. For comparison, 1-heptanol, a straight-chain isomer, is very slightly soluble in water but is miscible with ethanol and ether.[3] 4-Methyl-3-heptanol is reported to be soluble in ethanol, ether, and acetone.[4]
Table 1: Qualitative Solubility of this compound and Structurally Similar Alcohols
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the -OH groups of the solute and solvent.[2][3] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.[4] |
| Nonpolar | Hexane, Heptane, Toluene | Soluble / Miscible | The dominant nonpolar C8 alkyl chain interacts favorably with nonpolar solvents.[5] |
| Halogenated | Dichloromethane, Chloroform | Soluble / Miscible | All alcohols were found to be soluble in the organic solvent dichloromethane in a related experiment.[6] |
Table 2: Quantitative Solubility of 1-Heptanol in Water (for comparison)
| Temperature (°C) | Solubility in Water ( g/100g ) |
| 20 | 0.16 |
Note: This data is for 1-heptanol and serves as an estimate for the low solubility of C7/C8 alcohols in water. The branched structure of this compound may slightly alter this value.
Experimental Protocol for Solubility Determination
The following protocol describes a standard method for the visual determination of solubility or miscibility of a liquid solute, like this compound, in an organic solvent.
Objective: To determine if this compound is miscible, soluble, partially soluble, or insoluble in a given organic solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Test solvents (e.g., ethanol, hexane, acetone, dichloromethane)
-
Calibrated glass test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer or agitator
-
Constant temperature bath (optional)
Methodology:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to a test tube.
-
Solute Addition: Add a small, measured volume (e.g., 1.0 mL or approximately 20 drops) of this compound to the solvent in the test tube.[7]
-
Mixing: Securely stopper the test tube and mix the contents vigorously for a set period (e.g., 30-60 seconds) using a vortex mixer or by manual shaking.[7]
-
Observation: Allow the mixture to stand undisturbed for at least 5 minutes.[7] Observe the contents carefully against a contrasting background.
-
Miscible/Soluble: The mixture remains a single, clear, homogeneous phase with no visible separation, cloudiness, or undissolved droplets.
-
Partially Soluble: The mixture appears cloudy (forms an emulsion) or two distinct layers form, but the volume of the solute layer has noticeably decreased.
-
Insoluble: Two distinct layers are clearly visible, and there is no apparent change in the volume of the solute. Note the relative densities of the two layers (i.e., which layer is on top).[7]
-
-
Recording Data: Record the observations, classifying the solubility for each solvent tested. Note the temperature at which the experiment was conducted.
Below is a diagram illustrating the experimental workflow for this protocol.
Caption: Workflow for Visual Determination of Solubility.
Logical Relationships in Solubility
The solubility behavior of this compound can be logically mapped based on the interplay between its structural components and the nature of the solvent. The diagram below illustrates these relationships.
Caption: Molecular Structure and Solvent Interaction Logic.
References
4-Methyl-1-heptanol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1-heptanol, including its chemical identity, physicochemical properties, a proposed synthetic route, and conceptual workflows for its investigation. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity
The nomenclature and structural representation of a chemical compound are fundamental to its study.
-
IUPAC Name : 4-methylheptan-1-ol[1]
-
Synonyms : this compound, 1-Heptanol, 4-methyl-[1]
-
CAS Number : 817-91-4[1]
-
Molecular Formula : C₈H₁₈O[1]
-
Molecular Weight : 130.23 g/mol [1]
-
SMILES : CCCC(C)CCCO[1]
-
InChI : InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. For comparative purposes, data for the isomeric 4-Methyl-4-heptanol are also included where available.
| Property | This compound | 4-Methyl-4-heptanol |
| Molecular Weight ( g/mol ) | 130.23[1] | 130.23[2][3] |
| Boiling Point (°C) | 182.7 (Predicted) | 161 at 760 mmHg[3] |
| Melting Point (°C) | -61.15 (Estimated) | -82[3] |
| Density (g/cm³) | 0.8065 (Predicted) | 0.823[3] |
| Refractive Index | 1.4253 (Predicted) | 1.4250 to 1.4270[3] |
| Flash Point (°C) | Not Available | 60.6[3] |
| LogP | 2.7 (Predicted) | 2.33760[3] |
| Topological Polar Surface Area (Ų) | 20.2[1] | 20.2[2] |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This procedure outlines the synthesis of this compound from 1-bromo-3-methylhexane and paraformaldehyde.
Materials:
-
1-bromo-3-methylhexane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
In a separate flame-dried flask, suspend paraformaldehyde in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the paraformaldehyde suspension to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with a 5% aqueous sodium hydroxide solution, followed by water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Conceptual Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis and a general workflow for investigating the biological activity of a natural product like this compound, which has been identified in Zanthoxylum schinifolium.[1]
References
An In-depth Technical Guide on the Theoretical vs. Experimental Properties of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-heptanol (CAS No. 817-91-4) is a branched-chain primary alcohol with the molecular formula C8H18O.[1][2][3] As an isomer of octanol, its physicochemical properties are of interest in various fields, including chemical synthesis, materials science, and pharmacology, where lipophilicity and molecular structure play crucial roles. Understanding the divergence and convergence between its theoretically predicted and experimentally determined properties is fundamental for its application in computational modeling and practical laboratory settings. This document provides a comprehensive overview of these properties, detailed experimental methodologies, and logical workflows for its characterization.
Chemical Identity
-
IUPAC Name : 4-methylheptan-1-ol[4]
Comparative Analysis of Properties
The following sections and tables summarize the key theoretical and experimental properties of this compound, providing a clear comparison for researchers.
Theoretical (Computed) Properties
Theoretical properties are calculated using computational models and provide valuable estimations where experimental data is unavailable. These values are essential for initial screening, modeling, and predicting the behavior of the molecule.
| Property | Predicted Value | Source |
| pKa | 15.17 ± 0.10 | [5][7] |
| XLogP3-AA | 2.7 | [4][5][6] |
| Topological Polar Surface Area | 20.2 Ų | [4][5] |
| Rotatable Bond Count | 5 | [5] |
| Complexity | 52.5 | [5] |
| Monoisotopic Mass | 130.135765193 Da | [4][5] |
| Covalently-Bonded Unit Count | 1 | [4] |
Experimental Properties
Experimental properties are determined through laboratory measurements and represent the real-world characteristics of the substance.
| Property | Experimental Value | Source |
| Boiling Point | 182.7°C | [7] |
| Melting Point | -61.15°C (estimate) | [7] |
| Density | 0.8065 g/cm³ | [7] |
| Refractive Index | 1.4253 | [7] |
| Kovats Retention Index | 1973 (Standard polar column) | [1][4] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS) : The NIST Mass Spectrometry Data Center provides electron ionization (EI) mass spectra for this compound, which is crucial for identifying its fragmentation pattern and confirming its molecular weight.[2]
-
Infrared (IR) Spectroscopy : IR spectra are available and would be expected to show a characteristic broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching peaks around 2850-2960 cm⁻¹.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific spectra for this compound are cited, detailed peak assignments require access to spectral databases.[4] Predicted ¹³C and ¹H NMR spectra are also available for theoretical comparison.[5] The ¹H NMR spectrum would characteristically show signals for the alcohol proton, the CH₂ adjacent to the oxygen, and various other methyl and methylene groups in the aliphatic chain.
Experimental Protocols & Methodologies
Detailed and reproducible experimental protocols are paramount for scientific rigor. The following sections describe methodologies relevant to the synthesis and characterization of this compound.
Synthesis of this compound
A common and effective method for synthesizing a primary alcohol such as this compound is via the Grignard reaction, followed by hydrolysis. A plausible synthetic route is outlined below, adapted from established procedures for similar alcohols.[8]
Reaction Scheme:
-
Grignard Reagent Formation: 2-Bromopentane reacts with magnesium turnings in anhydrous diethyl ether to form pentan-2-ylmagnesium bromide.
-
Nucleophilic Attack: The Grignard reagent attacks a suitable electrophile, such as ethylene oxide, to extend the carbon chain by two carbons and introduce the hydroxyl group at the terminal position.
-
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to yield this compound.
Detailed Protocol:
-
A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dry magnesium turnings (1.2 molar equivalents) and anhydrous diethyl ether are added to the flask.
-
A solution of 2-bromopentane (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
After the Grignard reagent has formed, the solution is cooled in an ice bath, and a solution of ethylene oxide (1.1 molar equivalents) in anhydrous ether is added slowly.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Gas Chromatography (GC)
Gas chromatography is used to assess the purity of the synthesized alcohol and to determine its retention index.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).
-
Column : A polar capillary column, such as BP-20, is suitable for separating alcohols.[1]
-
Temperature Program : A representative temperature program involves starting at a low temperature (e.g., 40°C), holding for a minute, then ramping at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 220°C) to ensure separation of components with different boiling points.[1]
-
Data Analysis : The retention time of the main peak is compared against known standards to confirm identity. The Kovats retention index is calculated using a series of n-alkane standards run under the identical conditions.[1]
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination.
-
Sample Preparation : A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities.
-
Analysis : Chemical shifts, coupling constants, and integration values are analyzed to confirm the this compound structure, distinguishing it from its isomers.
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the study of this compound.
Conclusion
This technical guide provides a consolidated view of the theoretical and experimental properties of this compound. The available data shows a good correlation between predicted and measured values for properties like boiling point and density, which validates the underlying computational models for this class of compounds. The outlined experimental protocols for synthesis and characterization offer a practical framework for researchers working with this molecule. A thorough understanding of both its predicted and measured characteristics is indispensable for its effective application in scientific research and development.
References
- 1. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 2. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 7. This compound CAS#: 817-91-4 [m.chemicalbook.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 4-Methyl-1-heptanol
This guide provides a comprehensive overview of the safety, handling, and physical properties of 4-Methyl-1-heptanol (CAS No. 817-91-4), tailored for researchers, scientists, and professionals in drug development. All data is presented in accordance with available Material Safety Data Sheets (MSDS) and scientific resources.
Chemical Identification and General Properties
This compound is a primary alcohol.[1] Its fundamental properties are summarized below.
| Identifier | Data | Reference |
| Chemical Name | 4-methylheptan-1-ol | [1] |
| CAS Number | 817-91-4 | [1][2] |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Synonyms | 1-Heptanol, 4-methyl-; 4-Methylheptan-1-ol | [1][3] |
Physical and Chemical Data
The following table outlines the key physical and chemical properties of this compound. These values are essential for safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Boiling Point | 182.7°C | [2] |
| Melting Point | -61.15°C (estimate) | [2] |
| Density | 0.8065 g/cm³ | [2] |
| Flash Point | 160.00 °F / 71.11 °C (Tag Closed Cup, est.) | [4] |
| Refractive Index | 1.4253 | [2] |
| pKa | 15.17 ±0.10 (Predicted) | [2] |
| logP (o/w) | 2.721 (est) | [4] |
| Water Solubility | 1379 mg/L @ 25 °C (est) | [4] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1][5]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
The signal word associated with these classifications is Warning .[1][5]
Experimental Protocols and Safety Procedures
While specific experimental protocols for determining the physical and toxicological properties are established by regulatory bodies and not detailed in standard safety data sheets, the MSDS provides crucial procedural guidance for safe laboratory conduct.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[5][6]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Call a physician immediately.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, water spray, dry chemical powder, or carbon dioxide (CO₂).[7][8]
-
Unsuitable Extinguishing Media: A solid water jet may be ineffective.[8]
-
Specific Hazards: The substance is a combustible liquid.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures (Spill Protocol):
-
Personal Precautions: Evacuate the area. Avoid breathing vapors and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6][9]
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[9]
-
Containment and Cleanup: Use non-sparking tools.[7] Contain the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Collect the material and place it into a suitable, labeled container for disposal.[6][9] The disposal must be handled by an approved waste disposal plant in accordance with local regulations.[7]
Logical Workflow Visualization
The following diagram illustrates a logical workflow for responding to an accidental spill of this compound in a laboratory setting.
Caption: Workflow for handling an accidental spill of this compound.
References
- 1. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 817-91-4 [m.chemicalbook.com]
- 3. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 4. This compound, 817-91-4 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. theory.labster.com [theory.labster.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
Methodological & Application
Enantioselective Synthesis of 4-Methyl-1-heptanol: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the chiral alcohol 4-Methyl-1-heptanol. The stereochemistry of active pharmaceutical ingredients is a critical determinant of their efficacy and safety. As such, robust and selective methods for the synthesis of chiral building blocks like this compound are of significant interest in drug discovery and development.
Two distinct and highly effective protocols are presented herein:
-
Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) of an ω-Alkenol: A catalytic approach that constructs the chiral center with high enantioselectivity, offering a versatile route to a range of chiral 1-alkanols.
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: A substrate-controlled method that provides excellent stereochemical control through the temporary attachment of a chiral auxiliary.
These protocols are designed to provide researchers with the necessary details to reproduce these syntheses and adapt them for their specific needs.
Protocol 1: Zirconium-Catalyzed Asymmetric Carboalumination (ZACA)
This protocol is adapted from the work of Negishi and coworkers on the synthesis of γ- and more remotely chiral 1-alkanols.[1][2][3] The key strategic steps involve the Zr-catalyzed asymmetric carboalumination of a protected ω-alkenol, followed by enantiomeric purification and subsequent cross-coupling to introduce the remainder of the carbon chain.
Experimental Workflow
Caption: Workflow for the ZACA-based synthesis of this compound.
Quantitative Data Summary
| Step | Reactant | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Zr-Catalyzed Asymmetric Carboalumination | TBS-protected 4-penten-1-ol | (-)- or (+)-(NMI)₂ZrCl₂, Et₃Al, IBAO | Chiral organoalane intermediate | - | 80-88 | [1] |
| Enantiomeric Purification | Racemic diol mono-TBS ether | Amano Lipase PS, Vinyl Acetate | Enantiopure (R)-diol mono-TBS ether acetate | ~45 | ≥99 | [1] |
| Cu-Catalyzed Cross-Coupling | Activated (R)-diol mono-TBS ether | Ethylmagnesium bromide, CuCN·2LiCl | (S)-TBS-protected this compound | 77-84 | ≥99 | [1] |
Detailed Experimental Protocol
Step 1: Protection of 4-Penten-1-ol
-
To a solution of 4-penten-1-ol (1.0 eq) and imidazole (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford TBS-protected 4-penten-1-ol.
Step 2 & 3: Zr-Catalyzed Asymmetric Carboalumination (ZACA) and Oxidation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (-)-(NMI)₂ZrCl₂ (0.05 eq) in 1,2-dichloroethane.
-
Cool the solution to -20 °C and add a solution of trimethylaluminum (2.0 M in toluene, 2.0 eq).
-
Stir the mixture for 15 minutes, then add a solution of TBS-protected 4-penten-1-ol (1.0 eq) in 1,2-dichloroethane.
-
Stir the reaction at -20 °C for 12-24 hours, monitoring by GC-MS.
-
Upon completion, cool the reaction to -78 °C and bubble dry oxygen through the solution for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the chiral diol mono-TBS ether.
Step 4: Enantiomeric Purification by Lipase-Catalyzed Acetylation
-
To a solution of the chiral diol mono-TBS ether (1.0 eq) in toluene, add Amano Lipase PS (commercially available).
-
Add vinyl acetate (2.0 eq) and stir the suspension at room temperature.
-
Monitor the reaction by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate.
-
Separate the resulting acetate and the unreacted alcohol by flash column chromatography. The unreacted alcohol will be one enantiomer, and the acetylated product can be hydrolyzed to obtain the other.
Step 5 & 6: Activation and Cu-Catalyzed Cross-Coupling
-
To a solution of the enantiopure diol mono-TBS ether (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the tosylate.
-
In a separate flame-dried flask, prepare a solution of CuCN·2LiCl in dry THF.
-
To this solution at -78 °C, add a solution of ethylmagnesium bromide (2.0 eq) in THF.
-
Add a solution of the tosylate (1.0 eq) in THF and allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain TBS-protected this compound.
Step 7: Deprotection
-
To a solution of TBS-protected this compound (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to afford the final product, enantiopure this compound.
Protocol 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
This protocol is based on the asymmetric synthesis of chiral fatty acids using pseudoephedrine as a chiral auxiliary, a method that has proven effective for creating stereocenters remote from the carboxylic acid functionality.[4] The strategy involves the stereoselective alkylation of a pseudoephedrine amide, followed by removal of the auxiliary and reduction of the resulting chiral carboxylic acid.
Logical Relationship of Synthesis
Caption: Synthesis of (S)-4-Methyl-1-heptanol via a chiral auxiliary approach.
Quantitative Data Summary
| Step | Reactant | Reagent/Condition | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Asymmetric Alkylation | Pseudoephedrine butanamide | LDA, 1-iodopropane | Alkylated pseudoephedrine amide | High | 93-94 (de) | [4] |
| Auxiliary Cleavage | Alkylated pseudoephedrine amide | H₂SO₄, H₂O | (S)-4-Methylheptanoic acid | High | 93-94 (ee) | [4] |
| Reduction | (S)-4-Methylheptanoic acid | LiAlH₄ | (S)-4-Methyl-1-heptanol | High | >99 (retention of configuration) | [5] |
Detailed Experimental Protocol
Step 1: Amide Formation
-
To a solution of butanoic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride in vacuo to obtain the acid chloride.
-
In a separate flask, dissolve (+)-pseudoephedrine (1.0 eq) and pyridine (2.0 eq) in DCM and cool to 0 °C.
-
Add the freshly prepared butanoyl chloride dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the pseudoephedrine amide, which can be purified by crystallization.
Step 2: Asymmetric Alkylation
-
In a flame-dried flask under argon, dissolve the pseudoephedrine amide (1.0 eq) in dry THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 1.1 eq) dropwise and stir for 30 minutes.
-
Add 1-iodopropane (1.5 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow to warm to room temperature.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the diastereomeric product by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Reflux the alkylated pseudoephedrine amide in a mixture of sulfuric acid and water (e.g., 1:1) for 12 hours.
-
Cool the reaction mixture and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate to yield (S)-4-methylheptanoic acid. The chiral auxiliary can be recovered from the aqueous layer.
Step 4: Reduction to this compound
-
In a flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in dry THF and cool to 0 °C.
-
Add a solution of (S)-4-methylheptanoic acid (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate and purify by flash column chromatography to afford (S)-4-Methyl-1-heptanol.
These protocols offer reliable and scalable methods for the enantioselective synthesis of this compound, a valuable chiral building block for the pharmaceutical and fine chemical industries. The choice of method may depend on factors such as the availability of starting materials, desired scale, and the specific enantiomer required.
References
Application Notes and Protocols for 4-Methyl-1-heptanol and its Isomer, 4-Methyl-3-heptanol, as Chiral Building Blocks
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the use of 4-methyl-1-heptanol and its structural isomer, 4-methyl-3-heptanol, as chiral building blocks in organic synthesis. While information on the specific use of this compound as a chiral precursor is limited in the current scientific literature, its isomer, 4-methyl-3-heptanol, serves as an exemplary case study for the application of chiral C8 alcohols in the synthesis of biologically active molecules, particularly insect pheromones.
This compound: Overview and Properties
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 817-91-4 | [1][2] |
| Boiling Point | 160-161 °C | [3] |
| IUPAC Name | 4-methylheptan-1-ol | [1] |
4-Methyl-3-heptanol: A Chiral Building Block for Insect Pheromones
In contrast to its isomer, 4-methyl-3-heptanol is a well-established chiral building block, with its stereoisomers playing crucial roles as aggregation and trail pheromones in various insect species, including the smaller European elm bark beetle (Scolytus multistriatus) and certain ant species.[3][4] The biological activity of these pheromones is highly dependent on their stereochemistry, making the enantioselective synthesis of each stereoisomer a critical area of research.[4][5]
The four stereoisomers of 4-methyl-3-heptanol are (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific biological effects of these isomers can range from attraction to inhibition, highlighting the importance of stereochemical purity in the synthesis of pheromone-based pest management solutions.[4] For instance, in the almond bark beetle, (Scolytus amygdali), the (3S,4S) isomer acts as an attractant, while the (3R,4S) and (3R,4R) isomers are inhibitory.[4]
Logical Relationship of 4-Methyl-3-heptanol Stereoisomers and Biological Activity
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methyl-1-heptanol in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Methyl-1-heptanol is not widely used in the commercial flavor and fragrance industry.[1] The following notes and protocols are provided for research purposes to guide the potential investigation of its properties.
Introduction
This compound is a branched-chain primary alcohol. While some of its isomers, such as 4-methyl-3-heptanol, are known insect pheromones, the specific application of this compound in flavors and fragrances is not established.[2][3][4] It has been identified as a naturally occurring volatile compound in Zanthoxylum schinifolium.[5] This document provides a summary of its known properties and theoretical protocols for its synthesis and sensory evaluation to facilitate further research.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |
| CAS Number | 817-91-4 | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Predicted | |
| Solubility | Predicted to be soluble in alcohol and slightly soluble in water. | |
| Odor Profile | Not well-documented. Sensory evaluation is required for characterization. | |
| Odor Threshold | Not determined. |
Experimental Protocols
This protocol is a theoretical adaptation based on the synthesis of related secondary alcohols like 4-methyl-3-heptanol.[3][6]
Objective: To synthesize this compound from 1-bromo-3-methylhexane and formaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-bromo-3-methylhexane
-
Formaldehyde (or its trimer, 1,3,5-trioxane)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Grignard Reagent Formation:
-
In a dry 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and gentle refluxing), continue the addition at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) or add a solution of 1,3,5-trioxane in anhydrous diethyl ether to the stirred Grignard reagent.
-
Maintain the temperature below 10°C during the addition.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the ether extracts and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the ether using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Workflow for Theoretical Synthesis:
References
- 1. This compound, 817-91-4 [thegoodscentscompany.com]
- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Stereoselective Synthesis of 4-Methyl-1-heptanol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective synthesis of chiral alcohols is of paramount importance in the fields of medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often dictated by their three-dimensional arrangement. 4-Methyl-1-heptanol and its analogs represent a class of chiral building blocks that are components of various natural products, including insect pheromones.[1][2] The precise control of stereochemistry during their synthesis is crucial for elucidating structure-activity relationships and for the development of enantiomerically pure active pharmaceutical ingredients.
This document provides a detailed protocol for the stereoselective synthesis of a representative analog, 4-methyl-3-heptanol, utilizing the well-established (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazone methodology for asymmetric alkylation, followed by reduction.[3][4] This chiral auxiliary-based approach offers high levels of stereocontrol and yields enantiomerically enriched products.[5][6] Additionally, a multi-enzymatic, one-pot synthesis is presented as an alternative biocatalytic approach, highlighting the utility of enzymes in achieving excellent stereoselectivity.[1][7]
Data Presentation: Stereoselective Synthesis of 4-Methyl-3-heptanol Stereoisomers
The following tables summarize the quantitative data for two distinct and highly stereoselective synthetic routes to the four stereoisomers of 4-methyl-3-heptanol.
Table 1: Synthesis of 4-Methyl-3-heptanol Stereoisomers via SAMP/RAMP Hydrazone Method and Reduction
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| 1. Asymmetric Alkylation (SAMP) | Propanal SAMP hydrazone | 1. LDA, THF, 0°C; 2. 1-Bromobutane, -95°C | (S)-4-Methyl-3-heptanone SAMP hydrazone | 85 | >96 | - | [4] |
| 2. Ozonolysis | (S)-4-Methyl-3-heptanone SAMP hydrazone | O3, CH2Cl2, -78°C | (S)-4-Methyl-3-heptanone | 95 | >96 | - | [4] |
| 3. Reduction | (S)-4-Methyl-3-heptanone | LiAlH4, Et2O | (3S,4S)- and (3R,4S)-4-Methyl-3-heptanol | ~91 | - | 1:1 | [3] |
| 4. Enzymatic Resolution | Mixture of diastereomers | Lipase AK, vinyl acetate | (3R,4S)-4-Methyl-3-heptyl acetate and (3S,4S)-4-Methyl-3-heptanol | ~50% conversion | >98 for both separated products | - | [3] |
Table 2: One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers
| Target Stereoisomer | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |
| (3S,4R)-1 | OYE2 | ADH-T | 75 | 99 | 99 | [1][7] |
| (3R,4R)-1 | OYE2 | Lk-ADH | 83 | 99 | 99 | [1][7] |
| (3S,4S)-1 | OYE1-W116V | ADH440 | 72 | 99 | 94 | [1][7] |
| (3R,4S)-1 | OYE1-W116V | ADH270 | 81 | 99 | 92 | [1][7] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (S)-4-Methyl-3-heptanone via SAMP-Hydrazone Alkylation
This protocol details the synthesis of the chiral ketone precursor to 4-methyl-3-heptanol.
Step 1: Formation of the SAMP Hydrazone of Propanal
-
To a solution of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq) in anhydrous diethyl ether, add propanal (1.1 eq) dropwise at 0°C under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude SAMP hydrazone of propanal, which can be used in the next step without further purification.
Step 2: Asymmetric α-Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.05 eq) in anhydrous tetrahydrofuran (THF) at -78°C.
-
Add the crude SAMP hydrazone of propanal (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Stir the resulting solution at 0°C for 4 hours to ensure complete deprotonation.
-
Cool the reaction mixture to -95°C and add 1-bromobutane (1.1 eq) dropwise.
-
Stir the mixture at -95°C for 3 hours.
-
Quench the reaction by adding an aqueous solution of saturated ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the (S)-4-methyl-3-heptanone SAMP hydrazone.
Step 3: Ozonolysis to Yield the Chiral Ketone
-
Dissolve the purified (S)-4-methyl-3-heptanone SAMP hydrazone (1.0 eq) in anhydrous dichloromethane (CH2Cl2) and cool the solution to -78°C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Allow the reaction to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-4-methyl-3-heptanone.[4]
Protocol 2: Reduction of (S)-4-Methyl-3-heptanone to a Diastereomeric Mixture of 4-Methyl-3-heptanols
-
To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add a solution of (S)-4-methyl-3-heptanone (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield a 1:1 mixture of (3S,4S)- and (3R,4S)-4-methyl-3-heptanol.[3] The diastereomers can be separated by enzymatic resolution or chiral chromatography.
Visualizations
Diagram 1: Synthetic Workflow for 4-Methyl-3-heptanol via SAMP/RAMP Method
References
- 1. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-Methyl-1-heptanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl-1-heptanol, a primary alcohol, utilizing the Grignard reaction. The primary synthetic route involves the reaction of a Grignard reagent, specifically 3-methylhexylmagnesium bromide, with formaldehyde. This methodology is a foundational technique in organic chemistry for the formation of carbon-carbon bonds and the targeted synthesis of primary alcohols. Included are comprehensive experimental procedures, data presentation in tabular format for key physical and spectroscopic properties, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
The Grignard reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Developed by Victor Grignard, this organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to a carbonyl group.[2] The synthesis of primary alcohols is readily achieved through the reaction of a Grignard reagent with formaldehyde.[1][3] In this application note, we detail the synthesis of this compound, a valuable building block in various chemical syntheses. The protocol outlines the preparation of the 3-methylhexylmagnesium bromide Grignard reagent from 1-bromo-3-methylhexane and its subsequent reaction with paraformaldehyde, a solid source of formaldehyde.
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is presented below:
Step 1: Formation of the Grignard Reagent
Step 2: Reaction with Formaldehyde and Acidic Workup
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| CAS Number | 817-91-4 |
| Boiling Point | 178-179 °C (at 760 mmHg) |
| Density | 0.821 g/cm³ |
| Refractive Index | 1.428 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 3.65 (t, 2H), 1.57 (m, 1H), 1.40-1.15 (m, 8H), 0.88 (m, 6H) ppm |
| ¹³C NMR (CDCl₃) | δ 63.3, 39.3, 36.6, 31.9, 29.4, 23.0, 19.8, 14.2 ppm |
| IR (neat) | 3330 (br, O-H), 2955, 2924, 2857 (C-H), 1465, 1378, 1058 (C-O) cm⁻¹ |
| Mass Spec (EI) | m/z 112, 97, 83, 70, 57, 43 |
Experimental Protocols
This protocol is a representative procedure adapted from established methods for Grignard reactions with formaldehyde.[4][5][6]
Materials and Reagents:
-
1-bromo-3-methylhexane (98%)
-
Magnesium turnings (99.8%)
-
Anhydrous diethyl ether (Et₂O)
-
Paraformaldehyde
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 10% aqueous solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part A: Preparation of 3-methylhexylmagnesium bromide (Grignard Reagent)
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium turnings.
-
Dissolve 1-bromo-3-methylhexane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromo-3-methylhexane solution to the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining 1-bromo-3-methylhexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Paraformaldehyde
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, gently heat paraformaldehyde (1.5 equivalents) to depolymerize it into gaseous formaldehyde, and pass the gas into the stirred Grignard solution. Alternatively, and more conveniently for laboratory scale, add the solid paraformaldehyde portion-wise to the cooled Grignard solution under a positive pressure of inert gas. This reaction is exothermic.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Alternatively, pour the reaction mixture over a mixture of crushed ice and 10% HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Expected Yield:
The typical yield for Grignard reactions with formaldehyde to produce primary alcohols ranges from 60-80%.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
No Direct Application of 4-Methyl-1-heptanol in Pheromone Synthesis Found; Focus on the Closely Related and Widely Used 4-Methyl-3-heptanol
Initial searches for the application of 4-Methyl-1-heptanol in the synthesis of insect pheromones did not yield any specific examples or established protocols. The scientific literature extensively documents the synthesis and application of a structurally similar compound, 4-methyl-3-heptanol, and its oxidized form, 4-methyl-3-heptanone, as significant semiochemicals in various insect species. It is plausible that the query intended to investigate the more commonly cited 4-methyl-3-heptanol.
This document provides a detailed overview of the application of 4-methyl-3-heptanol in pheromone synthesis, including its various stereoisomers, their biological significance, and detailed synthetic protocols.
Biological Significance of 4-Methyl-3-heptanol Stereoisomers
4-Methyl-3-heptanol is a chiral molecule with two stereocenters, resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereoisomer, or combination thereof, often determines the biological activity and specificity of the pheromonal communication. For instance, different stereoisomers of 4-methyl-3-heptanol are known to function as aggregation pheromones in bark beetles and as trail pheromones in ants.[1]
The (3S,4S)-isomer is a major component of the aggregation pheromone of the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali).[2][3] In the case of S. amygdali, this isomer acts synergistically with (3S,4S)-4-methyl-3-hexanol to attract beetles, while the (3R,4S) and (3R,4R) isomers have been shown to be inhibitory.[3] The (3R,4S)-isomer has been identified as the trail pheromone of the ant Leptogenys diminuta.[4]
Synthetic Approaches to 4-Methyl-3-heptanol
The synthesis of specific stereoisomers of 4-methyl-3-heptanol is a key area of research for the production of species-specific and effective pest management tools. Various synthetic strategies have been developed to achieve high stereoselectivity.
A common approach involves the stereoselective reduction of the corresponding chiral ketone, 4-methyl-3-heptanone. The synthesis of the chiral ketones can be achieved using SAMP/RAMP reagents. The subsequent reduction, for example with LiAlH4, yields a mixture of diastereomeric alcohols. These diastereomers can then be separated, often through enzymatic resolution.[1]
One notable method for the synthesis of all four stereoisomers involves a one-pot, multi-enzymatic process starting from 4-methylhept-4-en-3-one. This biocatalytic approach utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) for sequential reductions to create the two chiral centers with high stereoselectivity.[2]
The following diagram illustrates a generalized workflow for the synthesis of 4-methyl-3-heptanol stereoisomers, often starting from a pro-chiral ketone or an unsaturated precursor.
Caption: Generalized workflow for the synthesis of 4-methyl-3-heptanol stereoisomers.
Experimental Protocols
Protocol 1: Synthesis of (3S/R,4S)-4-Methyl-3-heptanol via Reduction of (S)-4-Methyl-3-heptanone
This protocol is adapted from the synthesis described for the stereoisomers of 4-methyl-3-heptanol.
Materials:
-
(S)-4-methyl-3-heptanone
-
Lithium aluminum hydride (LiAlH4)
-
Dry diethyl ether
-
Argon gas
-
Ice
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of (S)-4-methyl-3-heptanone (e.g., 718 mg) in dry diethyl ether (20 ml) under an argon atmosphere, add LiAlH4 (0.7 g).
-
Monitor the reaction progress by gas chromatography (GC).
-
After completion of the reaction (typically around 4 hours), carefully pour the reaction mixture onto ice.
-
Extract the aqueous mixture twice with diethyl ether (10 ml each).
-
Combine the organic layers and remove the bulk of the ether by distillation.
-
Evaporate the remaining traces of solvent with a gentle stream of nitrogen to yield a 1:1 mixture of the two diastereoisomeric alcohols, (3S,4S)- and (3R,4S)-4-methyl-3-heptanol.
Protocol 2: One-Pot Multi-Enzymatic Synthesis of 4-Methyl-3-heptanol Stereoisomers
This protocol is based on a biocatalytic approach for the synthesis of all four stereoisomers.[4]
Materials:
-
4-Methylhept-4-en-3-one
-
Ene-reductase (ER) (e.g., OYE2.6 or OYE1-W116V)
-
Alcohol dehydrogenase (ADH) (e.g., ADH440 or ADH270)
-
NADP+
-
Glucose dehydrogenase (GDH)
-
Glucose
-
Potassium phosphate buffer (pH 7.0)
-
DMSO
-
Ethyl acetate (for extraction)
Procedure:
-
Perform the reaction on a suitable scale (e.g., 100 mg of 4-methylhept-4-en-3-one) in a potassium phosphate buffer solution at 30°C. Use DMSO as a cosolvent for the starting material.
-
Add the appropriate pair of enzymes (ER and ADH) sequentially to the reaction medium. The choice of enzymes determines the stereochemical outcome.
-
Include a cofactor regeneration system consisting of NADP+, GDH, and glucose for both the ER and ADH.
-
Upon reaction completion, extract the reaction mixture with ethyl acetate.
-
Purify the residue by column chromatography to afford the desired stereoisomer of 4-methyl-3-heptanol.
Quantitative Data
The following table summarizes the yield and stereoselectivity data for the one-pot multi-enzymatic synthesis of the four stereoisomers of 4-methyl-3-heptanol.[4]
| Target Stereoisomer | Enzyme Pair (ER/ADH) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) |
| (3S,4R)-1 | OYE2.6 / ADH440 | - | 99 | 99 |
| (3R,4R)-1 | OYE2.6 / ADH270 | 83 | 99 | 99 |
| (3S,4S)-1 | OYE1-W116V / ADH440 | 72 | 99 | 94 |
| (3R,4S)-1 | OYE1-W116V / ADH270 | 81 | 99 | 92 |
Data extracted from a one-pot multi-enzymatic conversion study.[4]
Signaling Pathway and Biological Response
The perception of pheromones like 4-methyl-3-heptanol by insects initiates a specific behavioral response. The following diagram illustrates a simplified signaling pathway from pheromone detection to behavioral output.
Caption: Simplified signaling pathway of insect pheromone perception.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]
- 3. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-heptanol (CAS No. 817-91-4) is a branched-chain primary alcohol with the molecular formula C8H18O and a molecular weight of approximately 130.23 g/mol .[1][2] Its identification and quantification are crucial in various fields, including flavor and fragrance analysis, beverage production, and as a potential impurity or starting material in pharmaceutical synthesis. This document provides detailed application notes and experimental protocols for the analytical identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methodologies
The primary analytical techniques for the identification and quantification of volatile compounds like this compound are GC-MS and GC-FID due to their high sensitivity and robustness.[3] NMR spectroscopy serves as a powerful tool for structural elucidation and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds in complex matrices.[4] The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information for identification.
Experimental Protocol: GC-MS Analysis
a) Sample Preparation:
Two primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Static Headspace (HS) analysis.
-
Protocol 1: Liquid-Liquid Extraction (LLE) This protocol is suitable for extracting this compound from aqueous matrices such as fermentation broths or beverages.[4]
-
Sample Collection: Collect 1 mL of the aqueous sample in a clean glass vial.
-
Internal Standard Spiking: Add an internal standard (e.g., 2-nonanol) to the sample to a final concentration of 10 µg/mL.[5]
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes.[4]
-
Collection: Carefully transfer the organic layer to a clean GC vial for analysis.
-
-
Protocol 2: Static Headspace (HS) Analysis This protocol is ideal for the rapid screening of volatile compounds.
-
Sample Preparation: Place 1 mL of the liquid sample into a 20 mL headspace vial.[4]
-
Salting Out: Add 1 gram of sodium chloride (NaCl) to the vial to increase the partitioning of volatile analytes into the headspace.[4]
-
Incubation: Seal the vial and incubate at 70°C for 10 minutes.[4]
-
Injection: Use a heated, gas-tight syringe to withdraw a sample of the headspace gas for injection into the GC-MS.[4]
-
b) Instrumental Parameters:
The following table summarizes the recommended GC-MS parameters.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent[4] |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-INNOWax (30 m x 0.25 mm x 0.25 µm)[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[6] |
| Injector Temperature | 250 °C[6] |
| Split Ratio | 50:1[6] |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 200 °C. Hold: 5 minutes at 200 °C.[6] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 30-300 amu[5] |
| Solvent Delay | ~4.5 min[5] |
c) Data Presentation: Expected Mass Spectrum and Retention Time
The retention time of this compound will vary depending on the column and conditions used. On a standard polar column, the Kovats retention index is reported as 1973.[2] The mass spectrum is characterized by the molecular ion peak (m/z 130) which may be of low intensity, and several fragment ions. Alcohols typically undergo fragmentation through alpha-cleavage and dehydration (loss of H₂O).[7][8]
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 112 | Low | [C8H16]+• | Dehydration (Loss of H₂O) |
| 97 | Moderate | [C7H13]+ | |
| 83 | Moderate | [C6H11]+ | |
| 69 | High | [C5H9]+ | [2] |
| 55 | High | [C4H7]+ | |
| 41 | Very High | [C3H5]+ | Allyl cation[2][7] |
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds.[3] It is particularly useful when a reference standard of this compound is available for calibration.
Experimental Protocol: GC-FID Analysis
a) Sample Preparation:
Sample preparation follows the same LLE or HS protocols as described for GC-MS. For quantitative analysis, it is crucial to use an internal standard.
b) Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Shimadzu GC-2030 or equivalent[9] |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[6] |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min[10] |
| Injector Temperature | 250 °C[6] |
| Split Ratio | 50:1[6] |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 200 °C. Hold: 5 minutes at 200 °C.[6] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C[10] |
| Makeup Gas | Nitrogen |
| Hydrogen Flow | ~30 mL/min[5] |
| Air Flow | ~400 mL/min[5] |
c) Data Presentation: Calibration and Quantification
Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. An internal standard is used to correct for variations in injection volume and detector response.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99[11] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/mL range |
| Limit of Quantitation (LOQ) | Analyte dependent, typically in the µg/mL range |
| Repeatability (RSD%) | < 15%[10] |
Workflow for GC-FID Quantitative Analysis
Caption: Workflow for quantitative analysis using GC-FID.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound.
Experimental Protocol: NMR Analysis
a) Sample Preparation:
-
Dissolution: Dissolve approximately 5-25 mg of the purified this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[7]
-
Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift referencing (0 ppm).[12]
b) Instrumental Parameters:
| Parameter | Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| ¹H NMR Acquisition | Standard single-pulse experiment |
| ¹³C NMR Acquisition | Proton-decoupled experiment |
c) Data Presentation: Expected Chemical Shifts
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | t | 2H | -CH₂OH |
| ~1.5 | m | 2H | -CH₂-CH₂OH |
| ~1.2-1.4 | m | 7H | -CH₂-CH(CH₃)-CH₂-CH₂-CH₃ and -OH |
| ~0.9 | d | 3H | -CH(CH₃)- |
| ~0.85 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~63 | -CH₂OH |
| ~39 | -CH(CH₃)- |
| ~36 | -CH₂-CH(CH₃)- |
| ~33 | -CH₂-CH₂OH |
| ~29 | -CH₂-CH₂-CH₃ |
| ~23 | -CH₂-CH₃ |
| ~20 | -CH(CH₃)- |
| ~14 | -CH₂-CH₃ |
Logical Workflow for NMR-based Structural Confirmation
Caption: Workflow for NMR-based structural confirmation.
References
- 1. Alcoholic Beverage Analysis by GC [restek.com]
- 2. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ttb.gov [ttb.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shimadzu.com [shimadzu.com]
- 10. idus.us.es [idus.us.es]
- 11. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography (GC) Analysis of 4-Methyl-1-heptanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1-heptanol is a branched-chain primary alcohol that can be found as a volatile organic compound in various applications, including its role as a potential biomarker and its use in the synthesis of other molecules. Accurate and robust analytical methods are essential for its quantification in diverse matrices. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1][2] This application note details a comprehensive protocol for the quantitative analysis of this compound using GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocols
This section provides a detailed methodology for the GC analysis of this compound, from sample preparation to instrument parameters.
1. Sample Preparation
The choice of sample preparation method depends on the sample matrix. For relatively clean samples where this compound is a major component, direct injection after dilution is sufficient. For more complex matrices or when trace-level detection is required, headspace analysis or liquid-liquid extraction can be employed.[3][4]
Protocol 1: Direct Injection
This protocol is suitable for the analysis of this compound in a non-complex matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as isooctane or methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
If using an internal standard (recommended for improved accuracy and precision), add a constant concentration of an appropriate internal standard (e.g., n-octanol or another branched-chain alcohol with a different retention time) to each calibration standard and sample.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.
-
Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the final solution into a 2 mL GC vial for analysis.
-
Protocol 2: Static Headspace (HS) Analysis
This protocol is ideal for the analysis of volatile this compound in solid or liquid samples with non-volatile matrices.
-
Standard and Sample Preparation:
-
Prepare calibration standards in a matrix that mimics the sample as closely as possible.
-
Accurately weigh or measure the standards and samples into headspace vials (e.g., 20 mL).
-
If applicable, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vials immediately with appropriate caps and septa.
-
-
Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler tray.
-
Incubate the vials at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of this compound between the sample and the headspace.
-
A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas and inject it into the GC inlet.
-
2. GC Method Parameters
The following GC parameters are recommended for the analysis of this compound. A polar stationary phase is generally preferred for the analysis of alcohols. The NIST WebBook provides a specific method using a BP-20 column.[5]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Column: BP-20 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column (e.g., DB-WAX).[5]
GC Conditions:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 40°C, hold for 1 minRamp 1: 2°C/min to 100°C, hold for 2 minRamp 2: 1.7°C/min to 180°C, hold for 1 minRamp 3: 25°C/min to 220°C, hold for 10 min[5] |
| Detector Temp (FID) | 280°C |
| Detector Temp (MS) | Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C |
| MS Acquisition Mode | Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the GC analysis of this compound. The values are based on typical performance for the analysis of similar branched-chain alcohols and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (on BP-20 column) | Dependent on the specific conditions, but can be calculated using the Kovats Retention Index. |
| Kovats Retention Index (polar column) | 1973[5] |
| Linearity (R²) (GC-FID) | ≥ 0.999[6] |
| Linear Range (GC-FID) | 1 - 1000 µg/mL[6] |
| Limit of Detection (LOD) (GC-MS) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) (GC-MS) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Heptanol, 4-methyl- [webbook.nist.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for NMR Spectroscopy of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Methyl-1-heptanol. It includes protocols for sample preparation and data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. Predicted spectral data is presented to aid in the identification and characterization of this compound.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on established principles of NMR spectroscopy and typical values for similar chemical environments.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~3.6 | Triplet | ~6.5 | 2H |
| H8 | ~0.85 | Doublet | ~6.5 | 3H |
| H7 | ~0.85 | Triplet | ~7.0 | 3H |
| H2, H3, H4, H5, H6 | ~1.1 - 1.6 | Multiplet | - | 10H |
| OH | Variable | Singlet | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (ppm) |
| C1 | ~63 |
| C2 | ~39 |
| C3 | ~30 |
| C4 | ~36 |
| C5 | ~33 |
| C6 | ~20 |
| C7 | ~14 |
| C8 | ~23 |
Experimental Protocols
The following protocols provide a standardized methodology for the preparation and analysis of this compound samples using NMR spectroscopy.
I. Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. For small organic molecules like this compound, the following procedure is recommended.[1][2][3][4]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) (0.6-0.7 mL)[1][2]
-
High-quality 5 mm NMR tube[3]
-
Pasteur pipette
-
Small vial
-
Internal standard (e.g., Tetramethylsilane, TMS) (optional)[1]
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.[4]
-
If an internal standard is to be used, add a small drop of TMS to the solution and mix thoroughly.[2]
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.[2] Avoid transferring any solid particulates.[1][4]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
II. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
A. ¹H NMR Spectroscopy
-
Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquisition Parameters:
-
Pulse Angle: 45°
-
Acquisition Time: ~4 seconds[5]
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).
-
B. ¹³C NMR Spectroscopy
-
Spectrometer Setup: The same initial setup as for ¹H NMR is required.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve sensitivity.[6]
-
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural elucidation process using NMR data.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of NMR data to molecular structure.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for the Purification of Synthetic 4-Methyl-1-heptanol
Abstract: This document provides detailed application notes and protocols for the purification of synthetic 4-Methyl-1-heptanol. The primary focus is on addressing common impurities that may arise from prevalent synthesis methods, such as Grignard reactions and hydroboration-oxidation. This guide outlines systematic procedures for purification utilizing liquid-liquid extraction, fractional distillation, and column chromatography. Additionally, it includes protocols for the assessment of purity via Gas Chromatography-Flame Ionization Detection (GC-FID). The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a branched primary alcohol with applications in various chemical syntheses. The purity of this alcohol is critical for its intended downstream applications, necessitating effective purification strategies. The synthesis of this compound can result in a range of impurities, the nature of which is dependent on the synthetic route employed. This document details purification protocols to remove common process-related impurities.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to designing appropriate purification protocols, particularly for distillation.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Boiling Point | 182.7°C | [3] |
| Density | 0.8065 g/cm³ | [3] |
| Refractive Index | 1.4253 | [3] |
| CAS Number | 817-91-4 | [1][2] |
Potential Impurities from Synthetic Routes
The choice of purification strategy is dictated by the likely impurities present in the crude product. Below are two common synthetic routes and their associated potential byproducts.
Grignard Reaction Synthesis
A plausible synthesis involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with an appropriate epoxide or formaldehyde.
-
Potential Impurities:
-
Unreacted starting materials (e.g., isobutyl bromide).
-
Grignard reagent-derived byproducts (e.g., biphenyl-like compounds from coupling reactions).[4]
-
Solvents used in the reaction (e.g., diethyl ether, tetrahydrofuran).
-
Hydrolysis products of the Grignard reagent.
-
Hydroboration-Oxidation of 4-Methyl-1-hexene
This method involves the anti-Markovnikov addition of a borane reagent to 4-methyl-1-hexene, followed by oxidation.
-
Potential Impurities:
-
Isomeric alcohols (e.g., 4-methyl-2-heptanol) due to incomplete regioselectivity.
-
Unreacted alkene.
-
Borane-related byproducts.
-
Purification Workflow
A general workflow for the purification of synthetic this compound is presented below. The specific steps and their order may be adjusted based on the nature and quantity of the impurities.
Caption: General purification workflow for synthetic this compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Preliminary Purification
This protocol is designed to remove water-soluble impurities, such as salts and some polar byproducts, from the crude reaction mixture.[5][6]
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate and collect the organic layer in a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter the drying agent and collect the filtrate.
-
Remove the solvent using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Fractional Distillation
Fractional distillation is employed to separate this compound from impurities with different boiling points, such as isomeric alcohols or residual solvents.[6][7]
Materials:
-
Partially purified this compound
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the partially purified this compound and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate (1-2 drops per second).
-
Monitor the temperature at the distillation head. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of this compound (182.7°C).
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask runs dry.
Expected Purity and Yield from Distillation:
| Parameter | Expected Value |
| Purity Before Distillation | 85-95% |
| Purity After Distillation | >98% |
| Typical Yield | 70-85% |
Protocol 3: Column Chromatography for High Purity
For applications requiring very high purity, column chromatography can be used to separate closely related impurities.[5]
Materials:
-
Distilled this compound
-
Silica gel (60-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Dissolve the this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with a solvent system of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Collect fractions in separate tubes.
-
Analyze the fractions using Thin Layer Chromatography (TLC) or GC-FID to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Eluent System Selection for Column Chromatography:
Caption: Logic for eluent selection in column chromatography.
Purity Assessment
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for assessing the purity of this compound.
Protocol 4: GC-FID Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL (split injection) |
Procedure:
-
Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-FID system.
-
Analyze the resulting chromatogram to determine the area percentage of the this compound peak relative to any impurity peaks.
Purity Calculation: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Summary of Purification Methods and Expected Outcomes
| Purification Step | Impurities Removed | Expected Purity | Typical Yield |
| Liquid-Liquid Extraction | Water-soluble salts, highly polar byproducts | 85-95% | >95% |
| Fractional Distillation | Volatile impurities, isomeric alcohols | >98% | 70-85% |
| Column Chromatography | Closely related isomers, non-volatile impurities | >99.5% | 80-90% |
References
Application Note and Protocol: Laboratory-Scale Synthesis of 4-Methyl-1-heptanol
Introduction
4-Methyl-1-heptanol is a branched-chain primary alcohol with applications in fragrance, flavor, and as a specialty chemical intermediate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 4-methylheptanoic acid using lithium aluminum hydride (LiAlH₄). This method is a robust and high-yielding route to primary alcohols from their corresponding carboxylic acids.[1][2][3] The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Scheme
The synthesis of this compound is achieved through the reduction of the carboxylic acid functional group of 4-methylheptanoic acid. Lithium aluminum hydride serves as a potent reducing agent, converting the carboxylic acid to the corresponding primary alcohol. The reaction proceeds in an anhydrous ethereal solvent, followed by an acidic workup to neutralize the reaction and isolate the product.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
4-Methylheptanoic acid (C₈H₁₆O₂, MW: 144.21 g/mol )
-
Lithium aluminum hydride (LiAlH₄, MW: 37.95 g/mol )
-
Anhydrous diethyl ether (or THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
-
Procedure
Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Reaction Setup:
-
A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reaction:
-
To the reaction flask, add lithium aluminum hydride (e.g., 1.5 equivalents) and suspend it in anhydrous diethyl ether (e.g., 100 mL).
-
In the dropping funnel, prepare a solution of 4-methylheptanoic acid (e.g., 1 equivalent, in anhydrous diethyl ether).
-
Cool the LiAlH₄ suspension in an ice bath to 0 °C.
-
Slowly add the solution of 4-methylheptanoic acid dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution (hydrogen) will be observed.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Caution: The following workup procedure is highly exothermic and produces hydrogen gas. Proceed with extreme care.
-
Slowly and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide.
-
'3x' mL of water.
-
-
Stir the mixture vigorously until a granular white precipitate forms and the supernatant is clear.
-
Filter the mixture through a pad of Celite, washing the precipitate with additional diethyl ether.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Collect the fraction corresponding to this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Methylheptanoic Acid | |
| Molecular Formula | C₈H₁₆O₂ | |
| Molecular Weight | 144.21 g/mol | |
| Product | This compound | |
| Molecular Formula | C₈H₁₈O | [4] |
| Molecular Weight | 130.23 g/mol | [4] |
| Boiling Point | 182-184 °C (at 760 mmHg) | [5] |
| Density | ~0.82 g/mL | |
| Refractive Index | ~1.429 | |
| Expected Yield | 85-95% | |
| ¹H NMR (CDCl₃) | See Characterization section below | |
| ¹³C NMR (CDCl₃) | See Characterization section below | |
| IR (neat) | See Characterization section below |
Characterization of this compound
-
¹H NMR (CDCl₃, typical chemical shifts):
-
δ 3.65 (t, 2H, -CH₂OH)
-
δ 1.55 (m, 2H, -CH₂CH₂OH)
-
δ 1.15-1.40 (m, 7H, aliphatic protons)
-
δ 0.88 (t, 3H, -CH₂CH₃)
-
δ 0.86 (d, 3H, -CH(CH₃)-)
-
-
¹³C NMR (CDCl₃, typical chemical shifts):
-
δ 63.5 (-CH₂OH)
-
δ 39.5, 36.5, 33.0, 30.0, 23.0, 20.0, 14.5 (aliphatic carbons)
-
-
IR Spectroscopy (neat, characteristic peaks):
-
Broad peak at ~3330 cm⁻¹ (O-H stretch)
-
Sharp peaks at ~2955, 2925, 2870 cm⁻¹ (C-H stretch)
-
Peak at ~1058 cm⁻¹ (C-O stretch)
-
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of 4-Methyl-1-heptanol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-heptanol is a chiral alcohol that finds applications in various fields, including the synthesis of pharmaceuticals and as a component in fragrance formulations. Accurate and sensitive quantification of this compound in different matrices is often crucial for quality control, metabolic studies, and enantiomeric purity assessment. Due to its polarity and potential for hydrogen bonding, direct analysis of this compound by gas chromatography (GC) can sometimes result in poor peak shape and tailing, especially at low concentrations. Derivatization is a chemical modification technique used to convert the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of this compound for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The two most common derivatization strategies for alcohols, silylation and acetylation, are discussed in detail. Additionally, considerations for the analysis of chiral this compound are addressed.
Data Presentation
The following tables summarize representative quantitative data for the analysis of alcohols after derivatization. It is important to note that specific performance metrics can vary depending on the analytical instrument, column, and matrix. The data presented for silylation and acetylation are based on typical performance for long-chain alcohols, as specific quantitative data for this compound derivatives is not extensively available in the literature.
Table 1: Representative Quantitative Data for Silylated Alcohols by GC-MS
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Over a typical concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Dependent on the mass spectrometer's sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Typically 3-5 times the LOD. |
| Precision (%RSD) | < 10% | For replicate injections of a mid-range standard. |
| Accuracy (Recovery %) | 90 - 110% | Determined by spiking a known amount into a blank matrix. |
Table 2: Representative Quantitative Data for Acetylated Alcohols by GC-FID/MS
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Over a typical concentration range of 5-200 µg/mL. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Generally higher than for silylated derivatives with MS detection. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | |
| Precision (%RSD) | < 5% | For replicate injections. |
| Accuracy (Recovery %) | 85 - 115% | [1] |
Experimental Workflows
The general workflow for the derivatization and analysis of this compound is depicted below. The process begins with sample preparation, followed by the chosen derivatization reaction, and concludes with instrumental analysis.
Caption: General workflow for the derivatization and analysis of this compound.
Experimental Protocols
Protocol 1: Silylation of this compound
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols.[2] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, leading to a significant decrease in polarity and an increase in volatility.[2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as silylating reagents are moisture-sensitive.[2] If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in a small volume of anhydrous solvent.
-
Reagent Addition: To a reaction vial containing the dried sample or a known amount of this compound standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[1]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60-70°C for 30-60 minutes.[1] The reaction time and temperature may need optimization depending on the sample matrix and concentration.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Expected Derivative: 1-(trimethylsilyloxy)-4-methylheptane
Protocol 2: Acetylation of this compound
Acetylation is another common derivatization method for alcohols, converting them into their corresponding acetate esters. This method is particularly useful when silylation is not suitable, for instance, due to matrix interferences.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (acts as a catalyst and acid scavenger)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: The sample should be dry. If necessary, evaporate the solvent under nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of pyridine and 100 µL of acetic anhydride.[1]
-
Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 30 minutes.[1] For complete reaction, it can be left at room temperature overnight.
-
Work-up: Evaporate the excess reagents under a stream of nitrogen. Redissolve the residue in a suitable solvent for GC analysis, such as hexane or ethyl acetate.
-
Analysis: The sample is now ready for GC-MS or GC-FID analysis.
Expected Derivative: 4-methylheptyl acetate
Chiral Analysis of this compound
Since this compound is a chiral molecule, distinguishing between its enantiomers is often necessary, particularly in pharmaceutical and biological studies. This can be achieved by two main approaches:
-
Direct Separation on a Chiral GC Column: This method involves the use of a GC column with a chiral stationary phase that can differentiate between the enantiomers of the derivatized or underivatized this compound.
-
Derivatization with a Chiral Reagent: This approach involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral GC column.[3] A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
The logical relationship for chiral analysis via derivatization is outlined below.
Caption: Logical workflow for the chiral analysis of this compound via derivatization.
Conclusion
Derivatization of this compound through silylation or acetylation is a highly effective strategy to improve its analytical performance in gas chromatography. The choice of derivatization reagent will depend on the specific requirements of the analysis, including sensitivity needs and potential matrix interferences. For enantiomeric analysis, the use of a chiral derivatizing agent provides a reliable method for the separation and quantification of the individual enantiomers on a standard achiral column. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-heptanol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Methyl-1-heptanol, a compound relevant in chemical research and as a component of insect pheromones. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly via the Grignard pathway, which is a prevalent method.
Q1: My Grignard reaction to produce this compound has a very low yield. What are the common causes and how can I fix them?
A1: Low yields in Grignard syntheses are a frequent challenge. The primary causes can be broken down into three areas: reagent quality, reaction conditions, and workup procedure.
-
Grignard Reagent Integrity: Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to moisture and acidic protons.[1]
-
Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents (like diethyl ether or THF) must be anhydrous. The magnesium turnings should be dry and preferably activated (e.g., with a crystal of iodine).
-
Starting Material Purity: The alkyl halide (e.g., n-propyl bromide) must be pure and dry. Any residual water or alcohol will quench the Grignard reagent as it forms.
-
-
Reaction Conditions:
-
Initiation Failure: Sometimes the reaction fails to start. Adding a small crystal of iodine or a few drops of an initiator like methyl iodide can help activate the magnesium surface.[2]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux. During the addition of the epoxide (e.g., isobutylene oxide), the reaction should be cooled (e.g., in an ice bath) to prevent side reactions like dimerization of the Grignard reagent.
-
-
Workup Procedure:
-
Inefficient Quenching: After the reaction with the epoxide, the resulting magnesium alkoxide must be hydrolyzed with a dilute acid (like aqueous HCl or H2SO4) to produce the final alcohol.[1][2] Add the acid slowly while cooling the mixture to manage the exothermic reaction and ensure all magnesium salts are dissolved for a clean separation.[2]
-
Q2: How can I confirm that my Grignard reagent (n-propylmagnesium bromide) has formed successfully before adding the epoxide?
A2: Visual cues are the first indicator. Successful formation is typically accompanied by the disappearance of the metallic magnesium, gentle bubbling, and the formation of a cloudy, greyish-brown solution. However, for a more definitive, albeit destructive, test, you can take a small aliquot of the reaction mixture, quench it with acid, and analyze the organic layer by GC-MS. The presence of propane (from protonation of the Grignard) and hexane (from Wurtz coupling) would indicate successful formation. For a non-destructive qualitative test, a drop of the solution on a dry glass slide should react vigorously with a drop of water.
Q3: I'm observing a significant amount of a high-boiling side product. What is it likely to be and how can I minimize it?
A3: A common high-boiling impurity is the Wurtz coupling product, in this case, hexane (from two propyl groups coupling). While hexane's boiling point (69 °C) is lower than the product's, other coupling side reactions can occur. To minimize this, add the n-propyl bromide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide, which disfavors coupling. Using a solvent like THF can also sometimes reduce coupling compared to diethyl ether.
Q4: My purification by distillation is yielding a product with a broad boiling point range. What does this suggest?
A4: A broad boiling point range often indicates the presence of impurities or, if the synthesis route creates multiple stereoisomers, a mixture of diastereomers which can have slightly different physical properties.[2] For instance, a Grignard reaction between 2-bromopentane and propanal to create a related compound, 4-methyl-3-heptanol, results in diastereomers that distill over a wide range (150-165 °C).[2] Ensure your starting materials are correct for the desired isomer and use a more efficient distillation setup (e.g., a longer column or vacuum distillation) for better separation.
Section 2: Experimental Protocols
Below are generalized protocols for common synthetic routes to this compound. Warning: These reactions involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis via Grignard Reaction with an Epoxide
This protocol describes the reaction of n-propylmagnesium bromide with isobutylene oxide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
n-Propyl bromide
-
Anhydrous diethyl ether or THF
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of n-propyl bromide in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate (slight warming, color change). If not, gently warm the flask.
-
Once initiated, add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Epoxide:
-
Cool the Grignard solution in an ice bath.
-
Add a solution of isobutylene oxide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C. Grignard reagents add to the less-substituted carbon of an epoxide.[1]
-
After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl or dilute HCl to quench the reaction and dissolve the magnesium salts.[1][2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Protocol 2: Synthesis via Reduction of 4-Methylheptanoic Acid
This protocol uses Lithium Aluminum Hydride (LAH), a powerful but dangerous reducing agent. Extreme caution is required.
Materials:
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous THF
-
4-Methylheptanoic acid
-
Ethyl acetate
-
Dilute H₂SO₄
-
Sodium potassium tartrate solution (Rochelle's salt)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, carefully add a suspension of LAH in anhydrous THF to the flask.
-
Cool the LAH suspension in an ice bath.
-
-
Reduction:
-
Dissolve 4-methylheptanoic acid in anhydrous THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the stirred LAH suspension. Control the addition rate to manage hydrogen gas evolution.
-
After addition, remove the ice bath and stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction very carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This is highly exothermic and produces hydrogen gas.
-
Alternatively, add ethyl acetate dropwise to consume excess LAH, followed by the addition of Rochelle's salt solution and stir until the layers become clear.
-
Filter the resulting solids and wash them with THF or ether.
-
Combine the filtrate and washes, separate the organic layer, and dry it over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation and purify the product by distillation.
-
Section 3: Quantitative Data
The choice of reagents and conditions can significantly impact the outcome of the synthesis. The following tables summarize relevant data from the literature.
Table 1: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Dielectric Constant (ε) | Typical Observations | Relative Yield |
| Diethyl Ether | 4.3 | Standard solvent, moderate reaction rate, generally good yields. | Good |
| Tetrahydrofuran (THF) | 7.5 | Can increase the rate of formation and reactivity. May reduce some side reactions. | Very Good |
| Toluene/Ether Mix | 2.4 / 4.3 | Used for higher temperature reactions; less common for this synthesis. | Variable |
Table 2: Comparison of Reducing Agents for Carboxylic Acid to Alcohol Conversion
| Reducing Agent | Solvent | Conditions | Workup | Typical Yield | Safety Considerations |
| LiAlH₄ (LAH) | Anhydrous THF/Ether | 0 °C to RT | Careful quenching (H₂O, NaOH) | >90% | Highly reactive with water/protons, pyrophoric. |
| BH₃·THF | Anhydrous THF | 0 °C to RT | Acidic workup (e.g., HCl) | >90% | Flammable, water-sensitive. Generally safer than LAH. |
| Catalytic Hydrogenation | Ethanol/Methanol | High pressure (50-100 atm), high temp | Filtration | Variable | Requires specialized high-pressure equipment. |
Section 4: Workflow and Logic Diagrams
Visual aids can clarify complex experimental and troubleshooting workflows. The following diagrams were created using the DOT language.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Caption: General experimental workflow for Grignard synthesis.
References
Technical Support Center: Optimizing 4-Methyl-1-heptanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yields of 4-Methyl-1-heptanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Grignard Synthesis (e.g., Isobutylmagnesium Bromide + 3-Bromo-1-propanol derivative or Epoxide)
The Grignard reaction is a powerful tool for C-C bond formation but is highly sensitive to reaction conditions.
Q: My Grignard reaction is failing to initiate or providing a very low yield. What are the common causes and solutions?
A: Low yields or reaction failure in Grignard synthesis typically stem from a few critical factors. The primary suspect is often the presence of water, which quenches the highly basic Grignard reagent. Other factors include the quality of reagents and the reaction setup.
Troubleshooting Steps for Low Grignard Reaction Yield
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction does not start (no bubbling or heat) | 1. Wet Glassware/Solvent: Traces of water will prevent the Grignard reagent from forming. | 1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) freshly distilled from a drying agent like sodium/benzophenone. |
| 2. Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. | 2. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator. | |
| Low yield of this compound | 1. Water Contamination: As mentioned, any moisture will destroy the Grignard reagent. | 1. Ensure all starting materials (alkyl halide, solvent) are scrupulously dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Side Reactions (Wurtz Coupling): The Grignard reagent can react with the starting alkyl halide to form a homocoupled byproduct. | 2. Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing the side reaction. | |
| 3. Incorrect Temperature: Grignard formation can be sluggish if too cold, but side reactions may increase if too hot. | 3. Gentle heating may be required for initiation. Once started, maintain a gentle reflux by controlling the addition rate of the alkyl halide. | |
| Formation of significant byproducts | 1. Reaction with Epoxide: Grignard reagents attack the less substituted carbon of an epoxide ring.[1] If the wrong epoxide is used or if it rearranges, byproducts will form. | 1. Use a simple, unhindered epoxide like ethylene oxide for a two-carbon extension.[2][3] Ensure reaction temperature is controlled to prevent rearrangement. |
| 2. Impure Starting Materials: Impurities in the alkyl halide or epoxide can lead to undesired products. | 2. Purify starting materials by distillation before use. |
Method 2: Reduction of 4-Methylheptanoic Acid or its Esters
The reduction of carboxylic acids or their derivatives is a straightforward route to primary alcohols.[4] However, incomplete reactions or over-reduction can be problematic.
Q: My reduction of 4-methylheptanoic acid with LiAlH₄ is incomplete, leaving starting material behind. How can I drive the reaction to completion?
A: Incomplete reduction is a common issue, often related to the reactivity of the reducing agent or the reaction conditions.
Troubleshooting Steps for Incomplete Reduction
| Symptom / Observation | Potential Cause | Recommended Solution |
| Significant starting material remains | 1. Deactivated LiAlH₄: Lithium aluminum hydride is extremely reactive with water and atmospheric moisture. Exposure can reduce its potency. | 1. Use a fresh bottle of LiAlH₄ or a freshly opened container. Handle the reagent quickly in a dry environment or a glovebox. |
| 2. Insufficient Reducing Agent: The stoichiometry for reducing a carboxylic acid with LiAlH₄ requires careful consideration of the acidic proton. | 2. Use at least 1.0 equivalent of LiAlH₄ for an ester or 1.5-2.0 equivalents for the carboxylic acid to ensure complete conversion. | |
| 3. Low Reaction Temperature: While the reaction is highly exothermic, sometimes initial temperatures are too low for the reaction to proceed at a reasonable rate. | 3. Add the substrate to the LiAlH₄ suspension at 0 °C, then allow the reaction to warm to room temperature and stir for several hours. Gentle heating (reflux in THF) may be required for stubborn reductions. | |
| Complex product mixture | 1. Impure Starting Acid/Ester: Impurities in the starting material will be carried through the reaction. | 1. Purify the 4-methylheptanoic acid or its ester by distillation or chromatography before the reduction step. |
| 2. Workup Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions that trap the product. | 2. Follow a standard Fieser workup (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O, where x = grams of LiAlH₄ used) to produce a granular precipitate that is easily filtered. |
Method 3: Hydroboration-Oxidation of 4-Methyl-1-heptene
This two-step reaction provides a reliable method for the anti-Markovnikov hydration of an alkene to yield a primary alcohol.[5] Optimizing yield depends on controlling regioselectivity and ensuring complete oxidation.
Q: I am observing the formation of the secondary alcohol (4-methyl-2-heptanol) as a byproduct in my hydroboration-oxidation reaction. How can I improve the regioselectivity?
A: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, steric and electronic factors can sometimes lead to the formation of the undesired regioisomer.
Troubleshooting Steps for Hydroboration-Oxidation
| Symptom / Observation | Potential Cause | Recommended Solution |
| Formation of the wrong regioisomer | 1. Standard Borane Reagent (BH₃•THF): For some substrates, BH₃ itself may not be sterically demanding enough to ensure exclusive attack at the terminal carbon. | 1. Use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[6] These reagents significantly enhance selectivity for the terminal position due to steric hindrance. |
| Low yield of alcohol after oxidation | 1. Incomplete Hydroboration: The reaction may not have gone to completion before the oxidation step. | 1. Allow the hydroboration step to stir for a sufficient amount of time (typically 1-2 hours at room temperature). Monitor by TLC if possible. |
| 2. Inefficient Oxidation: The trialkylborane intermediate must be fully oxidized to the alcohol. | 2. Ensure an excess of the oxidizing agent (hydrogen peroxide) is used. The reaction is typically run under basic conditions (e.g., aqueous NaOH) to facilitate the oxidation.[7] Maintain the temperature during H₂O₂ addition to prevent runaway reactions. | |
| Reaction is sluggish | 1. Reagent Quality: The borane solution (e.g., BH₃•THF) can degrade over time. | 1. Use a relatively fresh solution of the borane reagent. The molarity of older solutions can be titrated to confirm concentration. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with an Epoxide
This protocol describes the synthesis of this compound from isobutyl bromide and ethylene oxide.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (can be generated in situ or bubbled as a gas)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings in the flask. Add a small portion of anhydrous ether and a few drops of isobutyl bromide to initiate the reaction.
-
Addition: Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining isobutyl bromide, dissolved in anhydrous ether, dropwise from the addition funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Epoxide: Cool the Grignard solution to 0 °C in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in dry ether.
-
Quenching: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude this compound by fractional distillation.
Protocol 2: Synthesis via Reduction of 4-Methylheptanoic Acid
This protocol details the reduction of 4-methylheptanoic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
4-Methylheptanoic acid
-
Water (H₂O)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Addition: Dissolve 4-methylheptanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add the following dropwise:
-
x mL of H₂O (where x = grams of LiAlH₄ used)
-
x mL of 15% aqueous NaOH
-
3x mL of H₂O
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture for 15 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.
-
Drying and Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by distillation.
Visualized Workflows and Pathways
Synthetic Pathways
Caption: Common synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Methyl-1-heptanol Purification
Welcome to the technical support center for the purification of 4-methyl-1-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this branched-chain primary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in synthetically produced this compound can include:
-
Unreacted starting materials: Depending on the synthetic route, these could be aldehydes, ketones, or alkyl halides.
-
Structural isomers: Other isomers of methylheptanol may be present, which can be challenging to separate due to similar boiling points.
-
Byproducts from side reactions: Dehydration of the alcohol can lead to the formation of alkenes, particularly if the reaction or purification is conducted at high temperatures in the presence of acidic catalysts.[1]
-
Residual solvents: Solvents used in the synthesis or workup, such as diethyl ether or tetrahydrofuran (THF), may remain.
Q2: Which purification technique is most suitable for this compound?
A2: The most effective and commonly used method for purifying this compound is fractional distillation .[2] This technique separates compounds based on differences in their boiling points and is well-suited for separating volatile organic compounds like alcohols. For high-purity requirements or to remove non-volatile impurities, column chromatography can also be employed.
Q3: What is the expected boiling point of this compound?
A3: The boiling point of this compound is approximately 182.7°C at atmospheric pressure. However, during distillation, the observed boiling point may vary slightly depending on atmospheric pressure and the purity of the compound.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is best determined using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[3][4] These techniques can separate the target compound from volatile impurities and provide quantitative data on its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the final product.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Insufficient column efficiency. | Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).[5] |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow and steady distillation rate is crucial for good separation.[5] | |
| Bumping or irregular boiling | Lack of nucleation sites for smooth boiling. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Localized overheating. | Use a heating mantle with a stirrer or an oil bath for more uniform heat distribution. | |
| Temperature fluctuations at the distillation head | Inconsistent heating. | Ensure a steady heat source and insulate the distillation column and head to minimize heat loss to the surroundings. |
| Drafts in the fume hood. | Close the fume hood sash to minimize air currents that can cause temperature fluctuations. | |
| No distillate being collected | Insufficient heating. | Gradually increase the temperature of the heating source. For alcohols, the heating bath may need to be set 30-50°C higher than the boiling point of the compound.[6] |
| Leaks in the apparatus. | Check all glassware joints for a proper seal. Ensure condenser hoses are securely attached. | |
| Incorrect thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds | Inappropriate solvent system (eluent). | Optimize the eluent polarity. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[7] Perform thin-layer chromatography (TLC) with various solvent ratios to determine the optimal eluent system before running the column. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. | |
| Compound is not eluting from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound is eluting too quickly | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of bands on the column | Sample was overloaded. | Use a smaller amount of the crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Sample is not very soluble in the eluent. | Pre-adsorb the sample onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by separating it from impurities with different boiling points.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer correctly in the distillation head.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask.
-
Observe the temperature at the distillation head. Discard any initial low-boiling fractions (forerun).
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 182.7°C).
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains. Do not distill to dryness.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from non-volatile or closely boiling impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed.
-
Carefully add the eluent to the column and begin elution.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Confirm the purity of the combined fractions by GC-MS or NMR.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Recovery Yield | Notes |
| Fractional Distillation | >98% | 70-90% | Highly dependent on the boiling point difference between the product and impurities. |
| Column Chromatography | >99% | 60-85% | Effective for removing non-volatile impurities and some isomers. Yield can be lower due to product retention on the column. |
Note: The purity and yield values are estimates for a typical laboratory-scale purification and may vary depending on the nature and amount of impurities in the crude material.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GC Peak Tailing for 4-Methyl-1-heptanol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve Gas Chromatography (GC) peak tailing issues encountered with 4-Methyl-1-heptanol. Due to its polar hydroxyl group, this analyte is particularly susceptible to interactions that can lead to asymmetrical peaks, compromising resolution and quantitative accuracy.
Frequently Asked Questions (FAQs)
Q1: What is GC peak tailing and why is it a concern?
A1: In an ideal chromatogram, a peak should be symmetrical, resembling a Gaussian shape.[1] Peak tailing is a common issue where the back half of the peak is broader than the front half.[1] This asymmetry is problematic because it can reduce the resolution between adjacent peaks and introduce inaccuracies in peak integration and, therefore, quantification.[2]
Q2: What are the primary causes of peak tailing for a polar alcohol like this compound?
A2: The primary cause of peak tailing for polar compounds like this compound is chemical interaction with "active sites" within the GC system.[3] this compound has a polar hydroxyl (-OH) group that can form hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of glass inlet liners, the front of the GC column, or glass wool if it is used.[4][5] These secondary interactions retain a portion of the analyte longer than the bulk, causing the peak to tail.[5]
Q3: How can I quantitatively measure peak tailing?
A3: Peak tailing is most commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As) .[1] The United States Pharmacopeia (USP) often refers to this as the symmetry factor and calculates it at 5% of the peak height.[6][7] An ideal, perfectly symmetrical peak has a value of 1.0.
Q4: What is considered an acceptable level of peak tailing?
A4: While a value of 1.0 is ideal, some tailing is often unavoidable. The acceptable limit depends on the specific requirements of the analytical method. General guidelines are summarized in the table below.
| Tailing/Symmetry Factor (Tf) | Peak Shape Interpretation | General Acceptance |
| 1.0 | Perfectly Symmetrical (Gaussian) | Ideal |
| 0.9 - 1.2 | Excellent Symmetry | Highly Acceptable[1][6] |
| < 1.5 | Minor Tailing | Generally Acceptable for most applications[1][6] |
| 0.8 - 1.8 | Acceptable Range | As per USP general chapter guidelines[7][8] |
| > 2.0 | Significant Tailing | Indicates a problem that requires correction[1][9] |
Q5: How can I determine if the peak tailing is a chemical or a physical problem?
A5: A simple diagnostic test is to observe which peaks in the chromatogram are affected.[2][3]
-
Chemical Issue: If only polar or active compounds like this compound are tailing while non-polar compounds (e.g., alkanes) in the same run have good peak shape, the problem is likely due to active sites in the system.
-
Physical Issue: If all peaks in the chromatogram, including non-polar ones, exhibit tailing, the issue is more likely physical or mechanical.[2] This could be due to a poor column cut, incorrect column installation, or a system leak.[2][3]
Q6: What type of GC column is recommended for analyzing this compound?
A6: For polar analytes such as alcohols, a polar stationary phase is generally recommended to achieve better peak shape and selectivity.[10] A "WAX" type column (polyethylene glycol) is a common and effective choice for alcohol analysis.[11][12] Using a column with a stationary phase that has a polarity similar to the analyte helps to ensure a more symmetric peak shape.[12]
Q7: Can derivatization help reduce peak tailing for alcohols?
A7: Yes, derivatization is an effective but more advanced technique to address severe peak tailing for compounds with active hydrogens, like alcohols.[13] A common method is silylation, which involves reacting the alcohol's hydroxyl group with a reagent (e.g., BSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[13] This makes the analyte less polar and more volatile, significantly reducing its interaction with active sites and improving peak shape.[13]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this logical workflow to diagnose and resolve the issue. The most common causes for a single, polar analyte tailing are related to system activity, which is often concentrated in the inlet.
Caption: A logical workflow for troubleshooting GC peak tailing.
Experimental Protocols
Here are detailed protocols for the most common and effective troubleshooting procedures.
Protocol 1: Proper GC Column Cutting and Installation
A poor column cut is a frequent cause of peak shape problems that affect all analytes.[2]
Objective: To ensure a clean, perpendicular column cut and correct installation to prevent dead volume and turbulence.
Materials:
-
Capillary column cutter (ceramic wafer or diamond-tipped scribe)
-
Magnifying glass or low-power microscope
-
Appropriate ferrules and column nut for your instrument
-
Lint-free gloves
Procedure:
-
Wearing gloves, uncoil a sufficient length of the column from the cage.
-
Using the ceramic wafer, gently score the fused silica tubing. Do not apply excessive pressure.
-
Hold the column on either side of the score and gently flex it away from the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to examine the end of the column.[2] It should be a perfectly flat, 90-degree surface with no jagged edges, shards, or cracks. If the cut is poor, repeat the process.
-
Slide the column nut and a new ferrule onto the column.
-
Installation: Carefully insert the column into the GC inlet to the correct depth as specified in your instrument's manual. Incorrect depth can create peak distortion.
-
Tighten the column nut by hand until snug, then use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten.
-
After restoring carrier gas flow, perform a leak check (see Protocol 3).
Protocol 2: GC Inlet Liner and Septum Replacement
The inlet liner is the most common source of activity-related peak tailing for polar compounds.[4][14]
Objective: To replace potentially contaminated or active components in the GC inlet.
Materials:
-
New, deactivated inlet liner (preferably with deactivated glass wool for polar analytes)
-
New inlet O-ring (if applicable)
-
New septum
-
Forceps
Procedure:
-
Cool Down: Ensure the GC inlet temperature has cooled to below 50°C.
-
Depressurize: Turn off the carrier gas flow to the inlet via the instrument software.
-
Remove Old Components: Unscrew the septum retaining nut. Remove the nut, old septum, and any hardware. Use forceps to carefully remove the old inlet liner and O-ring.
-
Install New Components: Using clean forceps, place the new O-ring on the new deactivated liner. Insert the liner into the inlet.
-
Reinstall any hardware, place the new septum on top, and screw the septum retaining nut back on until finger-tight, then tighten slightly with a wrench as per the manufacturer's recommendation.
-
Restore Flow: Turn the carrier gas back on and allow the system to purge for 15-30 minutes before heating the inlet.
-
Perform a leak check at the septum nut.
Protocol 3: GC System Leak Check Procedure
Leaks introduce oxygen into the system, which can damage the column and cause various chromatographic problems.
Objective: To ensure the gas flow path is free of leaks.
Materials:
-
Electronic leak detector
Procedure:
-
Pressurize the system with the carrier gas (typically Helium or Hydrogen). Set a normal column head pressure.
-
Turn on the electronic leak detector and allow it to warm up and stabilize.
-
Carefully move the probe of the leak detector around all potential leak points, including:
-
The inlet septum nut
-
The column fitting at the inlet
-
The column fitting at the detector
-
Any gas line fittings connected to the GC
-
-
If the detector alarms, a leak is present. Tighten the fitting gently (no more than a quarter-turn at a time) and re-check.
-
If a leak persists, the fitting may need to be remade with new ferrules or the part may need replacement.
Protocol 4: Capillary GC Column Conditioning
Proper conditioning removes residual contaminants from a new column and ensures a stable, inert surface for analysis.[15][16]
Objective: To prepare a new GC column for analysis by removing volatile contaminants and ensuring a stable baseline.
Procedure:
-
Install the column in the GC inlet but do not connect the other end to the detector.[16][17]
-
Set a normal carrier gas flow rate and purge the column at room temperature for 15-30 minutes to remove all oxygen from the column.[17]
-
Set the oven temperature program to ramp at 10-20°C/min to a final temperature. This final temperature should be about 20°C above the maximum temperature you will use in your analytical method, but should not exceed the column's maximum isothermal temperature limit.[16]
-
Hold at this final temperature for 1-2 hours. For very thick film or highly polar columns, a longer conditioning time may be needed.[15]
-
Cool the oven back down to a low temperature (e.g., 40°C).
-
Turn off the oven and carrier gas flow. Safely connect the column outlet to the detector.
-
Restore carrier gas flow, heat the oven to your method's initial temperature, and check for a stable baseline.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. usp.org [usp.org]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to Condition a New Capillary GC Column [restek.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Stereoselective Synthesis of 4-Methyl-1-heptanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the stereoselectivity in the synthesis of (R)- and (S)-4-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of 4-Methyl-1-heptanol?
A1: The main strategies for synthesizing enantiomerically enriched this compound, a chiral primary alcohol, involve three principal routes starting from a prochiral precursor:
-
Asymmetric Reduction of a Prochiral Aldehyde: The most direct route involves the enantioselective reduction of 4-methylheptanal using a chiral catalyst. Catalytic systems based on transition metals like Ruthenium, Rhodium, or Iridium with chiral ligands (e.g., BINAP) are commonly employed.[1]
-
Asymmetric Hydroboration-Oxidation of an Alkene: This classic method can be applied to 4-methyl-1-heptene using a chiral borane reagent (e.g., Ipc₂BH or IpcBH₂), followed by an oxidative workup. The hydroboration step proceeds with syn-addition, establishing the stereocenter, and the subsequent oxidation retains this stereochemistry.[2][3]
-
Kinetic Resolution of Racemic this compound: If a racemic mixture of this compound is readily available, it can be resolved into its constituent enantiomers. Enzymatic kinetic resolution, often using lipases, is a highly effective method where one enantiomer is selectively acylated (or hydrolyzed), allowing for the separation of the unreacted alcohol and the newly formed ester.[4][5] Dynamic kinetic resolution (DKR) is an advanced variant that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of the desired product.
Q2: How do I choose the best approach for my specific needs?
A2: The choice of synthetic strategy depends on factors such as precursor availability, required enantiomeric purity (ee%), scale, and cost.
-
Asymmetric Reduction is often preferred for its high atom economy and catalytic nature, making it suitable for larger-scale synthesis. However, it requires access to the precursor aldehyde and potentially expensive metal catalysts and ligands.[6]
-
Asymmetric Hydroboration is a robust and well-understood method, but stoichiometric use of chiral borane reagents can be a drawback for large-scale applications.[7]
-
Enzymatic Kinetic Resolution offers excellent enantioselectivity under mild conditions.[8] A key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer.[5] This can be overcome with a dynamic kinetic resolution (DKR) process.
Q3: What is a chiral auxiliary and how can it be used for this synthesis?
A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[9][10] After the desired stereocenter is created, the auxiliary is removed. For synthesizing this compound, one could attach a chiral auxiliary (e.g., an Evans oxazolidinone) to propionic acid, perform a diastereoselective alkylation with 1-bromo-2-methylbutane, and then cleave the auxiliary to yield the chiral carboxylic acid, which can be reduced to the target alcohol. While effective, this multi-step approach is less atom-economical.[11][12]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product?
A4: The most common method for determining the enantiomeric excess of a chiral alcohol is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Alternatively, you can derivatize the alcohol with a chiral resolving agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be distinguished and quantified by standard ¹H NMR spectroscopy or achiral chromatography.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Asymmetric Reduction of 4-Methylheptanal
Q: My asymmetric reduction of 4-methylheptanal is giving the desired alcohol but with a low enantiomeric excess (ee%). What are the likely causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge in asymmetric catalysis. A systematic approach to troubleshooting is recommended.[6]
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst/Ligand Integrity | Purity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can poison the catalyst.[13]Air/Moisture Sensitivity: Many catalysts are air- and moisture-sensitive. Use rigorously dried solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6] |
| Reaction Conditions | Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even -78 °C.[6]Pressure (for Hydrogenation): The pressure of H₂ can influence the reaction. Optimize the pressure as per literature precedents for the specific catalyst system. |
| Catalyst Loading | Inadequate catalyst loading can allow a non-selective background reaction to occur. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the ee% improves.[6] |
| Solvent Choice | The solvent can significantly impact the catalyst's conformation and, therefore, its selectivity. Screen different anhydrous, non-coordinating solvents (e.g., toluene, THF, dichloromethane). |
Problem 2: Poor Yield or Incomplete Conversion in Enzymatic Kinetic Resolution
Q: I am attempting a lipase-catalyzed kinetic resolution of racemic this compound, but the reaction is slow, incomplete, or gives a low yield. What should I investigate?
A: Enzymatic reactions are sensitive to their environment. Optimizing several parameters can significantly improve performance.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Enzyme Activity | Enzyme Choice: Not all lipases are effective for all substrates. Screen a panel of different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) to find the most active and selective one.[14]Water Content: While enzymes need a small amount of water for activity, excess water in an organic solvent can lead to hydrolysis of the product ester. Ensure the use of anhydrous solvents or control the water activity. |
| Reaction Parameters | Temperature: Enzyme activity is temperature-dependent. Find the optimal temperature for your chosen lipase; typically between 30-50 °C. Note that higher temperatures can sometimes decrease enantioselectivity.[15]Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) can dramatically affect reaction rates and selectivity. Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.[14] |
| Substrate/Product Inhibition | High concentrations of the substrate or the product (especially the co-product, e.g., t-butanol from vinyl acetate) can inhibit the enzyme. Consider adding the substrate portion-wise or using a continuous flow setup to maintain low concentrations. |
| Mass Transfer Limitations | If using an immobilized enzyme, ensure adequate stirring to overcome mass transfer limitations between the bulk solvent and the enzyme surface. |
Quantitative Data from Representative Systems
The following tables present data from analogous systems to guide expectation and starting conditions for the synthesis of this compound.
Table 1: Asymmetric Reduction of Representative Aldehydes
| Catalyst System | Substrate | Reductant | Temp. (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Chiral Thiourea-Amine / Catecholborane | Phenyl Propyl Ketone | Catecholborane | -46 | 94 | 97 |
| Noyori-type Ru-catalyst | Acetophenone | HCOOH/NEt₃ | 28 | 95 | 98 |
| Chiral N,N'-Dioxide–Sc(III) / KBH₄ | Chalcone | KBH₄ | -20 | 99 | 95 |
(Data adapted from analogous ketone and enone reductions to illustrate catalyst performance).[1][16]
Table 2: Lipase-Catalyzed Kinetic Resolution of Representative Alcohols
| Enzyme | Racemic Alcohol | Acyl Donor | Solvent | ee% (Alcohol) | Conversion (%) |
|---|---|---|---|---|---|
| Novozym 435 (CALB) | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Heptane | >99 | ~50 |
| Candida rugosa Lipase | (R,S)-Propranolol precursor | Isopropenyl Acetate | Toluene / [EMIM][BF₄] | >99 | ~49 |
| Pseudomonas stutzeri Lipase | (R,S)-5'-Hydroxythalidomide | Vinyl Acetate | THF | 98 | 51 |
(Data adapted from established enzymatic resolutions of similar chiral alcohols).[14][15][17]
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4-Methylheptanal via Transfer Hydrogenation
This protocol is a general procedure based on Noyori-type asymmetric transfer hydrogenation and should be optimized for the specific substrate.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDACH)] catalyst (or similar Ru-diamine catalyst)
-
4-Methylheptanal (prochiral substrate)[18]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware, flame-dried under vacuum and cooled under Argon
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert Argon atmosphere, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the Ru-catalyst (1-2 mol%) in the anhydrous solvent.
-
Add the 4-methylheptanal substrate (1.0 equiv) to the catalyst solution.
-
Initiation: Add the formic acid/triethylamine mixture (1.5-2.5 equiv) to the reaction flask.
-
Reaction: Stir the mixture at the desired temperature (start with 25-30 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by silica gel column chromatography.
-
Analysis: Determine the yield and analyze the enantiomeric excess by chiral GC or HPLC.
Protocol 2: Enzymatic Kinetic Resolution of (R,S)-4-Methyl-1-heptanol
This protocol is based on lipase-catalyzed transesterification and may require screening of different enzymes and conditions.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., n-Heptane or MTBE)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
Procedure:
-
Reaction Setup: To an oven-dried flask, add racemic this compound (1.0 equiv), anhydrous solvent, and the acyl donor (0.5-0.6 equiv). Using slightly more than 0.5 equivalents of the acyl donor can push the reaction closer to 50% conversion.
-
Initiation: Add the immobilized lipase (typically 10-20 mg per mmol of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker or with a magnetic stirrer.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the remaining alcohol and the formed ester.
-
Work-up: When ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification & Separation: Concentrate the filtrate under reduced pressure. The remaining starting material (one enantiomer of this compound) and the product (the acetate ester of the other enantiomer) can be separated by silica gel column chromatography.
-
Ester Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of this compound.
-
Analysis: Determine the yield and enantiomeric excess of the resolved alcohol and the hydrolyzed ester by chiral GC or HPLC.
Visualizations
References
- 1. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration - Wikipedia [en.wikipedia.org]
- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. "ASYMMETRIC INTRAMOLECULAR HYDROBORATION VIA A UNIQUE CHIRAL CHLOROBORA" by Breanna N. von Dollen [digitalcommons.memphis.edu]
- 8. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Chiral Auxiliaries [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 4-Methylheptanal | C8H16O | CID 13800367 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying common impurities in 4-Methyl-1-heptanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and their associated impurities?
A1: The three primary synthesis routes for this compound are the Grignard reaction, hydroformylation of 3-methyl-1-hexene followed by reduction, and the reduction of 4-methylheptanoic acid. Each route has a unique impurity profile.
-
Grignard Reaction: This typically involves the reaction of a Grignard reagent (e.g., 4-methylpentylmagnesium bromide) with formaldehyde. Common impurities include unreacted starting materials, the Grignard reagent itself, and byproducts from side reactions like Wurtz coupling.[1][2]
-
Hydroformylation and Reduction: This two-step process involves the hydroformylation of 3-methyl-1-hexene to form an aldehyde intermediate, which is then reduced to the final alcohol. Key impurities arise from the isomerization of the starting alkene, leading to the formation of isomeric aldehydes and subsequently isomeric alcohols upon reduction.[3] Incomplete reduction can also leave residual aldehyde.
-
Reduction of 4-Methylheptanoic Acid: This method typically employs a strong reducing agent like lithium aluminum hydride (LiAlH₄). The most common impurity is the unreacted starting carboxylic acid due to incomplete reduction.[4][5][6][7]
Q2: My Grignard reaction for this compound synthesis has a low yield. What are the potential causes and solutions?
A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent, which can be quenched by trace amounts of water, alcohols, or even atmospheric oxygen.[1][8] Another common issue is the formation of a Wurtz coupling byproduct, where the Grignard reagent reacts with the alkyl halide starting material.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly prepared or recently titrated Grignard reagent to ensure its activity.
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to minimize the Wurtz coupling side reaction.[1]
-
Temperature Control: Maintain a low reaction temperature to suppress side reactions.
Q3: I am observing multiple alcohol isomers in my product from the hydroformylation route. How can I minimize these?
A3: The formation of isomeric alcohols is a common issue in hydroformylation due to the isomerization of the double bond in the starting alkene before the addition of the formyl group.[3][9]
Optimization Strategies:
-
Catalyst Selection: The choice of catalyst and ligands can significantly influence the regioselectivity of the hydroformylation reaction. Rhodium-based catalysts with specific phosphine ligands are often used to favor the formation of the linear aldehyde.
-
Reaction Conditions: Temperature and pressure can also affect the rate of isomerization versus hydroformylation. Optimization of these parameters is crucial.
Q4: How can I detect and quantify impurities in my this compound product?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying volatile impurities in this compound.[10][11] Gas chromatography with a flame ionization detector (GC-FID) is also highly suitable for quantitative analysis.[10][12]
Common Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Source(s) | Typical Method of Detection |
| Unreacted 3-methyl-1-halobutane | CH₃CH(CH₃)CH₂CH₂X (X = Br, Cl) | Grignard Synthesis: Incomplete reaction of the alkyl halide with magnesium. | GC-MS |
| 4-Methylpentane | CH₃CH(CH₃)CH₂CH₂CH₃ | Grignard Synthesis: Quenching of the Grignard reagent by protic solvents. | GC-MS, ¹H NMR |
| 5-Methyl-1-heptanol | CH₃CH₂CH(CH₃)CH₂CH₂CH₂OH | Hydroformylation: Isomerization of 3-methyl-1-hexene to 4-methyl-1-hexene prior to hydroformylation and reduction. | GC-MS, ¹³C NMR |
| 4-Methylheptanal | CH₃CH₂CH₂CH(CH₃)CH₂CHO | Hydroformylation: Incomplete reduction of the aldehyde intermediate. | GC-MS, ¹H NMR |
| 4-Methylheptanoic Acid | CH₃CH₂CH₂CH(CH₃)CH₂COOH | Reduction of Carboxylic Acid: Incomplete reduction of the starting material. | GC-MS (after derivatization), HPLC |
| Octane | C₈H₁₈ | Grignard Synthesis: Wurtz coupling side reaction.[1] | GC-MS |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromo-3-methylbutane and paraformaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-bromo-3-methylbutane
-
Iodine crystal (as initiator)
-
Paraformaldehyde, dried under vacuum
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromo-3-methylbutane in anhydrous diethyl ether.
-
Add a small amount of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
GC-MS Analysis of this compound Purity
This protocol outlines a general method for the analysis of impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Grignard Reactions for 4-Methyl-1-heptanol Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-Methyl-1-heptanol via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common Grignard reaction strategy to synthesize the primary alcohol, this compound?
A1: The most effective Grignard approach for synthesizing this compound, a primary alcohol, involves the reaction of isopentylmagnesium bromide (also known as isoamylmagnesium bromide) with ethylene oxide. This reaction extends the isopentyl chain by two carbons, yielding the desired this compound after an acidic workup.[1][2][3]
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
A2: Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents or even trace amounts of water in the glassware or starting materials.[4][5] This reaction, known as quenching, forms an alkane from the Grignard reagent, rendering it inactive for the desired reaction with the electrophile and significantly reducing the yield of this compound.
Q3: My Grignard reaction is not initiating. What are the likely causes and how can I start it?
A3: Failure to initiate is a common issue often caused by an inactive magnesium surface due to the formation of a magnesium oxide layer. To activate the magnesium, you can use methods such as gentle heating with a heat gun, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[6] Additionally, ensure all your reagents and glassware are scrupulously dry.
Q4: What are the major side reactions to be aware of during the synthesis of this compound?
A4: The primary side reaction of concern is the Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent. Another potential issue is the premature quenching of the Grignard reagent by any acidic protons present in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of moisture in reagents or glassware. | Flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Poor quality or low concentration of Grignard reagent. | Use freshly prepared Grignard reagent or titrate a commercially available solution to determine the exact concentration before use. | |
| Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time, typically 1-3 hours, after the addition of the ethylene oxide. Gentle warming can sometimes be employed, but care must be taken with the volatile ethylene oxide. | |
| Wurtz coupling side reaction. | Add the isopentyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide. | |
| Formation of a significant amount of a hydrocarbon byproduct (isopentane). | Quenching of the Grignard reagent. | Re-evaluate the drying procedures for all glassware, solvents, and starting materials. Ensure the reaction is maintained under a positive pressure of an inert gas. |
| Difficulty in isolating the final product. | Inefficient extraction. | Perform multiple extractions (at least three) of the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the alcohol. |
| Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break up any emulsions. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key reaction parameters and their impact on the yield of primary alcohols in Grignard reactions. Note that optimal conditions can vary based on the specific substrate and scale of the reaction.
| Parameter | Condition | Rationale | Typical Yield (%) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. THF is generally a better solvent for Grignard reagent formation.[4] | 60-85 |
| Temperature | Formation: Gentle reflux. Reaction with Ethylene Oxide: 0°C to room temperature. | Maintaining a gentle reflux during formation ensures a steady reaction rate. Cooling during the addition of the highly reactive ethylene oxide helps to control the exothermicity of the reaction. | 65-90 |
| Addition Rate | Slow, dropwise addition of alkyl halide and ethylene oxide. | Slow addition of the alkyl halide minimizes Wurtz coupling. Slow addition of ethylene oxide ensures the reaction temperature remains controlled.[4] | 70-90 |
| Magnesium Activation | Use of iodine or 1,2-dibromoethane. | Activators clean the magnesium surface of the passivating oxide layer, allowing the reaction to initiate.[6] | Crucial for initiation |
| Stoichiometry | Slight excess of magnesium (1.1-1.2 equivalents). | A modest excess of magnesium helps to ensure the complete conversion of the alkyl halide to the Grignard reagent. | >90 (for Grignard formation) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction with Ethylene Oxide
1. Preparation of the Grignard Reagent (Isopentylmagnesium Bromide):
-
All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly flame-dried under a stream of dry nitrogen or argon gas.
-
Place magnesium turnings (1.2 equivalents) in the flask and add a small crystal of iodine.
-
Assemble the glassware and maintain a positive pressure of inert gas.
-
In the dropping funnel, place a solution of isopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the isopentyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change (disappearance of the iodine color) and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remainder of the isopentyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-condensed solution of ethylene oxide in anhydrous ether dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition of ethylene oxide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
3. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
Technical Support Center: Chiral GC Separation of 4-Methyl-1-heptanol Enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a chiral Gas Chromatography (GC) column and troubleshooting for the enantioselective separation of 4-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: Which chiral GC column is recommended for the separation of this compound enantiomers?
A1: For the separation of alcohol enantiomers like this compound, cyclodextrin-based chiral stationary phases are highly effective. Two commonly recommended columns are:
-
Astec® CHIRALDEX® G-TA: This column has a broad selectivity for oxygen-containing analytes, including alcohols. It is often a first choice for chiral separations in the pharmaceutical industry.
-
Supelco® β-DEX™ 225: This column is also well-suited for the enantiomeric separation of small molecules like alcohols. It contains a modified beta-cyclodextrin derivative.
The selection between these will depend on the specific requirements of your analysis, including desired resolution and analysis time. It is often recommended to screen a few different chiral columns to find the optimal one for a new analyte.
Q2: Do I need to derivatize this compound before analysis?
A2: While direct separation of underivatized alcohols is often possible on these columns, derivatization can sometimes improve peak shape, volatility, and enantiomeric resolution. Acylation, for instance by reacting the alcohol with trifluoroacetic anhydride (TFAA) to form a trifluoroacetyl ester, is a common strategy that can enhance separation.
Q3: What are the typical starting conditions for a chiral GC method for an alcohol like this compound?
A3: A good starting point for method development would be to use a temperature programming approach. Here is a suggested initial protocol:
-
Column: Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: 50 °C (hold for 2 min), then ramp at 2-5 °C/min to 180 °C (hold for 5 min).
-
Injection Mode: Split (e.g., 50:1 or 100:1) to avoid column overload.
This program should be optimized based on the initial results to achieve baseline separation of the enantiomers.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No separation of enantiomers | 1. Inappropriate column: The chosen stationary phase may not be suitable for this specific analyte. 2. Incorrect oven temperature: The temperature may be too high, reducing the chiral recognition interactions. 3. Column degradation: The stationary phase may have been damaged. | 1. Screen different chiral columns: Try a column with a different cyclodextrin derivative (e.g., if you started with a gamma-cyclodextrin, try a beta-cyclodextrin). 2. Optimize oven temperature: Try a lower starting temperature and a slower ramp rate. Isothermal conditions at a lower temperature might also improve resolution. 3. Condition the column: Follow the manufacturer's instructions for column conditioning. If the column is old or has been contaminated, it may need to be replaced. |
| Poor peak shape (tailing or fronting) | 1. Active sites in the GC system: The analyte may be interacting with active sites in the injector liner or the column itself. 2. Column overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate solvent: The sample solvent may not be compatible with the stationary phase. | 1. Use a deactivated liner: Ensure a high-quality, deactivated liner is used. Trimming a small portion (10-20 cm) from the front of the column can also help. 2. Reduce sample concentration: Dilute the sample or increase the split ratio. 3. Choose a suitable solvent: Use a non-polar solvent like hexane or heptane. |
| Loss of resolution over time | 1. Column contamination: Non-volatile sample components can accumulate on the column, degrading its performance. 2. Column aging: The stationary phase can degrade over time, especially at high temperatures. | 1. "Bake out" the column: Condition the column at its maximum recommended temperature for a short period to remove contaminants. 2. Trim the column: Remove a small portion from the inlet end of the column. 3. Replace the column: If performance cannot be restored, the column may need to be replaced. |
| Baseline drift or noise | 1. Column bleed: The stationary phase is degrading and eluting from the column. 2. Contaminated carrier gas: Impurities in the carrier gas can cause baseline issues. | 1. Ensure operating temperatures are within the column's limits. 2. Use high-purity carrier gas and ensure gas traps are functioning correctly. |
Chiral GC Column Selection and Method Development Workflow
Recommended Chiral GC Columns: A Comparison
| Feature | Astec® CHIRALDEX® G-TA | Supelco® β-DEX™ 225 |
| Stationary Phase | Trifluoroacetylated gamma-cyclodextrin | 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin in a cyanopropyl polysiloxane |
| Primary Applications | Broad selectivity for oxygen-containing compounds (alcohols, diols), amines (as derivatives), amino acids, lactones.[1] | Enantiomeric separations of small molecules including alcohols, aldehydes, esters, and ketones.[2][3] |
| Temperature Limits | -10 °C to 180 °C (isothermal and programmed)[1] | 30 °C to 230 °C[2][3] |
| Common Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
Detailed Experimental Protocol: Starting Method
This protocol provides a robust starting point for the separation of this compound enantiomers. Optimization will likely be necessary to achieve baseline resolution.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
For derivatization (optional): To a small amount of the alcohol, add an excess of trifluoroacetic anhydride (TFAA). Allow the reaction to proceed for 15-30 minutes at room temperature. Neutralize the excess TFAA with a mild base (e.g., a dilute sodium bicarbonate solution) and extract the derivatized product with a non-polar solvent. Ensure the final sample is dry before injection.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Chiral Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).
-
Carrier Gas: Hydrogen or Helium. For hydrogen, a linear velocity of 40-50 cm/sec is a good starting point. For helium, a flow rate of 1-1.5 mL/min is recommended.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split
-
Split Ratio: 100:1 (can be adjusted based on detector response)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C
-
Hold Time: 2 minutes
-
Ramp Rate: 3 °C/minute
-
Final Temperature: 160 °C
-
Final Hold Time: 5 minutes
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min (or as recommended by the manufacturer)
-
Air Flow: 300 mL/min (or as recommended by the manufacturer)
-
Makeup Gas (if used): Nitrogen at 25 mL/min
-
-
Injection Volume: 1 µL
3. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
4. Method Optimization:
-
Temperature Program: If the peaks are not resolved, try a lower initial oven temperature or a slower ramp rate. If the retention times are too long, a higher initial temperature or a faster ramp rate can be used.
-
Carrier Gas Flow: Adjusting the carrier gas flow rate (or linear velocity) can impact efficiency and resolution.
-
Derivatization: If the underivatized alcohol does not resolve well, derivatization is a key step to try.
By following this structured approach, researchers can efficiently develop a robust method for the chiral separation of this compound enantiomers.
References
degradation pathways of 4-Methyl-1-heptanol under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Methyl-1-heptanol under various stress conditions. The information is structured to address common experimental challenges and provide clear protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under stress conditions?
-
Oxidative Stress: The primary alcohol group is susceptible to oxidation. Under mild oxidative conditions, it is expected to form 4-methylheptanal. Further oxidation would yield 4-methylheptanoic acid. In biological systems, this oxidation can be catalyzed by enzymes like alcohol dehydrogenase.[1]
-
Thermal Stress: At elevated temperatures, alcohols can undergo dehydration to form alkenes. For this compound, this could result in the formation of 4-methyl-1-heptene.
-
Photolytic Stress: Exposure to UV light can induce the formation of free radicals, leading to a variety of degradation products through complex reaction pathways. This can include chain scission, recombination, and the formation of various smaller aldehydes, ketones, and carboxylic acids.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my stressed this compound samples. What could be the cause?
Unexpected peaks in your chromatogram can arise from several sources:
-
Contamination: Contamination from solvents, glassware, or the instrument itself is a common issue. Phthalates from plasticware and siloxanes from septa are frequent culprits.[2]
-
Degradation Products: The peaks may be actual degradation products of this compound. Their formation will depend on the specific stress conditions applied.
-
Sample Matrix Effects: If your sample is in a complex matrix, other components may be interfering with the analysis.
To troubleshoot, it is recommended to run a blank (solvent only) and a control sample (this compound without stress) to identify any background peaks.
Q3: My peak for this compound is tailing in my HPLC analysis. How can I resolve this?
Peak tailing for neutral compounds like this compound in reversed-phase HPLC is often related to issues with the column or the analytical method.[3] Potential causes and solutions include:
-
Column Contamination: Strongly retained compounds from previous injections can interact with the analyte. Try flushing the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak distortion. This usually requires column replacement.
-
Secondary Interactions: Although less common for neutral compounds, interactions with active sites on the silica packing can occur. Using a high-purity silica column or adding a small amount of a competitive amine to the mobile phase can help.
-
Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.[3]
Troubleshooting Guides
Guide 1: Inconsistent Degradation Results
Issue: You are observing significant variability in the extent of degradation between replicate stress experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure precise control over temperature, light intensity, and concentration of stressor (e.g., oxidizing agent). Use calibrated equipment. |
| Sample Preparation Variability | Standardize all sample preparation steps, including solvent volumes, mixing times, and storage conditions prior to analysis. |
| Analytical Method Variability | Validate your analytical method for robustness. Check for and address any issues with instrument performance, such as fluctuating detector response or inconsistent injection volumes. |
Guide 2: Difficulty in Identifying Degradation Products
Issue: You are unable to confidently identify the structures of the degradation products using your current analytical method.
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution | Optimize your chromatographic method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation of degradation products. |
| Low Concentration of Degradants | Concentrate your sample or use a more sensitive detector. You may also need to increase the stress level to generate a higher concentration of the degradation products. |
| Lack of Structural Information | Couple your separation technique with mass spectrometry (LC-MS or GC-MS) to obtain molecular weight and fragmentation data, which are crucial for structural elucidation. |
Experimental Protocols
Protocol 1: Forced Degradation under Oxidative Stress
Objective: To generate and identify the oxidative degradation products of this compound.
Materials:
-
This compound
-
3% Hydrogen Peroxide Solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of water as a control.
-
Incubate both vials at 50°C for 24 hours, protected from light.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Dilute the aliquots with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by HPLC-UV or LC-MS.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To separate and identify volatile degradation products of this compound.
Materials:
-
Stressed samples of this compound
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
If the stressed sample is in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Inject an appropriate volume of the concentrated extract into the GC-MS.
-
Run a suitable temperature program to separate the components.
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST).
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be structured.
| Stress Condition | Time (hours) | This compound Remaining (%) | 4-methylheptanal (%) | 4-methylheptanoic acid (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 24 | 95.2 | 2.1 | 0.5 | |
| 48 | 90.8 | 4.3 | 1.1 | |
| 3% H₂O₂, 50°C | 0 | 100 | 0 | 0 |
| 24 | 85.1 | 10.2 | 2.3 | |
| 48 | 72.5 | 18.9 | 5.4 | |
| UV Light (254 nm), 25°C | 0 | 100 | 0 | 0 |
| 24 | 92.3 | 3.5 | 1.2 | |
| 48 | 86.7 | 6.8 | 2.5 |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent degradation results.
References
minimizing byproduct formation in 4-Methyl-1-heptanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Methyl-1-heptanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes include the Grignard reaction, hydroformylation of 1-hexene followed by reduction, and the reduction of 4-methylheptanoic acid. The Grignard reaction is frequently employed due to its versatility and scalability.
Q2: What are the typical byproducts observed in the Grignard synthesis of this compound?
A2: Based on analogous reactions, potential byproducts include unreacted starting materials, coupling products from the Grignard reagent (e.g., 4,5-dimethyloctane), and oxidation or reduction products depending on the specific Grignard route chosen. For instance, if an aldehyde is used as the electrophile, over-reduction or oxidation during workup can lead to alkane or carboxylic acid impurities, respectively.[1]
Q3: How can I minimize the formation of the primary byproduct, the Grignard coupling product?
A3: To minimize the formation of the coupling byproduct (e.g., R-R from a Grignard reagent RMgX), it is crucial to control the reaction temperature, add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent, and use a less reactive solvent if possible.
Q4: What is the role of anhydrous conditions in a Grignard reaction?
A4: Grignard reagents are highly reactive and will react with protic solvents, including water, to quench the reagent and form an alkane.[2] It is imperative to use anhydrous solvents and dried glassware to prevent the loss of the Grignard reagent and ensure the desired reaction proceeds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent.2. Presence of moisture in the reaction.3. Side reactions dominating. | 1. Activate the magnesium turnings with iodine or 1,2-dibromoethane.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Control the temperature during Grignard reagent formation and the subsequent reaction with the electrophile. |
| Presence of a significant amount of a high-boiling, non-polar byproduct | Formation of a coupling product (e.g., 4,5-dimethyloctane).[1] | 1. Add the alkyl halide dropwise to the magnesium at a rate that maintains a gentle reflux.2. Use a dilute solution of the alkyl halide. |
| Presence of a byproduct with a similar polarity to the product | Isomeric byproducts from side reactions or impurities in starting materials. | 1. Use high-purity starting materials.2. Optimize reaction conditions (temperature, solvent) to favor the desired reaction pathway.3. Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system. |
| Inconsistent results between batches | Variability in the quality of reagents or reaction setup. | 1. Use reagents from the same batch for a series of experiments.2. Standardize the reaction setup and procedure meticulously. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromo-3-methylhexane and paraformaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-bromo-3-methylhexane
-
Paraformaldehyde, dried
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, evidenced by gentle reflux. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromo-3-methylhexane solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde in small portions to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
References
troubleshooting low yields in asymmetric synthesis of 4-Methyl-1-heptanol
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the asymmetric synthesis of 4-Methyl-1-heptanol. The following sections provide answers to frequently asked questions and detailed troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of this compound. What are the common causes?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent purity, and catalyst activity. Key areas to investigate are:
-
Moisture and Air Sensitivity: Many reagents and catalysts used in asymmetric synthesis are sensitive to moisture and air. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity: Impurities in starting materials can interfere with the catalyst and lead to side reactions. Ensure all reagents are of high purity.
-
Catalyst Deactivation: The chiral catalyst may deactivate over the course of the reaction. This can be due to impurities, improper handling, or thermal instability.
-
Incorrect Stoichiometry: An improper ratio of reactants, catalyst, and any additives can lead to incomplete conversion.
-
Suboptimal Temperature: The reaction temperature is critical for both yield and enantioselectivity. Temperatures that are too high or too low can negatively impact the reaction rate and outcome.
Q2: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
Low enantioselectivity is a frequent challenge in asymmetric synthesis. Consider the following troubleshooting steps:
-
Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. It may be necessary to screen different catalysts or ligands.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the reaction. A solvent screen is often a valuable optimization step.
-
Rate of Addition: Slow addition of a reagent can sometimes improve enantioselectivity by maintaining a low concentration of reactive intermediates.
Q3: I am observing the formation of significant by-products in my reaction mixture. What are they and how can I minimize them?
Common by-products in syntheses targeting this compound, particularly when using organometallic reagents like Grignard reagents, can include:
-
Over-reduction or -oxidation products: Depending on the synthetic route, the starting material may be over-reduced or the product oxidized.
-
Dimerization of the organometallic reagent.
-
Formation of a ketone through oxidation of the target alcohol.
To minimize these, ensure precise control over reaction conditions, use high-purity reagents, and consider the order of addition of reagents.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture or Oxygen | Ensure all glassware is rigorously dried. Use anhydrous solvents. Maintain a strict inert atmosphere (Argon or Nitrogen). |
| Impure Reagents or Starting Materials | Purify starting materials (e.g., distillation, recrystallization). Use freshly opened, high-purity reagents and solvents. |
| Catalyst Deactivation | Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst. Consider increasing catalyst loading. |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC. Increase reaction time or temperature cautiously, as this may affect enantioselectivity. |
| Suboptimal Reagent Stoichiometry | Carefully verify the molar ratios of all reactants, catalysts, and additives. |
Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | Screen a variety of chiral catalysts or ligands with different steric and electronic properties. |
| Incorrect Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). |
| Inappropriate Solvent | Conduct a solvent screen with solvents of varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF). |
| Background (Non-catalyzed) Reaction | Lower the reaction temperature to slow the non-catalyzed pathway. Consider a slight increase in catalyst loading. |
| Racemization of Product | Check if the product is prone to racemization under the reaction or work-up conditions. If so, adjust the pH or temperature accordingly during work-up. |
Experimental Protocols
Representative Protocol 1: Asymmetric Reduction of a Prochiral Ketone (Adapted from enzymatic synthesis of 4-methyl-3-heptanol)[1]
This biocatalytic approach offers high chemo- and enantioselectivity. The synthesis of this compound could be envisioned via the asymmetric reduction of 4-methylheptanal.
Materials:
-
4-methylheptanal
-
Alcohol Dehydrogenase (ADH) with appropriate stereoselectivity (e.g., ADH-A for (R)-alcohol, or other commercially available ADHs for (S)-alcohol)
-
NADH or NADPH as a cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a buffered solution, dissolve the cofactor and the components of the cofactor regeneration system.
-
Add the alcohol dehydrogenase.
-
Add the 4-methylheptanal, potentially dissolved in a minimal amount of a water-miscible co-solvent to aid solubility.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reactant/Reagent | Exemplary Molar Ratio | Typical Yield (%) | Typical ee (%) |
| 4-methylhept-4-en-3-one | 1.0 | 72-83 (for 4-methyl-3-heptanol)[1] | >99 (for 4-methyl-3-heptanol)[1] |
| Ene-reductase/ADH | Catalytic | ||
| NAD(P)H | Catalytic (with regeneration) |
Note: Data is for the synthesis of 4-methyl-3-heptanol and serves as a reference.
Representative Protocol 2: Asymmetric Grignard Addition to an Aldehyde (Conceptual)
This approach would involve the enantioselective addition of a propyl Grignard reagent to isovaleraldehyde in the presence of a chiral ligand.
Materials:
-
Isovaleraldehyde
-
Propylmagnesium bromide
-
Chiral ligand (e.g., a derivative of TADDOL or a chiral amino alcohol)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
To a solution of the chiral ligand in anhydrous solvent at low temperature (e.g., -78 °C) under an inert atmosphere, add the Grignard reagent.
-
Stir the mixture for a period to allow for complex formation.
-
Slowly add the isovaleraldehyde.
-
Stir the reaction at low temperature and monitor its progress by TLC or GC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography.
| Reactant/Reagent | Exemplary Molar Ratio | Potential Side Products |
| Isovaleraldehyde | 1.0 | Reduction of aldehyde, enolization |
| Propylmagnesium bromide | 1.1 - 1.5 | Hexane (from dimerization) |
| Chiral Ligand | 0.05 - 0.2 |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for asymmetric synthesis.
References
resolving emulsion formation during 4-Methyl-1-heptanol workup
This guide provides troubleshooting advice and frequently asked questions regarding the workup of 4-Methyl-1-heptanol, with a specific focus on resolving emulsion formation during liquid-liquid extraction.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] During the workup of this compound, emulsions can form for several reasons:
-
Surfactant-like Properties: this compound has a moderately long hydrocarbon chain and a polar hydroxyl group, which can give it surfactant-like properties, reducing the interfacial tension between the aqueous and organic layers.
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.[2]
-
Presence of Impurities: Finely divided solids or other amphiphilic molecules from the reaction mixture can stabilize emulsions.[3][4]
-
High pH: If a basic solution is used in the workup, it can deprotonate acidic species and create salts that may act as emulsifying agents.
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is often the most effective strategy.[5] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal agitation.[2]
-
Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[3][6]
-
Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction (LLE), SPE can be used to avoid the direct mixing of immiscible liquid phases.[5]
Q3: What are the initial, simple steps I can take to break an emulsion?
A3: If an emulsion has formed, start with these simple physical methods:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[6]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. This can help the dispersed droplets to coalesce.
-
Stirring: Use a glass rod to gently stir the emulsion at the interface of the two layers.
Troubleshooting Guide: Resolving Emulsions
If the initial simple steps do not resolve the emulsion, follow this systematic troubleshooting guide.
Step 1: Chemical Intervention
The addition of certain chemicals can alter the properties of the liquid phases and destabilize the emulsion.
| Method | Description | Experimental Protocol | Potential Issues |
| Addition of Brine | Adding a saturated sodium chloride (NaCl) solution, known as brine, increases the ionic strength of the aqueous layer.[1][2] This decreases the solubility of organic compounds in the aqueous phase and can help break the emulsion. | 1. Prepare a saturated solution of NaCl in water. 2. Add a small volume of the brine to the separatory funnel. 3. Gently swirl and allow the layers to separate. | May not be effective for all types of emulsions. |
| Change in pH | Adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize any acidic or basic impurities that may be acting as emulsifying agents.[1] | 1. Carefully add the dilute acid or base dropwise to the separatory funnel. 2. Gently swirl and observe for any changes. | The product, this compound, must be stable to the added acid or base. |
| Addition of Ethanol | A small amount of ethanol can increase the solubility of the dispersed phase, helping to break the emulsion.[4] | 1. Add a few milliliters of ethanol to the separatory funnel. 2. Gently swirl the mixture. | Adding too much ethanol can increase the solubility of the organic product in the aqueous layer, leading to product loss. |
Step 2: Physical Methods
If chemical methods are unsuccessful or undesirable, the following physical techniques can be employed.
| Method | Description | Experimental Protocol | Potential Issues |
| Filtration through Celite or Glass Wool | Emulsions stabilized by fine solid particles can often be broken by passing the mixture through a pad of Celite or a plug of glass wool.[3][6] | 1. Prepare a small plug of glass wool in a powder funnel or a pad of Celite in a Büchner funnel. 2. Filter the entire emulsified mixture through the prepared filter. | This method may be slow, and some of the desired product may be retained on the filter medium. |
| Centrifugation | Applying a strong centrifugal force can accelerate the separation of the dispersed droplets from the continuous phase.[1][5] | 1. Transfer the emulsion to centrifuge tubes. 2. Centrifuge at a moderate speed for 5-10 minutes. | Requires access to a centrifuge and appropriate centrifuge tubes. |
| Heating or Cooling | Gently warming the mixture can decrease its viscosity, aiding in phase separation.[1] Conversely, cooling or even partially freezing the aqueous layer can also break the emulsion.[1][4] | Heating: Gently warm the separatory funnel in a warm water bath. Cooling: Place the separatory funnel in an ice bath. | Heating: Avoid excessive heat to prevent solvent evaporation or product decomposition. Cooling: Ensure the organic layer does not freeze. |
Data Presentation
Table 1: Physical Properties of this compound and Common Solvents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₈H₁₈O | 130.23 | 182.7 | 0.8065 | Limited |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | Slightly Soluble |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | Soluble |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.33 | Slightly Soluble |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | Insoluble |
Data sourced from publicly available chemical databases.
Experimental Workflows
Caption: Troubleshooting workflow for resolving emulsion formation.
References
Technical Support Center: Stereoselective Synthesis of 4-Methyl-1-heptanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 4-Methyl-1-heptanol.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the stereoselective synthesis of this compound and provides systematic solutions to maintain the desired stereochemical integrity.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many stereoselective reactions benefit from being run at 0°C or below to minimize side reactions that can lead to racemization. | Reduced rate of racemization pathways, leading to higher enantiomeric excess. |
| Inappropriate Solvent Choice | Switch to a less polar solvent if the reaction chemistry allows. The choice of solvent can influence the transition state energies of the desired and undesired stereochemical pathways. | Enhanced stereoselectivity of the reaction. |
| Unsuitable Chiral Catalyst or Auxiliary | Screen a variety of chiral catalysts, ligands, or auxiliaries. The efficacy of a chiral controller is highly substrate-dependent. | Identification of a more effective chiral catalyst or auxiliary for the specific transformation, resulting in higher ee. |
| Racemization During Workup or Purification | Analyze the enantiomeric excess at different stages of the process. If racemization occurs during purification (e.g., on silica gel), consider alternative methods like crystallization or distillation. | Preservation of the enantiomeric excess achieved during the reaction. |
Issue 2: Formation of Diastereomers with Low Diastereomeric Excess (de)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Diastereoselectivity of the Reaction | For reactions creating a second stereocenter, the choice of reagents is critical. For example, in an aldol reaction, the choice of Lewis acid and base can significantly influence diastereoselectivity. | Improved control over the formation of the desired diastereomer. |
| Epimerization of an Existing Stereocenter | If the starting material already contains a stereocenter, ensure the reaction conditions are mild enough to prevent its epimerization. This is particularly important when using strong bases or acids. | Retention of the stereochemical integrity of the starting material. |
| Equilibration of Diastereomers | If the product diastereomers can interconvert under the reaction or workup conditions, minimize reaction time and use a buffered or neutral workup. | Isolation of the kinetically favored diastereomer before equilibration can occur. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to synthesize enantiomerically pure this compound?
A1: Several highly effective strategies can be employed to achieve high enantiomeric purity in the synthesis of this compound. These include:
-
Enzymatic Resolution: This technique uses enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated and unreacted enantiomers.[1]
-
Asymmetric Synthesis using Chiral Auxiliaries: Chiral auxiliaries, such as SAMP ((S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine), can be used to introduce chirality in a controlled manner.[2][3][4]
-
Asymmetric Reduction of a Prochiral Ketone: The corresponding prochiral ketone can be reduced using a chiral reducing agent, such as a borane with a chiral ligand, to produce the desired enantiomer of the alcohol.
-
Sharpless Asymmetric Epoxidation: This method can be used to create a chiral epoxide, which can then be opened regioselectively to yield the desired stereoisomer of this compound.[2][5]
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The enantiomeric excess of your sample can be accurately determined using several analytical techniques:
-
Chiral Gas Chromatography (GC): This is a common and effective method for separating and quantifying enantiomers.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this technique uses a chiral stationary phase to separate enantiomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers that can be distinguished and quantified by NMR.[7][8]
Q3: My synthesis of (S)-4-Methyl-1-heptanol resulted in a mixture of enantiomers. What are the likely causes of this racemization?
A3: Racemization during the synthesis of a chiral alcohol like (S)-4-Methyl-1-heptanol can occur through several mechanisms:
-
Oxazolone Formation in Peptide Synthesis (if applicable): While not directly related to alcohol synthesis, this is a classic example of racemization where an activated carboxylic acid forms a planar intermediate, losing stereochemical information.[9]
-
Enolization: If a ketone precursor is used, abstraction of the alpha-proton by a base can lead to a planar enolate intermediate, which can be protonated from either face, leading to a racemic mixture.
-
SN1-type Reactions: If a substitution reaction is used to introduce the hydroxyl group, conditions that favor an SN1 mechanism (e.g., polar protic solvents, carbocation stabilizing groups) can lead to racemization.
Q4: Can the choice of coupling reagent affect racemization in a synthesis that involves peptide-like coupling steps?
A4: Absolutely. Even though the target is an alcohol, if any step involves the activation of a carboxylic acid, the choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used alone.[9] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress racemization.[10][11][12]
Quantitative Data Summary
The following table summarizes the enantiomeric excess achieved in the synthesis of related chiral alcohols under different stereoselective conditions. This data can serve as a benchmark for what is achievable in the synthesis of this compound.
| Method | Substrate | Reagents/Enzyme | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reduction | 4-methylhept-4-en-3-one | Ene-reductase & Alcohol Dehydrogenase | 99% | [6] |
| Asymmetric Synthesis | 3-Pentanone | SAMP hydrazone, LDA, 1-iodopropane | >98% (for the ketone precursor) | [4] |
| Enzymatic Resolution | Racemic 1-phenylethanol | Lipase, vinyl acetate | 52-58% | [8] |
| Enzymatic Resolution | Racemic 1-(1-naphthyl)ethylamine | Subtilisin | >90% | [1] |
| Asymmetric Aldol Reaction | N-acyloxazolidinone | Lewis Acid, Aldehyde | High diastereoselectivity | [13] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of Racemic this compound
This protocol provides a general procedure for the kinetic resolution of a racemic alcohol using a lipase.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica, immobilized)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane or toluene)
Procedure:
-
Dissolve the racemic this compound in the anhydrous organic solvent in a flame-dried flask under an inert atmosphere.
-
Add the immobilized lipase to the solution.
-
Add the acylating agent (typically 0.5-0.6 equivalents to achieve ~50% conversion).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30°C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol and the ester.
Protocol 2: Asymmetric Synthesis of (S)-4-Methyl-1-heptanone (Precursor to (S)-4-Methyl-1-heptanol) via SAMP Hydrazone Chemistry
This protocol is adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone and illustrates the use of a chiral auxiliary.[4]
Materials:
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Propanal
-
Lithium diisopropylamide (LDA)
-
1-Iodo-2-methylbutane
-
Ozone
-
Dichloromethane
Procedure:
-
Hydrazone Formation: React propanal with SAMP to form the corresponding SAMP hydrazone.
-
Metalation: Cool the SAMP hydrazone in anhydrous ether to 0°C and add LDA dropwise to form the azaenolate.
-
Alkylation: Add 1-iodo-2-methylbutane to the azaenolate solution and stir to allow for alkylation.
-
Ozonolysis: Dissolve the resulting hydrazone in dichloromethane, cool to -78°C, and bubble ozone through the solution until a blue color persists.
-
Workup: Allow the solution to warm to room temperature while bubbling nitrogen through it. Purify the resulting (S)-4-Methyl-1-heptanone by distillation.
-
Reduction: The chiral ketone can then be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. The stereoselectivity of this reduction step will need to be considered.
Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
References
- 1. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]
- 6. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Methyl-1-heptanol and 4-Methyl-3-heptanol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount. This guide provides a detailed comparison of 4-methyl-1-heptanol and 4-methyl-3-heptanol, drawing upon available experimental data.
While both are eight-carbon branched-chain alcohols, their biological profiles differ significantly based on current scientific literature. The primary focus of research has been on 4-methyl-3-heptanol, which has been identified as a crucial semiochemical, specifically a pheromone, in various insect species. In contrast, there is a notable absence of documented biological activity for this compound in the public domain.
4-Methyl-3-heptanol: A Stereospecific Insect Pheromone
4-Methyl-3-heptanol is a well-characterized component of aggregation and trail pheromones in several insect species, particularly bark beetles and ants.[1][2][3] Its biological activity is highly dependent on its stereochemistry, with different stereoisomers eliciting varied behavioral responses.
The almond bark beetle, Scolytus amygdali, provides a clear example of this stereospecificity. Field tests have demonstrated that only the (3S,4S)-4-methyl-3-heptanol stereoisomer is attractive to the beetles, and this attraction is significantly enhanced when used in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[1][2] Conversely, the (3R,4S)- and (3R,4R)-4-methyl-3-heptanols have been shown to be inhibitory.[1][2]
Other stereoisomers of 4-methyl-3-heptanol have been identified as pheromones in other insect species. For instance, the (3R,4S)-isomer serves as the trail pheromone for the ant Leptogenys diminuta.[2][3] Additionally, various stereoisomers have been found in the leaf-cutter ant Atta laevigata.[2][3] The ketone analogue, 4-methyl-3-heptanone, has also been identified as a putative alarm pheromone in the ant Ooceraea biroi.[4]
Quantitative Data on Pheromonal Activity
The following table summarizes the results from field tests conducted on the stereoisomers of 4-methyl-3-heptanol with the almond bark beetle, Scolytus amygdali.
| Compound | Mean Beetle Catch (±SE) | Biological Activity |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 155.5 ± 28.9a | Attraction |
| (3R,4S)-4-methyl-3-heptanol + Synergist | 1.8 ± 0.8b | Inhibition |
| (3R,4R)-4-methyl-3-heptanol + Synergist | 1.5 ± 0.7b | Inhibition |
| (3S,4R)-4-methyl-3-heptanol + Synergist | 3.5 ± 1.2b | No significant effect |
| Synergist alone | 2.5 ± 0.9b | No significant effect |
| Hexane control | 1.0 ± 0.5b | No significant effect |
Data adapted from Zada et al., Journal of Chemical Ecology, 2004. Means followed by the same letter are not significantly different.
This compound: An Uncharacterized Profile
Experimental Protocols: Field Bioassay for Pheromonal Activity
The following is a generalized protocol for the field bioassays used to determine the attractiveness of 4-methyl-3-heptanol stereoisomers to the almond bark beetle, based on the methodology described in the cited literature.
1. Trap Preparation:
- Sticky traps are typically used, often constructed from cardboard or plastic panels.
- A slow-release dispenser (e.g., a rubber septum or a polyethylene vial) is loaded with the test compound(s).
- For testing 4-methyl-3-heptanol stereoisomers, each is loaded into a separate dispenser, often in combination with a synergist like (3S,4S)-4-methyl-3-hexanol. A hexane-only control is also prepared.
2. Experimental Design:
- Traps are deployed in an environment where the target insect species is prevalent, such as an almond orchard for Scolytus amygdali.
- A randomized block design is commonly employed to minimize the effects of location bias. Traps are placed at a standardized height and distance from each other.
- The experiment is typically replicated multiple times over a set period.
3. Data Collection and Analysis:
- The number of target insects caught in each trap is recorded at regular intervals.
- The data are then statistically analyzed, often using an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) to determine significant differences in the mean catch between the different treatments (i.e., the different stereoisomers and the control).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and bioassay of 4-methyl-3-heptanol stereoisomers.
Conclusion
The comparison between this compound and 4-methyl-3-heptanol highlights a significant disparity in our current understanding of their biological activities. 4-Methyl-3-heptanol is a well-documented and stereospecific insect pheromone with clear attractive or inhibitory effects depending on its isomeric form. In contrast, this compound remains largely uncharacterized in terms of its biological function. This knowledge gap presents an opportunity for future research to explore the potential, if any, biological activities of this compound and other structurally related compounds.
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H18O | CID 109451 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to 4-Methyl-1-heptanol Isomers
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic data for various isomers of 4-methyl-1-heptanol, complete with supporting experimental protocols to aid in their differentiation and characterization.
In the fields of chemical synthesis and pharmaceutical development, the unambiguous identification of isomers is a critical step. Molecules with the same chemical formula but different structural arrangements can exhibit vastly different properties. This guide provides a detailed comparative analysis of the spectroscopic data for this compound and several of its structural isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to highlight their distinguishing features.
At a Glance: Spectroscopic Data Summary
The following tables provide a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for a selection of this compound isomers.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Isomer | -CH₃ Signals | -CH₂- Signals (non-hydroxyl adjacent) | -CH- Signals | -CH₂OH or -CHOH Signal |
| This compound | ~0.87 (d), ~0.89 (t) | ~1.10-1.45 (m) | ~1.55 (m) | ~3.64 (t) |
| 2-Methyl-1-heptanol | ~0.88 (t), ~0.90 (d) | ~1.20-1.40 (m) | ~1.65 (m) | ~3.45 (m) |
| 3-Methyl-1-heptanol | ~0.87 (t), ~0.89 (d) | ~1.20-1.45 (m) | ~1.40 (m) | ~3.65 (m) |
| 5-Methyl-1-heptanol | ~0.85 (t), ~0.86 (d) | ~1.10-1.55 (m) | ~1.35 (m) | ~3.63 (t) |
| 6-Methyl-1-heptanol | ~0.86 (d, 6H) | ~1.15-1.55 (m) | ~1.50 (m) | ~3.62 (t) |
| 4-Methyl-2-heptanol | ~0.88 (t), ~0.90 (d), ~1.18 (d) | ~1.15-1.45 (m) | ~1.40 (m) | ~3.78 (m) |
| 4-Methyl-3-heptanol | ~0.89 (t), ~0.91 (t), ~0.93 (d) | ~1.20-1.50 (m) | ~1.55 (m) | ~3.50 (m) |
| Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, and (m) multiplet. |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Isomer | -CH₃ Carbons | -CH₂- Carbons | -CH- Carbons | -CH₂OH or -CHOH Carbon |
| This compound | 14.2, 19.5 | 23.1, 29.5, 30.0, 39.2 | 34.1 | 63.0 |
| 2-Methyl-1-heptanol | 14.1, 16.5 | 23.2, 28.5, 30.1, 39.8 | 35.0 | 68.5 |
| 3-Methyl-1-heptanol | 14.2, 19.3 | 23.1, 29.7, 36.8, 39.5 | 32.0 | 61.0 |
| 5-Methyl-1-heptanol | 11.5, 22.8 | 20.0, 29.3, 38.9, 41.9 | 31.8 | 63.2 |
| 6-Methyl-1-heptanol | 22.6 (2C) | 24.9, 30.1, 39.2 | 27.9 | 63.3 |
| 4-Methyl-2-heptanol | 14.2, 19.8, 23.5 | 23.0, 29.4, 41.8 | 31.8 | 68.0 |
| 4-Methyl-3-heptanol | 11.5, 14.2, 16.2 | 26.0, 29.8, 35.0 | 40.1 | 74.5 |
| Note: Chemical shifts (δ) are reported in ppm relative to a TMS standard. |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch (broad) | C-H Stretch | C-O Stretch |
| This compound | ~3330 | 2870-2960 | ~1058 |
| 2-Methyl-1-heptanol | ~3340 | 2870-2960 | ~1045 |
| 3-Methyl-1-heptanol | ~3330 | 2870-2960 | ~1050 |
| 5-Methyl-1-heptanol | ~3330 | 2870-2960 | ~1060 |
| 6-Methyl-1-heptanol | ~3330 | 2870-2960 | ~1055 |
| 4-Methyl-2-heptanol | ~3340 | 2870-2960 | ~1115 |
| 4-Methyl-3-heptanol | ~3360 | 2870-2960 | ~1100 |
Table 4: Mass Spectrometry Key Fragmentation Ions (m/z)
| Isomer | Molecular Ion (M⁺) | Major Fragment Ions |
| This compound | 130 | 112, 97, 83, 70, 55, 43 |
| 2-Methyl-1-heptanol | 130 | 112, 97, 83, 70, 55, 45 |
| 3-Methyl-1-heptanol | 130 | 112, 97, 83, 70, 55, 43 |
| 5-Methyl-1-heptanol | 130 | 112, 97, 83, 70, 57, 43 |
| 6-Methyl-1-heptanol | 130 | 112, 97, 83, 70, 57, 43 |
| 4-Methyl-2-heptanol | 130 | 115, 97, 85, 71, 57, 45 |
| 4-Methyl-3-heptanol | 130 | 115, 101, 87, 73, 59, 45 |
Detailed Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the neat alcohol isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz for carbon. Spectra were obtained with proton decoupling. Typically, 1024 scans were accumulated with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
-
Data Processing : All NMR data were processed using standard software. The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small drop of the neat liquid alcohol isomer was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : FTIR spectra were recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to generate each spectrum. A background spectrum of the clean, empty ATR crystal was acquired prior to each sample analysis.
-
Data Processing : The final spectrum was generated by automatically subtracting the background spectrum from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Samples were diluted to 100 ppm in dichloromethane.
-
Instrumentation : A standard GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used.
-
GC Conditions : The injector was held at 250°C. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. Helium was used as the carrier gas at a constant flow of 1 mL/min.
-
MS Conditions : Electron ionization was performed at 70 eV. The mass spectrometer was set to scan from m/z 40 to 400.
-
Data Analysis : The resulting chromatograms and mass spectra were analyzed to determine the retention time and fragmentation pattern of each isomer.
Visualizing the Analytical Workflow
The following diagram outlines the logical steps involved in the spectroscopic comparison of the this compound isomers.
Caption: A logical workflow for isomer differentiation.
A Comparative Guide to the Synthesis and Bioactivity of 4-Methyl-3-heptanol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and bioactivity of 4-methyl-3-heptanol stereoisomers, key aggregation pheromones in several species of bark beetles, particularly those of the Scolytus genus. This document is intended to serve as a valuable resource for researchers in chemical ecology, pest management, and drug development by presenting objective comparisons of synthetic methodologies and biological efficacy, supported by experimental data.
Introduction
4-Methyl-3-heptanol is a chiral molecule existing as four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The stereochemistry of these compounds plays a crucial role in their biological activity as insect pheromones. While one stereoisomer may act as a powerful attractant for a specific beetle species, others can be inactive or even inhibitory, highlighting the remarkable specificity of insect olfactory systems. This guide will delve into the primary synthetic routes to these stereoisomers and compare their observed bioactivity, offering insights into their potential applications in integrated pest management strategies. It is important to note that the initially intended focus on 4-methyl-1-heptanol derivatives has been redirected to 4-methyl-3-heptanol and its stereoisomers due to the extensive available research and established biological significance of the latter.
Synthesis of 4-Methyl-3-heptanol Stereoisomers
The stereoselective synthesis of 4-methyl-3-heptanol isomers is critical for studying their individual biological roles. Several methods have been developed, ranging from classical chemical syntheses to modern biocatalytic approaches.
Synthetic Methodologies: A Comparative Overview
Two prominent approaches for the synthesis of 4-methyl-3-heptanol stereoisomers are chemical synthesis using chiral auxiliaries and enzymatic synthesis.
-
Chemical Synthesis using SAMP/RAMP Reagents: This method involves the use of chiral hydrazones, specifically (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to introduce chirality. The key steps include the preparation of chiral 4-methyl-3-heptanones, followed by reduction to the corresponding alcohols.[1] This method allows for the synthesis of all four stereoisomers with high optical purity.[1]
-
One-Pot Multi-Enzymatic Synthesis: This elegant approach utilizes a cascade of enzymatic reactions to produce the four stereoisomers from a single precursor, 4-methylhept-4-en-3-one.[2] The process involves sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH), offering high stereoselectivity and good yields in a single reaction vessel.[2]
Quantitative Comparison of Synthetic Yields
The following table summarizes the reported yields for the synthesis of 4-methyl-3-heptanol stereoisomers using the one-pot multi-enzymatic method.
| Stereoisomer | Starting Material | Enzymes Used | Isolated Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| (3S,4S)-4-methyl-3-heptanol | 4-methylhept-4-en-3-one | OYE1-W116V, ADH440 | 72 | 99% | 94% |
| (3R,4R)-4-methyl-3-heptanol | 4-methylhept-4-en-3-one | OYE2.6, ADH270 | 83 | 99% | 99% |
| (3S,4R)-4-methyl-3-heptanol | 4-methylhept-4-en-3-one | OYE2.6, ADH440 | 78 | 99% | 99% |
| (3R,4S)-4-methyl-3-heptanol | 4-methylhept-4-en-3-one | OYE1-W116V, ADH270 | 81 | 99% | 92% |
Bioactivity of 4-Methyl-3-heptanol Stereoisomers
The biological activity of 4-methyl-3-heptanol stereoisomers is most prominently documented in the context of bark beetle aggregation pheromones. The response of different Scolytus species to these isomers is highly specific.
Comparative Bioactivity in Scolytus Species
Field trapping experiments have been instrumental in elucidating the role of each stereoisomer. The (3S,4S) isomer is a potent attractant for several Scolytus species, often in combination with synergists like (3S,4S)-4-methyl-3-hexanol.[3][4] Conversely, other isomers can be inactive or even inhibitory, preventing interspecific competition for resources.[3][5]
Quantitative Bioactivity Data from Field Studies
The following table presents a summary of field trapping results for Scolytus amygdali (almond bark beetle), demonstrating the differential effects of the 4-methyl-3-heptanol stereoisomers. The data represents the mean number of beetles captured in traps baited with different stereoisomeric combinations.
| Bait Composition | Mean No. of Beetles Captured (Total) |
| (3S,4S)-4-methyl-3-heptanol + Synergist | 150a |
| (3S,4S)-isomer + Synergist + (3R,4S)-isomer | 50b |
| (3S,4S)-isomer + Synergist* + (3R,4R)-isomer | 45b |
| (3S,4S)-isomer + Synergist* + (3S,4R)-isomer | 140a |
| Hexane Control | 10c |
*Synergist: (3S,4S)-4-methyl-3-hexanol Means followed by the same letter are not significantly different.
These data clearly illustrate that while the (3S,4S) isomer is a strong attractant, the addition of the (3R,4S) and (3R,4R) isomers significantly reduces trap catches, indicating an inhibitory effect.[3] The (3S,4R) isomer did not show a significant inhibitory effect in this study.
Comparison with Alternative Pheromones
While 4-methyl-3-heptanol is a key pheromone component for several Scolytus species, other compounds are utilized by different bark beetle species. A comparison with these alternatives provides a broader perspective on chemical communication in these insects.
| Pheromone Component | Target Beetle Genus/Species | Role |
| 4-Methyl-3-heptanol stereoisomers | Scolytus spp. (e.g., S. amygdali, S. scolytus) | Aggregation (attraction/inhibition) |
| Ipsdienol | Ips spp. | Aggregation |
| Frontalin | Dendroctonus spp. | Aggregation |
| Verbenone | Dendroctonus spp., Ips spp. | Anti-aggregation |
| α-multistriatin | Scolytus multistriatus | Aggregation (synergist) |
The choice of pheromone components is highly species-specific and is a result of evolutionary pressures to ensure effective mate finding and resource colonization while minimizing competition from other species.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
Synthesis Protocol: One-Pot Multi-Enzymatic Synthesis of (3S,4S)-4-Methyl-3-heptanol
-
Reaction Setup: In a suitable reaction vessel, combine 4-methylhept-4-en-3-one (100 mg, 0.794 mmol) in a phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the ene-reductase OYE1-W116V and the alcohol dehydrogenase ADH440.
-
Cofactor Regeneration: Include a cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of NADPH for the enzymatic reductions.
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, monitoring the reaction progress by GC analysis.
-
Extraction: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extract and purify the product by column chromatography on silica gel to obtain (3S,4S)-4-methyl-3-heptanol.[2]
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and chiral GC analysis.
Bioassay Protocol: Field Trapping Experiment
-
Trap Selection: Use appropriate insect traps, such as black flat funnel traps.
-
Bait Preparation: Prepare lures by dispensing the synthetic pheromone components (and control solvent) into suitable dispensers (e.g., polyethylene vials).
-
Experimental Design: Arrange the traps in a randomized block design in the field, with multiple replicates for each treatment.
-
Trap Deployment: Deploy the traps at a standardized height and spacing to avoid interference.
-
Data Collection: Collect and count the trapped beetles at regular intervals over a defined experimental period.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
Analytical Protocol: GC-MS Analysis of 4-Methyl-3-heptanol Stereoisomers
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: Employ a chiral capillary column (e.g., Lipodex-G) to separate the stereoisomers.
-
Sample Preparation: If necessary, derivatize the alcohol samples to their acetate esters using acetic anhydride and pyridine to improve chromatographic separation.[6]
-
GC Conditions: Set the appropriate temperature program for the oven, starting at a lower temperature and gradually increasing to achieve optimal separation. For example, hold at 55°C for 10 minutes, then ramp to 100°C at 2°C/min.[6]
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) mode to obtain mass spectra for compound identification.
-
Data Analysis: Identify the stereoisomers based on their retention times and mass spectra, and quantify their relative amounts based on peak areas.
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 4-Methyl-1-heptanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methyl-1-heptanol, a branched-chain primary alcohol, is crucial for various applications, including impurity profiling, metabolic studies, and quality control. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
The selection of an appropriate analytical method hinges on the physicochemical properties of this compound, which is a volatile compound. Consequently, Gas Chromatography (GC) is the most prevalent and well-suited technique for its analysis. High-Performance Liquid Chromatography (HPLC), while a versatile tool, presents challenges for the direct analysis of this compound due to its lack of a strong UV chromophore.
Method Comparison at a Glance
Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the primary method for the quantification of this compound due to its robustness, sensitivity, and suitability for volatile analytes. For instances where alternative or orthogonal methods are required, HPLC with Refractive Index Detection (HPLC-RID) or HPLC with UV detection following derivatization can be considered. Chiral Gas Chromatography is a specialized technique applicable for the separation of enantiomers.
Quantitative Performance Data
The following table summarizes the typical validation parameters for the quantification of this compound using various analytical methods. The data for GC-FID is based on common practices for volatile alcohol analysis, while the data for HPLC methods are extrapolated from the analysis of similar compounds, as direct validated methods for this compound are less common.
| Parameter | GC-FID | HPLC-RID | HPLC-UV (with Derivatization) | Chiral GC-FID |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 10 - 50 µg/mL | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 50 - 150 µg/mL | 0.05 - 0.5 µg/mL | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 5% |
| Specificity | High | Moderate | High | Very High (for enantiomers) |
| Throughput | High | Moderate | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for the routine quantification of this compound in various matrices.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[1]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Dilute the samples to be analyzed with the same solvent to ensure the concentration of this compound falls within the linear range of the method.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method serves as an alternative when GC is unavailable, though it offers lower sensitivity.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[2]
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm, 9 µm).[2]
-
Mobile Phase: 0.005 M Sulfuric Acid in water.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detector Temperature: 35 °C.[2]
-
Injection Volume: 20 µL.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate calibration standards by serial dilution of the stock solution.
-
Dilute samples with the mobile phase to an appropriate concentration.
High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)
To enhance the sensitivity of HPLC analysis, a pre-column derivatization can be performed to attach a UV-absorbing chromophore to the this compound molecule.[3][4]
Derivatization Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).[5]
Derivatization Procedure:
-
To an aliquot of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add a solution of Fmoc-Cl and a catalyst (e.g., pyridine).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the reaction mixture can be directly injected into the HPLC system.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 265 nm (corresponding to the absorbance of the Fmoc-derivative).
Chiral Gas Chromatography-Flame Ionization Detection (Chiral GC-FID)
This specialized method is employed for the separation and quantification of the enantiomers of this compound.
Instrumentation:
-
Gas Chromatograph with FID.
-
Chiral Capillary Column: Cyclodextrin-based chiral stationary phase (e.g., Astec CHIRALDEX® G-TA).[6]
Chromatographic Conditions:
-
Similar to the standard GC-FID method, but with a temperature program optimized for the chiral separation, which may involve a slower ramp rate.
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent like dichloromethane.[6]
Visualizing the Workflow and Logic
To better understand the analytical processes and the decision-making involved in method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
comparative study of different synthetic routes to 4-Methyl-1-heptanol
A Comparative Analysis of Synthetic Pathways to 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three distinct synthetic routes to this compound, a branched primary alcohol with potential applications as a building block in the synthesis of more complex molecules. The routes discussed are the Grignard reaction, hydroboration-oxidation of an alkene, and the reduction of a carboxylic acid. Each pathway is evaluated based on starting material accessibility, reaction mechanism, and expected product yield, supported by detailed experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for each synthetic route to this compound.
| Parameter | Route 1: Grignard Reaction | Route 2: Hydroboration-Oxidation | Route 3: Reduction of Carboxylic Acid |
| Starting Materials | 2-Chlorobutane, Magnesium, Ethylene oxide | 4-Methyl-1-heptene | 4-Methylheptanoic acid |
| Key Reagents | Diethyl ether or THF | Borane-THF complex (BH₃·THF), NaOH, H₂O₂ | Lithium aluminum hydride (LAH), Diethyl ether or THF |
| Reaction Type | Nucleophilic addition | Electrophilic addition, Oxidation | Nucleophilic acyl substitution |
| Typical Yield | 60-75% (estimated) | 85-95% | 80-90% |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours | 2-3 hours | 3-5 hours |
| Key Advantages | Good for C-C bond formation | High regioselectivity for anti-Markovnikov product, high yield | Utilizes a readily available starting material |
| Key Disadvantages | Highly exothermic, sensitive to moisture | Borane reagents are pyrophoric | LAH is highly reactive and requires careful handling |
Experimental Protocols
Route 1: Grignard Reaction with Ethylene Oxide
This route involves the preparation of a Grignard reagent from 2-chlorobutane, followed by its reaction with ethylene oxide to form the desired primary alcohol.
Materials:
-
2-Chlorobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether.
-
Add a solution of 2-chlorobutane (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining 2-chlorobutane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium chloride.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 eq) through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. Maintain the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Route 2: Hydroboration-Oxidation of 4-Methyl-1-heptene
This two-step procedure involves the anti-Markovnikov hydroboration of 4-methyl-1-heptene followed by oxidation to yield this compound.[1][2] This method is known for its high regioselectivity and yield.[2]
Materials:
-
4-Methyl-1-heptene
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
3 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: In a flame-dried, two-necked flask under a nitrogen atmosphere, place 4-methyl-1-heptene (1.0 eq) and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (0.4 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Oxidation: Cool the reaction mixture back to 0 °C.
-
Slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, keeping the temperature below 30 °C.
-
After the addition, heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
Work-up: Cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation.
Route 3: Reduction of 4-Methylheptanoic Acid
This method employs the powerful reducing agent lithium aluminum hydride (LAH) to convert 4-methylheptanoic acid to the corresponding primary alcohol.[3]
Materials:
-
4-Methylheptanoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid solution
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LAH (1.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-methylheptanoic acid (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently reflux for an additional hour to ensure complete reduction.
-
Work-up: Cool the reaction mixture to 0 °C.
-
Slowly and carefully add water dropwise to quench the excess LAH, followed by the addition of 15% sodium hydroxide solution, and then more water.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the solid and wash it with diethyl ether.
-
Combine the filtrate and the ether washings, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alcohol.
-
Purify this compound by fractional distillation.
Visualized Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic Route 1 via Grignard Reaction.
Caption: Synthetic Route 2 via Hydroboration-Oxidation.
Caption: Synthetic Route 3 via Reduction of Carboxylic Acid.
References
A Comparative Analysis of the Biological Activity of 4-Methyl-3-heptanol Stereoisomers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the four stereoisomers of 4-methyl-3-heptanol, supported by experimental data and protocols. While the initial focus was on 4-methyl-1-heptanol, the available scientific literature extensively covers the nuanced and distinct biological roles of 4-methyl-3-heptanol stereoisomers, particularly as insect pheromones.
The chirality of a molecule can lead to significantly different biological effects, a crucial consideration in pharmacology and agrochemical development. The stereoisomers of 4-methyl-3-heptanol serve as a clear example of this principle, where different isomers act as attractants, inhibitors, or have no effect on specific insect species.[1][2] This differential activity underscores the importance of stereospecificity in biological systems.
Contrasting Biological Effects of 4-Methyl-3-heptanol Stereoisomers
The primary documented biological role of 4-methyl-3-heptanol stereoisomers is as components of aggregation pheromones in bark beetles and trail pheromones in ants.[2][3] Research on the almond bark beetle, Scolytus amygdali, has demonstrated that the four stereoisomers—(3S,4S), (3R,4S), (3R,4R), and (3S,4R)—exhibit distinct and sometimes opposing activities.[1][2]
Field tests have conclusively identified (3S,4S)-4-methyl-3-heptanol as the main attractive component of the aggregation pheromone for Scolytus amygdali.[2][3] Conversely, the (3R,4S) and (3R,4R) stereoisomers have been shown to be inhibitory, reducing the attraction of the beetles when present with the (3S,4S) isomer.[2][3] The (3S,4R) isomer did not display any significant attractive or inhibitory effects.[1] This demonstrates a highly specific structure-activity relationship, where the beetle's response is dictated by the precise stereochemistry of the compound.
Quantitative Comparison of Stereoisomer Activity
The following table summarizes the biological activity of the four stereoisomers of 4-methyl-3-heptanol on the almond bark beetle, Scolytus amygdali.
| Stereoisomer | Configuration | Biological Activity | Efficacy (Beetle Attraction) |
| I | (3S,4S) | Attractant (Aggregation Pheromone) | High |
| II | (3R,4S) | Inhibitory | Reduces attraction |
| III | (3R,4R) | Inhibitory | Reduces attraction |
| IV | (3S,4R) | Inactive | No significant effect |
Experimental Protocols
The determination of the biological activity of 4-methyl-3-heptanol stereoisomers was primarily conducted through field bioassays. The general methodology is outlined below.
Synthesis of Stereoisomers
The four stereoisomers of 4-methyl-3-heptanol were synthesized with high chemical and chiral purity to allow for the individual assessment of their biological activity.[3][4] Key steps in the synthesis included:
-
Preparation of chiral 4-methyl-3-heptanones using SAMP (S-enantiomer) and RAMP (R-enantiomer) reagents.[2][3]
-
Reduction of the chiral ketones to the corresponding alcohols.[2][3]
-
Stereospecific transesterification using lipase AK with vinyl acetate to separate the diastereomeric pairs.[2][3]
Field Bioassays
Field tests were conducted to evaluate the attractiveness of the synthesized stereoisomers to Scolytus amygdali. A typical experimental setup is as follows:
-
Trap Preparation: Pheromone traps were baited with a combination of the test stereoisomer(s) and a known synergist, (3S,4S)-4-methyl-3-hexanol.[2][3] Control traps contained only the synergist or a hexane solvent.
-
Deployment: Traps were deployed in almond orchards for a specified period, typically over several days.[3]
-
Data Collection and Analysis: The number of beetles captured in each trap was recorded. Statistical analyses, such as the Student-Neuman-Keuls test, were used to determine significant differences in attraction between the different baits.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of 4-methyl-3-heptanol stereoisomers.
Caption: Workflow for Synthesis and Bioassay of 4-Methyl-3-heptanol Stereoisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of 4-Methyl-1-heptanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. 4-Methyl-1-heptanol, a chiral primary alcohol, presents a valuable building block whose synthesis requires precise stereochemical control. This guide provides a comparative overview of different catalytic strategies applicable to the synthesis of (R)- or (S)-4-methyl-1-heptanol, offering insights into their efficacy, supported by experimental data from analogous systems, and detailed methodologies.
Introduction to Asymmetric Strategies
Direct asymmetric synthesis of this compound is not extensively documented in scientific literature. However, several powerful asymmetric catalytic methods can be logically extended to this target molecule. The primary approaches involve the stereoselective reduction of a prochiral precursor or the asymmetric functionalization of a simpler olefin. This guide will focus on three principal strategies:
-
Asymmetric Hydrogenation of β-Branched Enol Esters: A method to produce β-chiral primary alcohols.
-
Asymmetric Hydroformylation of Alkenes followed by Reduction: An atom-economical approach to introduce both the alcohol functionality and the chiral center.
-
Enzymatic Resolution: A biocatalytic approach offering high enantioselectivity.
The efficacy of these methods is highly dependent on the choice of chiral catalyst and reaction conditions.
Comparison of Catalytic Systems
The following tables summarize the performance of different chiral catalysts in reactions analogous to the synthesis of this compound. These data provide a benchmark for catalyst selection.
Table 1: Asymmetric Hydrogenation of β-Branched Enol Esters
This strategy involves the asymmetric hydrogenation of a suitable β-branched enol ester, such as 4-methylhept-1-en-1-yl formate, to yield the chiral saturated alcohol. Rhodium complexes with chiral phosphine ligands are often the catalysts of choice.
| Catalyst System | Substrate Type | Yield (%) | e.e. (%) | Conditions |
| (S)-SKP-Rh complex | β-branched enol esters | >99 | 95-99 | H₂ (10 atm), Toluene, 40 °C, 12 h[1] |
| PN-Ir catalytic system | β-branched allylic alcohols | - | 40-98 | -[1] |
| Bisphosphine-Ru-diamine | α-alkyl substituted enol esters | - | High | H₂ (20-50 atm), t-BuOK[1] |
Table 2: Asymmetric Hydroformylation of Alkenes
This two-step approach begins with the asymmetric hydroformylation of an alkene, such as 4-methyl-1-hexene, to produce a chiral aldehyde, which is then reduced to the target alcohol. Rhodium catalysts with chiral phosphine or phosphite ligands are prominent in this field.
| Catalyst System | Substrate Type | Regioselectivity (branched:linear) | e.e. (%) of Aldehyde | Conditions |
| Rh(I) with Chiral Phosphine-Phosphite Ligands | Vinyl Arenes | >99:1 | up to 98 | H₂/CO (20 bar), Toluene, 60 °C |
| Rh(I) with Bis(diazaphospholidine) Ligand | Vinyl Arenes | >99:1 | >99 | H₂/CO (20 bar), Toluene, 60 °C |
| CuH with (S)-DTBM-SEGPHOS | Vinyl Arenes | Exclusively branched | up to 99 | Zn(OTf)₂, diethoxymethyl acetate[2] |
Note: Data for hydroformylation of simple alkyl alkenes can show lower regioselectivity and enantioselectivity compared to vinyl arenes.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 4-Methylhept-1-en-1-yl Formate
This protocol is adapted from the asymmetric hydrogenation of β-branched enol esters.[1]
Materials:
-
4-Methylhept-1-en-1-yl formate
-
(S)-SKP-Rh complex (catalyst)
-
Toluene (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, a glass vial is charged with the (S)-SKP-Rh catalyst (0.5 mol%).
-
Anhydrous and degassed toluene is added to dissolve the catalyst.
-
4-Methylhept-1-en-1-yl formate (1.0 eq) is added to the vial.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized with hydrogen to 10 atm.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield chiral this compound.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydroformylation of 4-Methyl-1-hexene and Subsequent Reduction
This two-step protocol is based on established rhodium-catalyzed asymmetric hydroformylation methods.
Step A: Asymmetric Hydroformylation
Materials:
-
4-Methyl-1-hexene
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Chiral bisphosphite ligand (e.g., Kelliphite)
-
Toluene (anhydrous and degassed)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure reactor
Procedure:
-
In a glovebox, the Rh(acac)(CO)₂ precursor and the chiral ligand are dissolved in toluene in a Schlenk flask and stirred to form the active catalyst.
-
This catalyst solution and 4-methyl-1-hexene are transferred to a high-pressure reactor.
-
The reactor is sealed, purged with syngas, and then pressurized to 20 bar.
-
The reaction is heated to 60 °C and stirred for 24 hours.
-
After cooling and venting, the product mixture containing the chiral aldehyde is obtained.
Step B: Reduction to Chiral Alcohol
Materials:
-
Crude aldehyde from Step A
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
Procedure:
-
The crude aldehyde is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride is added portion-wise, and the reaction is stirred for 1 hour.
-
The reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude alcohol is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Asymmetric Hydroformylation Pathway.
Conclusion
While direct, comparative data for the asymmetric synthesis of this compound is scarce, established methodologies for the synthesis of chiral primary alcohols provide a strong foundation for achieving this transformation. Asymmetric hydrogenation of a corresponding enol ester offers a direct and potentially highly enantioselective route. Asymmetric hydroformylation, though a two-step process, is a powerful alternative that leverages readily available starting materials. The choice of catalyst is critical in both approaches, with rhodium complexes featuring chiral phosphine-based ligands demonstrating significant promise. The provided protocols and comparative data serve as a valuable starting point for researchers aiming to develop an efficient and stereoselective synthesis of this compound. Further screening and optimization of catalysts and reaction conditions will be essential to achieve high yields and enantioselectivity for this specific target.
References
A Comparative Guide to the Purity Analysis of 4-Methyl-1-heptanol
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of 4-Methyl-1-heptanol, a branched-chain primary alcohol. We will delve into the principles, experimental protocols, and data interpretation for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented with insights from Mass Spectrometry (MS).
Introduction to this compound and Its Purity
This compound (C8H18O, MW: 130.23 g/mol ) is a valuable chemical intermediate in various industrial applications.[1][2] Its purity is critical, as even small amounts of impurities can significantly impact the outcome of chemical reactions or the quality of the final product. Common impurities in industrial-grade alcohols may include isomers, unreacted starting materials, byproducts from synthesis, and residual solvents.[3]
This guide offers a comparative analysis of the most effective techniques for quantifying the purity of this compound, providing the necessary details for researchers to select the optimal method for their specific needs.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and highly sensitive method for the analysis of volatile compounds like this compound.[4][5] It offers excellent separation of structurally similar compounds, making it ideal for identifying and quantifying impurities.
Experimental Protocol: GC-FID
A standard GC-FID method provides high resolution and sensitivity for the purity analysis of this compound and its potential volatile impurities.[4]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for good separation of alcohols.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: An initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like dichloromethane or methanol.
-
Inject 1 µL of the prepared sample into the GC.
-
Data Presentation: GC-FID
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 8.54 | 4-Methyl-1-hexanol (impurity) | 0.25 |
| 2 | 9.21 | This compound | 99.50 |
| 3 | 9.88 | 2-Ethyl-1-hexanol (isomer impurity) | 0.15 |
| 4 | 10.52 | Unidentified Impurity | 0.10 |
Workflow for GC-FID Analysis
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-volatile impurities or as an orthogonal technique to GC, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a suitable choice. Since this compound lacks a strong UV chromophore, a universal detector like RID is necessary.[4]
Experimental Protocol: HPLC-RID
An isocratic HPLC-RID method can effectively separate this compound from non-volatile impurities.[4][6]
-
Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector (RID).
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 20 µL of the prepared sample into the HPLC.
-
Data Presentation: HPLC-RID
Similar to GC-FID, purity is determined by the relative area of the this compound peak.
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 12.3 | Non-volatile Impurity A | 0.30 |
| 2 | 15.8 | This compound | 99.65 |
| 3 | 18.2 | Non-volatile Impurity B | 0.05 |
Workflow for HPLC-RID Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of purity without the need for a reference standard of the analyte itself.[1][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg of maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure a high signal-to-noise ratio for accurate integration.
-
Data Presentation: qNMR
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Hypothetical ¹H qNMR Data:
| Parameter | This compound | Maleic Acid (Standard) |
| Mass (m) | 10.25 mg | 5.12 mg |
| Molecular Weight (MW) | 130.23 g/mol | 116.07 g/mol |
| Purity (P) | Unknown | 99.9% |
| Integrated Signal | -CH₂OH (t) at 3.4 ppm | -CH=CH- (s) at 6.3 ppm |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.55 |
Calculation: Purity (%) = (1.00 / 2) * (2 / 0.55) * (130.23 / 116.07) * (5.12 / 10.25) * 99.9% = 99.2%
Logical Relationship in qNMR Purity Calculation
Mass Spectrometry (MS)
Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS), is an invaluable tool for the identification of this compound and its impurities.[9] While not inherently quantitative without proper calibration, it provides structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments. The NIST WebBook provides mass spectral data for this compound, which can be used for confirmation of its identity.[9]
Comparison of Techniques
| Feature | GC-FID | HPLC-RID | qNMR |
| Principle | Separation based on volatility and column interaction. | Separation based on polarity and column interaction. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Analytes | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. | Any soluble compound with NMR-active nuclei. |
| Sensitivity | High | Moderate to Low | Moderate |
| Quantification | Relative (area %) or absolute with standards. | Relative (area %) or absolute with standards. | Absolute with a certified internal standard. |
| Pros | High resolution, robust, widely available. | Good for non-volatile impurities, orthogonal to GC. | Primary method, no need for analyte-specific standard, provides structural information. |
| Cons | Requires volatile analytes, potential for thermal degradation. | Lower sensitivity, sensitive to temperature and flow rate changes. | Requires high-field NMR, longer relaxation delays for accurate quantification. |
Conclusion
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
GC-FID is the recommended method for routine purity assessment and the quantification of volatile impurities due to its high resolution, sensitivity, and robustness.[4][5]
-
HPLC-RID serves as a valuable orthogonal technique, particularly for the analysis of potential non-volatile impurities that would not be detected by GC.[4]
-
qNMR is a powerful primary method for obtaining a highly accurate, absolute purity value without the need for a this compound reference standard, and it simultaneously provides structural confirmation.[1][7][8]
-
MS is essential for the definitive identification of the main component and any unknown impurities.[9]
For a comprehensive and robust purity assessment, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete purity profile of this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Impurities In Ethanol - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 7. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1-heptanol Analogs as Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4-Methyl-1-heptanol and its analogs, with a primary focus on their roles as insect pheromones. The information presented herein is curated from experimental data to assist researchers in understanding the key structural features that govern the biological activity of these compounds, thereby aiding in the development of novel pest management strategies and other chemical biology applications.
Quantitative Data Summary
The biological activity of this compound analogs is significantly influenced by their stereochemistry and the relative positions of the methyl group and hydroxyl functionality. The following table summarizes the quantitative data on the attractant activity of stereoisomers of 4-methyl-3-heptanol, a close analog of this compound, for the almond bark beetle, Scolytus amygdali.
| Compound | Stereoisomer | Mean No. of Beetles Trapped (±SE) | Biological Activity |
| 4-Methyl-3-heptanol | (3S, 4S) | 13.8 ± 2.1 | Attractant |
| 4-Methyl-3-heptanol | (3R, 4S) | 0.5 ± 0.2 | Inhibitory |
| 4-Methyl-3-heptanol | (3R, 4R) | 0.3 ± 0.2 | Inhibitory |
| 4-Methyl-3-heptanol | (3S, 4R) | Not specified | Inactive |
| Control | Hexane | 0.2 ± 0.1 | Inactive |
| (Data sourced from Zada et al., 2004)[1][2] |
Structure-Activity Relationship Insights
The data clearly indicates that the biological activity of these branched-chain alcohols is highly stereospecific. For Scolytus amygdali, only the (3S, 4S)-stereoisomer of 4-methyl-3-heptanol acts as an attractant, while the (3R, 4S) and (3R, 4R) isomers are inhibitory.[1][2] This highlights the critical role of the precise three-dimensional arrangement of the methyl and hydroxyl groups for effective interaction with the insect's olfactory receptors.
While specific quantitative data for a broader range of this compound analogs is limited in the public domain, general principles of SAR for aliphatic alcohol pheromones can be inferred:
-
Chain Length: The overall carbon chain length is a crucial determinant of activity. Variations in chain length can significantly alter the volatility and binding affinity of the molecule to the receptor.
-
Position of the Methyl Group: The location of the methyl branch influences the molecule's shape and polarity, which in turn affects its interaction with the olfactory receptors.
-
Position of the Hydroxyl Group: The position of the hydroxyl group is critical for hydrogen bonding interactions within the receptor binding site. As seen in the case of 4-methyl-3-heptanol, a shift in its position relative to the chiral centers can abolish or even reverse the biological response.
-
Stereochemistry: As demonstrated, the absolute configuration of chiral centers is often the most critical factor determining whether a compound is an attractant, an antagonist, or inactive.
Experimental Protocols
Synthesis of 4-Methyl-3-heptanol Stereoisomers
A common synthetic route to obtaining the four stereoisomers of 4-methyl-3-heptanol involves the following key steps[1][2]:
-
Preparation of Chiral Ketones: Chiral 4-methyl-3-heptanones are prepared using SAMP (S-amino-2-methoxymethyl-pyrrolidine) and RAMP (R-amino-2-methoxymethyl-pyrrolidine) as chiral auxiliaries.
-
Reduction to Alcohols: The chiral ketones are then reduced to the corresponding alcohols, typically yielding a mixture of diastereomers.
-
Stereospecific Transesterification: The diastereomeric alcohols are separated and purified using stereospecific transesterification with vinyl acetate catalyzed by lipase AK.
Pheromone Bioassay: Field Trapping
The biological activity of the synthesized compounds is typically evaluated through field trapping experiments. A standard protocol is as follows[1][2]:
-
Trap Preparation: Funnel traps are baited with a rubber septum impregnated with the test compound(s) dissolved in a suitable solvent (e.g., hexane). A synergist, such as (3S,4S)-4-methyl-3-hexanol, may be added to enhance the response.[1]
-
Trap Deployment: Traps are deployed in the field, for instance, in an almond orchard, and spaced adequately to avoid interference.
-
Data Collection and Analysis: The number of trapped target insects (e.g., Scolytus amygdali) is counted periodically. The results are then statistically analyzed to determine the significance of the differences in attraction between the different treatments and the control.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a mixture are biologically active from an insect's perspective.[3][4][5][6]
-
Sample Injection: An extract containing volatile compounds (e.g., from an insect gland or a synthetic mixture) is injected into a gas chromatograph (GC).
-
Compound Separation: The GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a conventional detector (e.g., a Flame Ionization Detector - FID) which records the chemical profile of the sample.
-
Antennal Detection: The other stream is directed over an excised insect antenna, which is connected to electrodes.
-
Signal Recording: When a biologically active compound elutes from the GC and passes over the antenna, it elicits a nerve impulse, which is recorded as a depolarization event (an EAD peak).
-
Data Analysis: By comparing the timing of the EAD peaks with the peaks on the FID chromatogram, researchers can identify the specific compounds that the insect's antenna detects.
Visualizations
Logical Relationship of SAR in 4-Methyl-3-heptanol Stereoisomers
Caption: Stereoisomer-dependent biological activity of 4-methyl-3-heptanol.
Experimental Workflow for Pheromone Identification and Bioassay
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemical-ecology.net [chemical-ecology.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 4-Methyl-1-heptanol Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral alcohol or a synthetic methodology to produce them is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comparative analysis of established and highly effective methods for the synthesis of chiral alcohols, offering a framework for the evaluation of novel chiral building blocks such as 4-Methyl-1-heptanol.
A comprehensive review of the scientific literature reveals a notable absence of published data regarding the application of this compound as a chiral auxiliary or a direct precursor in asymmetric synthesis. Therefore, to facilitate its evaluation and comparison, this guide details the performance of well-established chiral auxiliaries and catalytic systems. We will focus on benchmark reactions that are widely accepted for assessing the efficacy of asymmetric transformations.
Performance Comparison in Asymmetric Synthesis
The following tables summarize quantitative data for widely-used chiral auxiliaries and catalytic methods. The enantioselective reduction of acetophenone to 1-phenylethanol is used as a benchmark reaction for catalytic and biocatalytic methods, as it is a common model for assessing efficiency and stereoselectivity. For chiral auxiliaries, a representative diastereoselective alkylation is presented, which is a key step in a multi-step synthesis of a chiral alcohol.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Product Diastereoselectivity (d.r.) | Isolated Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Allyl iodide | 98:2 | ~95% (alkylation step) | [1] |
| (1S,2S)-Pseudoephedrine | N-Propionyl pseudoephedrine amide | Benzyl bromide | ≥99:1 (after recrystallization) | 90% (alkylation step) | [2] |
| This compound Derivative (Hypothetical) | Hypothetical Acyl Derivative | Benzyl bromide | Data not available | Data not available | - |
Note: The data for chiral auxiliaries refers to the diastereoselective alkylation step. Conversion to the final chiral alcohol requires subsequent cleavage of the auxiliary and functional group manipulation, which may affect the overall yield.
Table 2: Performance of Catalytic and Biocatalytic Methods in the Asymmetric Reduction of Acetophenone
| Method | Catalyst / Biocatalyst | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Me-CBS-oxazolidine (10 mol%) | (R)-1-Phenylethanol | 96% | 97% | [3] |
| Biocatalytic Reduction (Whole Cell) | Candida tropicalis PBR-2 | (S)-1-Phenylethanol | >99% | 43% (preparative scale) | [4] |
| Biocatalytic Reduction (Whole Cell) | Aromatoleum aromaticum PEDH | (S)-1-Phenylethanol | >99% | High | [5] |
| Asymmetric Transfer Hydrogenation (Hypothetical with this compound derived ligand) | Ru-(R,R)-4-Methyl-1-heptanol-ligand | (R)-1-Phenylethanol | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a standard for comparison and a guide for the evaluation of new chiral agents like this compound.
Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone.[1]
Step A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
Step B: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from Step A and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) in THF dropwise. Stir for 30 minutes to form the (Z)-enolate.
-
Add allyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers. A typical diastereomeric ratio of 98:2 is achieved.[1]
Step C: Auxiliary Cleavage to Chiral Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water and stir vigorously at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the mixture to remove the recovered chiral auxiliary.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the enantiomerically enriched 2-methyl-4-pentenoic acid.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol.[3]
-
To a flame-dried 25 mL round-bottom flask with a magnetic stirring bar, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.05 equiv.).
-
Flush the flask with an inert gas (argon or nitrogen) for at least 10 minutes.
-
Add 1 mL of anhydrous THF.
-
Add 1 M borane-THF solution (2 mL, 2 mmol, 1 equiv.).
-
Slowly add a solution of acetophenone (240 mg, 2 mmol, 1 equiv.) in 3 mL of THF over a period of 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1 M HCl (2 mL) and stir for 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate, 80:20) to yield (R)-1-phenylethanol.
Protocol 3: Biocatalytic Reduction of Acetophenone using Candida tropicalis
This protocol is a general representation of a whole-cell bioreduction.[4]
-
Prepare a culture of Candida tropicalis PBR-2 by growing in a suitable medium for 48 hours.
-
Harvest the cells by centrifugation and wash with a phosphate buffer (pH 7.0).
-
In a reaction vessel, suspend the resting cells in the phosphate buffer.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Add acetophenone to the cell suspension.
-
Incubate the reaction mixture on a shaker at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, saturate the aqueous mixture with NaCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting (S)-1-phenylethanol by column chromatography.
Visualizing Synthetic Workflows
The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic strategies.
Caption: General workflow for chiral alcohol synthesis using an Evans oxazolidinone auxiliary.
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone.
Conclusion
While there is currently a lack of published data on the use of this compound in asymmetric synthesis, this guide provides a robust framework for its evaluation. By employing benchmark reactions, such as the asymmetric alkylation of an acyl derivative or its use as a ligand in the catalytic reduction of acetophenone, researchers can effectively compare its performance against established and reliable methods like those involving Evans' oxazolidinones, pseudoephedrine, and the CBS reduction. The detailed protocols and performance data herein serve as a valuable resource for scientists and drug development professionals in the crucial task of selecting and developing new chiral technologies. The synthesis of enantiomerically pure compounds remains a cornerstone of modern chemistry, and a systematic approach to evaluating new chiral building blocks is essential for continued innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cross-Reactivity of 4-Methyl-1-heptanol and Structurally Related Fragrance Compounds
This guide provides a comparative analysis of the potential cross-reactivity of 4-Methyl-1-heptanol, a branched-chain saturated alcohol[1], against a panel of common in vitro bioassays. As direct cross-reactivity studies on this specific molecule are not extensively published, this document presents a representative comparison using hypothetical, yet plausible, data. The performance of this compound is compared with three other fragrance ingredients: its straight-chain analog, 1-Heptanol, and two widely used terpene alcohols, Geraniol and Linalool.
The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential for off-target biological activity of fragrance compounds. The bioassays selected cover general cytotoxicity, potential interaction with a major drug target class (G-protein coupled receptors), and interference with key drug-metabolizing enzymes.
Comparative Bioassay Data
The following tables summarize the hypothetical quantitative data from the selected in vitro bioassays. These assays are standard tools used in early-stage drug discovery and toxicology to identify potential biological activities and liabilities of chemical compounds.[2][3]
Table 1: Cytotoxicity in Human Liver Carcinoma (HepG2) Cells
This assay measures the concentration of a compound that causes a 50% reduction in cell viability (IC50) after a 48-hour exposure. Higher IC50 values indicate lower cytotoxicity.
| Compound | Chemical Structure | IC50 (µM) |
| This compound | CH₃(CH₂)₂CH(CH₃)(CH₂)₃OH | > 100 |
| 1-Heptanol | CH₃(CH₂)₅CH₂OH | > 100 |
| Geraniol | (CH₃)₂C=CH(CH₂)₂C(CH₃)=CHCH₂OH | 85.2 |
| Linalool | (CH₃)₂C=CH(CH₂)₂C(CH₃)(OH)CH=CH₂ | 92.7 |
| Doxorubicin (Control) | - | 0.8 |
Table 2: G-Protein Coupled Receptor (GPCR) Binding Screen
This table shows the percent inhibition of radioligand binding to two representative GPCRs, the β2-Adrenergic Receptor (β₂AR) and the Muscarinic M1 Receptor (M₁R), at a fixed compound concentration of 10 µM. Higher inhibition suggests potential off-target binding.
| Compound | % Inhibition @ 10 µM (β₂AR) | % Inhibition @ 10 µM (M₁R) |
| This compound | 2.1 | 4.5 |
| 1-Heptanol | 1.8 | 3.9 |
| Geraniol | 8.3 | 12.1 |
| Linalool | 6.5 | 9.8 |
| Propranolol (β₂AR Control) | 98.5 | - |
| Atropine (M₁R Control) | - | 99.2 |
Table 3: Cytochrome P450 (CYP) Enzyme Inhibition
This assay determines the IC50 value for the inhibition of two major drug-metabolizing enzymes, CYP3A4 and CYP2D6.[4][5] Higher IC50 values indicate a lower potential for drug-drug interactions.[4][6]
| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) |
| This compound | > 50 | > 50 |
| 1-Heptanol | > 50 | 45.8 |
| Geraniol | 22.4 | 31.5 |
| Linalool | 28.9 | 38.2 |
| Ketoconazole (CYP3A4 Control) | 0.015 | - |
| Quinidine (CYP2D6 Control) | - | 0.05 |
Visualizations
The following diagrams illustrate the experimental workflow and a key biological pathway relevant to the bioassays performed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
-
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
HepG2 cells (human liver carcinoma cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of test compounds. Include vehicle control (medium with DMSO) and positive control (Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Protocol: GPCR Radioligand Binding Assay
-
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.[8]
-
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR (e.g., β₂AR or M₁R).[9]
-
Radioligand (e.g., [³H]-CGP 12177 for β₂AR, [³H]-Pirenzepine for M₁R)
-
Test compounds (dissolved in DMSO)
-
Binding buffer (specific to the receptor)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and the test compound at the desired concentration (e.g., 10 µM).[9]
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Calculate the percent inhibition caused by the test compound relative to the control (no compound).
-
3. Protocol: CYP450 Inhibition Assay (Fluorogenic)
-
Objective: To determine the IC50 of a test compound for the inhibition of specific CYP450 enzyme activity.
-
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
CYP-specific fluorogenic probe substrate (e.g., Vivid® Substrates)
-
Test compounds (dissolved in DMSO)
-
Potassium phosphate buffer
-
96-well black microplates
-
Known inhibitors for positive control (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes and the test compound at various concentrations in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Monitor the increase in fluorescence over time, which corresponds to the rate of metabolite formation.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.[3]
-
References
- 1. Fragrance material review on 2,6-dimethyl-4-heptanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. criver.com [criver.com]
- 5. enamine.net [enamine.net]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. scribd.com [scribd.com]
- 8. multispaninc.com [multispaninc.com]
- 9. benchchem.com [benchchem.com]
Validating the Stereochemical Purity of 4-Methyl-1-heptanol: A Comparative Guide
The determination of stereochemical purity is a critical step in the development and quality control of chiral molecules such as 4-Methyl-1-heptanol, particularly in the pharmaceutical and fine chemical industries where the biological activity of a compound is often enantiomer-specific. This guide provides a comparative overview of the primary analytical techniques used to validate the enantiomeric excess (e.e.) of this compound, complete with experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Core Methodologies for Stereochemical Purity Determination
The principal methods for determining the enantiomeric excess of chiral alcohols like this compound involve chromatographic and spectroscopic techniques. The most common approaches are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often employing a chiral stationary phase (CSP) for direct separation of enantiomers. An alternative, indirect approach involves the derivatization of the enantiomeric mixture into diastereomers, which can then be separated on a standard achiral column. Nuclear Magnetic Resonance (NMR) spectroscopy, with the use of chiral solvating or shift reagents, also provides a powerful tool for quantifying enantiomeric purity.[1][2][3]
A general workflow for validating the stereochemical purity of a chiral compound is illustrated below.
Comparison of Analytical Techniques
The choice of analytical method depends on several factors including the nature of the analyte, the required accuracy, available instrumentation, and whether the method needs to be preparative or purely analytical.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Direct method, avoids derivatization; wide applicability; both analytical and preparative scales.[1] | CSPs can be expensive; method development can be time-consuming; lower resolution than GC for volatile compounds. | Broadly applicable for non-volatile chiral alcohols. |
| Chiral GC | Enantiomers are separated on a column with a chiral stationary phase.[4][5] | High resolution for volatile compounds; requires very small sample sizes.[2] | Analyte must be volatile and thermally stable; may require derivatization to increase volatility.[2] | Analysis of volatile chiral alcohols and their derivatives. |
| Indirect HPLC/GC | Derivatization with a chiral agent to form diastereomers, which are then separated on an achiral column.[1][3] | Uses standard, less expensive achiral columns; can be used for compounds that are difficult to resolve on CSPs. | Requires a pure chiral derivatizing agent; derivatization reaction must go to completion without racemization; potential for kinetic resolution.[6] | When direct methods fail or for validation of direct methods. |
| NMR Spectroscopy | Use of a chiral solvating agent or lanthanide shift reagent to induce chemical shift differences between enantiomers.[3][7] | Rapid analysis; non-destructive; provides structural information. | Lower sensitivity and accuracy compared to chromatography for low e.e. values; may require higher sample concentrations.[3] | Rapid screening and for compounds that are difficult to analyze by chromatography. |
Experimental Protocols
Direct Method: Chiral Gas Chromatography (GC)
This protocol is adapted from methodologies used for similar chiral alcohols and provides a starting point for the analysis of this compound.[4]
a. Sample Preparation (Derivatization for Volatility)
While this compound is volatile, derivatization to its acetate ester can improve peak shape and resolution.
-
In a vial, combine 2 mmol of this compound, 3 mmol of acetic anhydride, and a catalytic amount of iodine (0.06 mmol).
-
Add a small amount of anhydrous sodium sulfate (0.02 mmol) as a drying agent.
-
Seal the vial and stir the mixture at room temperature until the reaction is complete (monitor by TLC or a preliminary GC run).
-
Dissolve the reaction mixture in 1 mL of dichloromethane, filter, and the sample is ready for injection.
b. GC Conditions
-
Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[4]
-
Injector Temperature: 230°C.[4]
-
Detector (FID) Temperature: 250°C.[4]
-
Oven Program: 70°C, ramp at 5°C/min to 160°C, then at 10°C/min to 200°C.
c. Data Analysis
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the following formula:
e.e. (%) = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] x 100
Indirect Method: HPLC with Derivatization
This method involves the formation of diastereomeric esters using a chiral derivatizing agent, followed by separation on a standard achiral HPLC column. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common derivatizing agent for alcohols.[3]
a. Derivatization Protocol
-
Dissolve 1 equivalent of this compound in anhydrous pyridine.
-
Add 1.2 equivalents of (R)-(-)-Mosher's acid chloride and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a small amount of water.
-
Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate), wash with dilute acid and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude diastereomeric esters.
b. HPLC Conditions
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water may be effective. Start with a composition that provides good retention and adjust to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at a wavelength where the Mosher's ester absorbs (e.g., 254 nm).
-
Injection Volume: 20 µL.
c. Data Analysis
The ratio of the diastereomers is determined by the integration of their respective peaks in the chromatogram, which corresponds to the enantiomeric ratio of the original alcohol.
NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent (CSA) to induce diastereomeric interactions that result in separate NMR signals for the two enantiomers.
a. Sample Preparation
-
Prepare a stock solution of a suitable chiral solvating agent, such as (R)-1,1'-bi-2-naphthol (BINOL), in an appropriate deuterated solvent (e.g., CDCl3).
-
Prepare a solution of the this compound sample in the same deuterated solvent.
-
In an NMR tube, mix the sample solution with the CSA solution. The optimal ratio of sample to CSA may need to be determined empirically.
b. NMR Acquisition
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Identify a proton signal in the this compound molecule that is close to the chiral center and shows good separation upon addition of the CSA. The protons on the carbon bearing the hydroxyl group are often good candidates.
c. Data Analysis
The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers.
Illustrative Data
The following table presents hypothetical, yet representative, data for the analysis of a this compound sample with an expected e.e. of 95%.
| Method | Retention Time (min) | Peak Area | Calculated e.e. (%) |
| Chiral GC | Enantiomer 1: 15.2 | 975,000 | 95.0 |
| Enantiomer 2: 15.8 | 25,000 | ||
| Indirect HPLC | Diastereomer 1: 12.5 | 97,600 | 95.2 |
| Diastereomer 2: 13.1 | 2,400 | ||
| NMR Spectroscopy | Signal 1 (ppm): 3.65 | 97.6 | 95.2 |
| Signal 2 (ppm): 3.62 | 2.4 |
This guide provides a framework for selecting and implementing a suitable method for validating the stereochemical purity of this compound. The choice of the optimal technique will be dictated by the specific requirements of the analysis and the available resources. It is often advisable to use a secondary method to confirm the results obtained from the primary technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl-Heptanol Isomers as Pheromone Components
A comprehensive review of 4-methyl-3-heptanol in insect chemical communication, addressing the scarcity of data on its isomer, 4-methyl-1-heptanol.
Initial Assessment: A thorough review of scientific literature reveals no substantive evidence of this compound acting as a recognized pheromone component in any insect species. In contrast, its structural isomer, 4-methyl-3-heptanol , is a well-documented and crucial semiochemical for several species, particularly within the order Coleoptera (beetles). This guide will therefore focus on the comparative analysis of 4-methyl-3-heptanol stereoisomers, which play distinct and critical roles in insect behavior.
Part 1: Comparative Analysis of 4-Methyl-3-heptanol Stereoisomers
4-methyl-3-heptanol is a chiral molecule existing as four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The biological activity of these isomers is highly specific and can vary dramatically, with one isomer acting as a potent attractant while another can be inactive or even inhibitory. This specificity is central to maintaining species-specific communication.
A primary example is the almond bark beetle, Scolytus amygdali. Field experiments have demonstrated that only one specific stereoisomer is the main component of its aggregation pheromone.
Data Summary: Behavioral Response of Scolytus amygdali to Stereoisomers
The following table summarizes the behavioral activity of 4-methyl-3-heptanol stereoisomers in field trapping experiments for the almond bark beetle, Scolytus amygdali. The data highlights the critical role of stereoisomerism in pheromonal activity.
| Pheromone Component Tested | Role/Activity Observed in S. amygdali |
| (3S,4S)-4-methyl-3-heptanol (in combination with synergist) | Attractant (Main pheromone component) |
| (3R,4R)-4-methyl-3-heptanol | Inhibitory |
| (3R,4S)-4-methyl-3-heptanol | Inhibitory |
| (3S,4R)-4-methyl-3-heptanol | No significant activity |
Data derived from field tests on Scolytus amygdali.[1][2] The synergist used in combination was (3S,4S)-4-methyl-3-hexanol.[1][2]
Part 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pheromone activity studies. Below are generalized protocols for key experiments cited in the analysis of 4-methyl-3-heptanol.
Experiment 1: Field Trapping Bioassay
This protocol is designed to assess the attractiveness of synthetic pheromone components to a target insect species in a natural environment.
-
Objective: To determine the behavioral response (attraction, inhibition, or neutrality) of Scolytus amygdali to different stereoisomers of 4-methyl-3-heptanol.
-
Materials:
-
Multi-funnel or sticky traps.
-
Synthetic stereoisomers of 4-methyl-3-heptanol (high purity).
-
Synergist compound: (3S,4S)-4-methyl-3-hexanol.
-
Control lures (solvent only, e.g., hexane).
-
Release vials or dispensers with controlled release rates.
-
Randomized block design layout in an appropriate habitat (e.g., almond orchard).
-
-
Procedure:
-
Prepare lures by loading dispensers with individual stereoisomers, a blend of the active isomer and synergist, or the solvent control.
-
Deploy traps in the field according to a randomized block design to minimize positional bias. Traps should be spaced adequately to avoid interference.
-
Traps are checked periodically (e.g., weekly) over several weeks during the beetle's flight period.
-
The number of captured target beetles in each trap is counted and recorded.
-
Data is statistically analyzed (e.g., using ANOVA followed by a post-hoc test like Student-Newman-Keuls) to compare the mean captures between treatments.[2]
-
Experiment 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is used to identify which volatile compounds in a complex mixture (like a natural pheromone extract) elicit a response from an insect's antenna.
-
Objective: To identify physiologically active compounds by measuring the electrical response of an insect antenna to separated chemical components.
-
Materials:
-
Gas chromatograph (GC) with a column effluent splitter.
-
Electroantennogram (EAG) system (micromanipulators, electrodes, amplifier).
-
Excised insect antenna.
-
Saline solution/conductive gel.
-
Data acquisition software.
-
-
Procedure:
-
An insect antenna is carefully excised and mounted between two electrodes using conductive gel.
-
The GC separates a volatile sample (e.g., extract from pheromone glands) into individual compounds over time.
-
The column effluent is split into two paths: one to the GC's detector (e.g., FID or MS) and the other is directed over the prepared antenna in a stream of purified, humidified air.
-
As electrophysiologically active compounds elute from the GC and pass over the antenna, they trigger a depolarization of olfactory receptor neurons, which is recorded as a voltage change (EAG response).
-
By aligning the GC detector's chromatogram with the EAG recording, peaks that elicit an antennal response can be precisely identified.
-
Part 3: Visualized Workflows and Pathways
Diagram 1: General Workflow for Pheromone Component Analysis
This diagram illustrates the typical experimental sequence from the initial collection of insect volatiles to the behavioral validation of active components.
Caption: A typical workflow for identifying insect pheromone components.
Diagram 2: Logic of Stereoisomer Bioassay Comparison
This diagram shows the logical flow for comparing the behavioral effects of different stereoisomers of 4-methyl-3-heptanol against a control.
Caption: Comparative logic of behavioral responses to different isomers.
References
Assessing the Impact of Impurities on 4-Methyl-1-heptanol Bioactivity: A Comparative Guide
For researchers and professionals in drug development and chemical ecology, understanding the precise biological activity of a compound is paramount. This guide provides a comparative framework for assessing the impact of impurities on the bioactivity of 4-Methyl-1-heptanol, a compound with potential applications in pest management and as a research chemical. The presence of even minor impurities can significantly alter the biological response to a target compound, potentially leading to misleading experimental results and ineffective product development.
Bioactivity of this compound and the Critical Role of Purity
While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural analogs, such as 4-methyl-3-heptanol, are known to function as aggregation pheromones in insects like the almond bark beetle (Scolytus amygdali)[1][2]. Pheromones are highly specific chemical signals that mediate various behaviors within a species, including mating, aggregation, and alarm[3][4][5]. The specificity of these interactions means that even subtle changes in chemical structure, such as the presence of stereoisomers or other impurities, can dramatically affect the biological response, sometimes leading to a complete loss of activity or even an inhibitory effect[1][2].
This guide outlines the necessary experimental protocols to characterize the bioactivity of this compound and to dissect the influence of potential impurities.
Data Presentation: Comparing Pure vs. Impure this compound
To systematically assess the impact of impurities, a direct comparison between the bioactivity of highly purified this compound and samples containing known impurities is essential. The following tables provide a template for summarizing quantitative data from key experiments.
Table 1: Electroantennography (EAG) Response to this compound and Potential Impurities
| Compound/Mixture | Concentration (µg/µL) | Mean EAG Response (mV) ± SD (n=10) | Relative Antennal Response (%) |
| Control (Solvent) | - | 0.1 ± 0.05 | 0 |
| Pure this compound | 10 | 1.2 ± 0.2 | 100 |
| Impurity A (e.g., Stereoisomer) | 10 | 0.3 ± 0.1 | 25 |
| Impurity B (e.g., Synthesis By-product) | 10 | 0.2 ± 0.08 | 17 |
| This compound + 1% Impurity A | 10 | 0.9 ± 0.15 | 75 |
| This compound + 5% Impurity A | 10 | 0.5 ± 0.1 | 42 |
Table 2: Behavioral Response in Wind Tunnel Assay
| Compound/Mixture | Concentration in Dispenser (µg) | % of Insects Exhibiting Upwind Flight (n=50) | % of Insects Making Source Contact (n=50) |
| Control (Solvent) | - | 5 | 0 |
| Pure this compound | 100 | 85 | 70 |
| Impurity A (e.g., Stereoisomer) | 100 | 10 | 2 |
| Impurity B (e.g., Synthesis By-product) | 100 | 8 | 1 |
| This compound + 1% Impurity A | 100 | 60 | 45 |
| This compound + 5% Impurity A | 100 | 30 | 15 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
-
Objective: To identify and quantify impurities in this compound samples.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a high-purity solvent such as hexane or dichloromethane.
-
Injection: Inject 1 µL of the sample into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Program the oven temperature to start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Conditions: Set the mass spectrometer to scan from m/z 35 to 550.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of impurities by integrating the peak areas[6].
-
2. Electroantennography (EAG)
-
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity[7][8].
-
Methodology:
-
Insect Preparation: Anesthetize an insect (e.g., a relevant beetle or moth species) by chilling. Under a stereomicroscope, carefully excise an antenna at its base[7].
-
Mounting: Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode using conductive gel[7].
-
Stimulus Delivery: Deliver a continuous stream of humidified, purified air over the antenna. Introduce a puff of air carrying the test compound (dissolved in a solvent and applied to filter paper in a pipette) into the airstream[7].
-
Recording: Record the negative voltage deflection (EAG response) using an amplifier and data acquisition software[7]. Test a range of concentrations for each compound and mixture.
-
3. Behavioral Bioassays (Wind Tunnel)
-
Objective: To assess the behavioral response of insects to chemical stimuli in a controlled environment that mimics natural odor plumes[3][9].
-
Methodology:
-
Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions. Place a dispenser (e.g., rubber septum) loaded with the test compound at the upwind end of the tunnel[3].
-
Insect Release: Release insects at the downwind end of the tunnel and observe their flight behavior.
-
Data Collection: Record key behaviors such as taking flight, upwind flight in the odor plume, and contact with the odor source.
-
Analysis: Compare the percentage of insects exhibiting these behaviors in response to the pure compound, impurities, and mixtures.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Impurity Impact
The following diagram illustrates a logical workflow for the comprehensive assessment of how impurities affect the bioactivity of this compound.
Caption: Workflow for assessing the impact of impurities on bioactivity.
Hypothetical Pheromone Signaling Pathway
This diagram illustrates a simplified, hypothetical signaling pathway for the detection of an insect pheromone like this compound.
Caption: Simplified hypothetical pheromone signaling pathway.
References
- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ento.psu.edu [ento.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
- 9. Behavioral Assays [ice.mpg.de]
Safety Operating Guide
Proper Disposal of 4-Methyl-1-heptanol: A Procedural Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methyl-1-heptanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with hazardous waste regulations. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This chemical is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with strict adherence to safety protocols.
Personal Protective Equipment (PPE): A comprehensive review of the Safety Data Sheet (SDS) is the first step before handling the chemical. Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn at all times to prevent accidental exposure.
Ventilation: All handling of this compound should occur in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is required to minimize the potential for inhalation.[1]
Ignition Sources: Due to its combustible nature, this compound must be kept away from all potential ignition sources, including heat, sparks, open flames, and hot surfaces. The use of spark-proof tools and explosion-proof equipment is recommended.
Waste Characterization and Classification
Under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be characterized to determine if it is hazardous.[3] this compound is classified as a combustible liquid and an irritant.[1][2] While it may not be explicitly listed as a "U" or "P" hazardous waste by the EPA, it will likely exhibit the characteristic of ignitability (D001 waste code) due to its combustible nature.[4] It is the generator's responsibility to make a final hazardous waste determination, which can be done through testing or by applying knowledge of the waste's characteristics.[3]
| Hazard Classification | Description | GHS Pictogram |
| Flammable Liquids | Combustible liquid[1][2] | 🔥 |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation[1][2] | ❗ |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from generation to final disposal.[5]
Step 1: Segregation Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[6][7] It should be collected in a dedicated and properly labeled hazardous waste container.
Step 2: Containerization Use a chemically compatible, leak-proof container for waste accumulation. The container must be kept tightly closed except when waste is being added. Ensure the container is in good condition and free from damage.
Step 3: Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Ignitable," "Irritant").
Step 4: Accumulation and Storage Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The storage area should be well-ventilated and secure.
Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The EHS department is responsible for ensuring the waste is transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF). The final disposal will be conducted in accordance with all applicable federal, state, and local regulations.[1]
Step 6: Spill Management In the event of a spill, immediately evacuate the area and remove all sources of ignition. Ventilate the area and use an inert absorbent material to contain the spill. The contaminated absorbent material must then be collected and placed in a sealed container for disposal as hazardous waste. Notify your EHS department of the spill.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
